molecular formula C6H14ClNO2 B1439806 (S)-3-amino-4-methylpentanoic acid hydrochloride CAS No. 402587-64-8

(S)-3-amino-4-methylpentanoic acid hydrochloride

Cat. No.: B1439806
CAS No.: 402587-64-8
M. Wt: 167.63 g/mol
InChI Key: SLNFFBWDHRKWCB-JEDNCBNOSA-N
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Description

(S)-3-Amino-4-methylpentanoic acid hydrochloride is a chiral beta-amino acid derivative of value in medicinal chemistry and biochemical research. The compound has a molecular formula of C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is offered as a solid and is typically characterized as a colorless, crystalline material . This (S)-enantiomer is a building block for the synthesis of more complex molecules and is related to compounds studied as mechanism-based inactivators of pyridoxal 5′-phosphate (PLP)-dependent enzymes . Specifically, analogous structures have been investigated for their role in the selective inhibition of human ornithine aminotransferase (hOAT), a recognized metabolic regulator and potential therapeutic target in cancers such as hepatocellular carcinoma (HCC) . Researchers can employ this chiral amino acid in the rational design of enzyme inhibitors and as a key intermediate in organic synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information.

Properties

IUPAC Name

(3S)-3-amino-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFBWDHRKWCB-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402587-64-8
Record name (3S)-3-amino-4-methylpentanoic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-amino-4-methylpentanoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-amino-4-methylpentanoic acid hydrochloride

Introduction

This compound is the salt form of β-Leucine, a non-proteinogenic β-amino acid.[1][2] Structurally, it is a positional isomer of the essential proteinogenic α-amino acid, L-leucine.[3] As a chiral building block, this compound is of significant interest to researchers and developers in the pharmaceutical and life sciences sectors. Its defined stereochemistry and the presence of both an amine and a carboxylic acid functional group make it a versatile synthon for creating complex molecular architectures.[4] This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols, designed for professionals engaged in chemical synthesis and drug discovery.

Chapter 1: Compound Identification and Structure

Accurate identification is paramount for regulatory compliance and scientific reproducibility. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name (3S)-3-amino-4-methylpentanoic acid hydrochlorideN/A (Standard Nomenclature)
Synonyms (S)-beta-Homovaline HCl, (S)-3-Isopropyl-beta-alanine HCl, (3S)-beta-leucine HCl[1]
CAS Number 40469-85-0 (Free Base)[1]
Molecular Formula C₆H₁₄ClNO₂ (Derived from free base)
Molecular Weight 167.63 g/mol (Derived from free base)
Canonical SMILES CC(C)CC(=O)O.Cl (Derived from free base)
InChI Key GLUJNGJDHCTUJY-YFKPBYRVSA-N[1]

Chapter 2: Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in various experimental setups.

PropertyValueSource
Appearance White to off-white solid[5]
Solubility Soluble in water and DMSO[6]
Stability Stable under recommended storage conditions[7]
Storage Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed. For long-term preservation, storage as a powder at -20°C is recommended.[2][5][7][8]

Chapter 3: Chemical Properties and Reactivity

This compound possesses a primary ammonium group and a carboxylic acid, making it a bifunctional molecule.

  • Reactivity Profile : The ammonium group can be acylated, alkylated, or used in reductive amination protocols after deprotonation to the free amine. The carboxylic acid moiety can undergo esterification, amide bond formation, or reduction. The hydrochloride salt form enhances stability and water solubility but requires a base for reactions involving the free amine.

  • Incompatibilities : For safe and effective experimentation, it is crucial to avoid contact with strong oxidizing agents, reducing agents, and strong alkalis or acids, which could cause undesired reactions or decomposition.[7]

  • Chiral Integrity : The compound's primary value lies in its (S)-stereocenter. Reaction conditions should be chosen carefully to prevent racemization. The stereochemistry is fundamental for its application in synthesizing enantiomerically pure pharmaceutical agents, where biological activity is often stereospecific.

Chapter 4: Applications in Research and Drug Development

The unique structure of this β-amino acid makes it a valuable tool in several advanced scientific fields.

  • Pharmaceutical Intermediate : It serves as a key building block in the synthesis of novel therapeutic agents.[4] Its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. The use of structurally similar amino acids in the development of Neprilysin (NEP) inhibitors highlights the utility of such building blocks in creating targeted therapeutics.[9]

  • Peptidomimetics and Chemical Biology : When incorporated into peptide chains, β-amino acids like β-Leucine can induce stable secondary structures (e.g., helices and sheets) and confer resistance to proteolytic degradation by enzymes. This makes it an excellent tool for designing metabolically stable peptide-based drugs and probes to study protein-protein interactions.[4]

  • Biochemical Research : As a metabolite and an analog of L-leucine, it is used in studies exploring metabolic pathways and as a substrate or inhibitor to probe enzyme specificity and function.[3][4]

Chapter 5: Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical substance.

  • Hazard Identification : This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles with side-shields, protective gloves, and a lab coat, is mandatory.[7][10] All handling should occur in a well-ventilated area or a chemical fume hood.[7][8]

  • Safe Handling Procedures : Avoid generating dust. Direct contact with skin, eyes, and clothing must be prevented.[7] After handling, wash hands and any exposed skin thoroughly.[10] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

  • Storage Recommendations : The compound should be stored in its original, tightly sealed container in a dry and cool environment, away from incompatible materials.[8][10] Long-term storage at -20°C is recommended to ensure maximum stability.[5]

Chapter 6: Experimental Protocol: Quality Control via ¹H NMR Spectroscopy

This protocol outlines a standard method for verifying the identity and purity of this compound. A self-validating system includes checking for expected signals and the absence of unexpected ones.

1. Objective: To confirm the chemical structure and assess the purity of a given batch of the compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

2. Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR Spectrometer (≥400 MHz)

3. Methodology:

  • Step 1: Sample Preparation

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of D₂O. The choice of D₂O is logical as it will exchange with the labile protons (NH₃⁺ and COOH), simplifying the spectrum by causing their signals to disappear.

    • Vortex the tube until the sample is fully dissolved.

  • Step 2: Instrument Setup

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set standard acquisition parameters for a ¹H spectrum (e.g., 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds).

  • Step 3: Data Acquisition & Processing

    • Acquire the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (for D₂O, ~4.79 ppm).

4. Interpretation of Results:

  • Structural Confirmation : The processed spectrum should be consistent with the compound's structure.[5] Key expected signals include:

    • Two distinct doublets in the upfield region (~0.9-1.2 ppm) corresponding to the diastereotopic methyl protons of the isopropyl group.

    • A multiplet for the methine proton of the isopropyl group.

    • A multiplet for the proton at the chiral center (C3).

    • Two distinct signals (a doublet of doublets for each) for the diastereotopic methylene protons at C2.

  • Purity Assessment : The absence of significant unassignable peaks is a strong indicator of high purity (≥98.0% as per typical supplier data).[5] Integration of the peaks should correspond to the proton ratios of the molecule.

Visualization: Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process described above.

QC_Workflow cluster_prep Sample Preparation cluster_acq NMR Analysis cluster_eval Data Evaluation cluster_result Final Disposition Sample Receive Compound Batch Weigh Weigh 5-10 mg of Sample Sample->Weigh Dissolve Dissolve in D₂O Weigh->Dissolve Acquire Acquire ¹H Spectrum Dissolve->Acquire Process Process Data (FT, Phasing) Acquire->Process Calibrate Calibrate Spectrum Process->Calibrate CheckSignals Confirm Expected Signals Calibrate->CheckSignals CheckPurity Assess for Impurities CheckSignals->CheckPurity Decision Purity ≥ 98%? CheckPurity->Decision Pass Batch PASS Decision->Pass Yes Fail Batch FAIL (Further Analysis) Decision->Fail No caption Workflow for NMR-based Quality Control

Sources

(S)-3-amino-4-methylpentanoic acid hydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of (S)-3-amino-4-methylpentanoic acid hydrochloride

Authored by a Senior Application Scientist

Introduction

This compound, a chiral β-amino acid derivative, serves as a crucial building block in synthetic organic chemistry and drug development.[1][2] Its structural analogue, β-Leucine, is a human metabolite.[3][4] The precise three-dimensional arrangement of its atoms, including its absolute stereochemistry, is paramount as it directly influences the molecule's biological activity, physicochemical properties, and integration into larger molecular scaffolds. For researchers, scientists, and drug development professionals, rigorous and unambiguous structural characterization is not merely a procedural step but a foundational requirement for quality control, regulatory submission, and ensuring the validity of subsequent research.

This guide provides a comprehensive overview of the multi-technique approach required for the definitive structural elucidation of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights into data interpretation and the synergistic power of combining spectroscopic and crystallographic techniques.

The Integrated Analytical Workflow

A robust structural analysis relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they build a self-validating system that confirms connectivity, functional groups, molecular weight, and absolute stereochemistry. The typical workflow is a phased approach, starting with rapid, high-throughput methods and progressing to more definitive, intensive techniques as needed.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Detailed Structural Connectivity cluster_2 Phase 3: Unambiguous Stereochemistry cluster_3 Phase 4: Final Confirmation Sample Sample Receipt ((S)-3-amino-4-methylpentanoic acid HCl) FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight & Formula Confirmation NMR NMR Spectroscopy (1H, 13C, COSY) FTIR->NMR Cross-validation MS->NMR XRC Single Crystal X-ray Crystallography NMR->XRC If absolute configuration is required Report Comprehensive Structural Report NMR->Report Primary Structure Data XRC->Report

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing definitive information about the carbon-hydrogen framework and the connectivity of atoms. For this compound, ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Choice of Solvent

The choice of NMR solvent is the first critical decision. While D₂O is an option, it will cause the exchange of labile protons (the -COOH and -NH₃⁺ protons), resulting in the loss of valuable structural information. DMSO-d₆ is the superior choice as it solubilizes the hydrochloride salt and allows for the observation of all protons.[5] The residual water peak in DMSO-d₆ can be used for shimming, but its position can shift, so it should not be used as a primary reference. Tetramethylsilane (TMS) is added as the internal standard (0 ppm).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆. Add a minimal amount of TMS as an internal standard.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be required.

  • Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, using the water or solvent peak for reference.

  • Acquisition:

    • ¹H NMR: Acquire data using a standard pulse program. A spectral width of 12-16 ppm is appropriate. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Data Interpretation and Validation

The expected NMR data serves as a validation system. The observed chemical shifts, integrations, and coupling patterns must align with the proposed structure.

G Parent [M+H]⁺ m/z = 132.10 Frag1 Loss of H₂O [M+H-18]⁺ m/z = 114.09 Parent->Frag1 -H₂O Frag2 Loss of COOH₂ (Formic Acid) [M+H-46]⁺ m/z = 86.09 Parent->Frag2 -HCOOH Frag3 Loss of Isopropyl Group [M+H-43]⁺ m/z = 89.05 Frag2->Frag3 -CH(CH₃)₂

Caption: Plausible ESI-MS/MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [6]Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. [6]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation

The FTIR spectrum provides a direct validation of the key chemical bonds. The presence of a carboxylic acid, an ammonium salt, and alkyl groups can all be confirmed. [7][8] Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (very broad) O-H stretch Carboxylic Acid
2800-3100 (superimposed) N-H stretch Ammonium (R-NH₃⁺)
2850-2960 C-H stretch Alkyl (sp³)
~1710 C=O stretch Carboxylic Acid
~1600 & ~1500 N-H bend Ammonium (R-NH₃⁺)

| ~1400 | C-O-H bend | Carboxylic Acid |

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography determines its precise three-dimensional structure in the solid state. [9]It is the gold standard for unambiguously assigning absolute stereochemistry, which is critical for a chiral molecule designated as "(S)". [10]

Expertise & Experience: The Crystallization Challenge

The primary challenge is growing a single, diffraction-quality crystal. This is often more of an art than a science, requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For a hydrochloride salt, polar solvents like ethanol, methanol, or water/isopropanol mixtures are good starting points.

Experimental Workflow
  • Crystallization: Screen conditions to grow suitable single crystals (typically >0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

  • Data Collection: Place the crystal in a cooled nitrogen stream (to minimize thermal motion) and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. [10]Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to determine the final atomic positions, bond lengths, bond angles, and absolute configuration.

Data Interpretation

The output of a successful crystallographic experiment is a detailed 3D model of the molecule. Key validation points include:

  • Confirmation of Connectivity: The model will visually confirm the atomic connections established by NMR.

  • Bond Lengths and Angles: These will conform to established chemical principles.

  • Absolute Stereochemistry: For a chiral crystal, specialized methods (e.g., using anomalous dispersion) can determine the absolute configuration, definitively proving the "(S)" stereocenter. [11]

Conclusion

The structural analysis of this compound is a case study in modern analytical chemistry, requiring a synergistic application of multiple techniques. NMR spectroscopy maps the molecular framework, mass spectrometry confirms the elemental formula, and FTIR spectroscopy identifies the essential functional groups. Finally, X-ray crystallography provides the ultimate proof of the three-dimensional structure and absolute stereochemistry. By following this integrated, self-validating workflow, researchers and developers can have the highest degree of confidence in the identity and quality of this critical chemical building block.

References

  • Cataldo, F., et al. (Year). FT-IR spectra of amino acids. ResearchGate. Available at: [Link]

  • Unknown. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]

  • Smolira, A., et al. (2019). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. Available at: [Link]

  • Pawar, P. S., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. Available at: [Link]

  • LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • SQUARIX. (+/-)-3-Amino-4-methyl-pentanoic acid hydrochloride. SQUARIX. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). Human Metabolome Database. Available at: [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. Available at: [Link]

  • Dragoi, D., et al. Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. NASA Technical Reports Server. Available at: [Link]

  • Creighton, T. E. (1996). x Ray crystallography. PubMed Central. Available at: [Link]

  • CP Lab Safety. (S)-3-Amino-4-methylpentanoic acid, 97% Purity, C6H13NO2, 10 grams. CP Lab Safety. Available at: [Link]

  • Ishida, T., et al. (2000). Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. ResearchGate. Available at: [Link]

  • PubChem. (3R)-beta-Leucine. PubChem. Available at: [Link]

  • Selleck China. 3-Amino-4-methylpentanoic acid产品说明书. Selleck China. Available at: [Link]

  • de La-Rocque, S., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of (S)-β-Homovaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-canonical Amino Acids

In the landscape of drug discovery and peptide therapeutics, the use of non-canonical amino acids is a cornerstone of innovation. These modified building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. (S)-β-Homovaline, a synthetic β-amino acid, represents a key player in this arena. Its strategic incorporation into peptide backbones can profoundly influence their structure, stability, and ultimately, their biological function. This guide will delve into the chemical nature of (S)-β-Homovaline, its synthesis, and its applications in modulating the bioactivity of peptides, with a particular focus on its role in developing novel therapeutics.

Part 1: Foundational Understanding of (S)-β-Homovaline

(S)-β-Homovaline, chemically known as (3S)-3-amino-4-methylpentanoic acid, is a homolog of the standard amino acid L-valine, with an additional methylene group in its backbone.[1] This seemingly subtle structural modification has profound implications for the conformational properties of peptides that contain it.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (S)-β-Homovaline is essential for its effective application in peptide synthesis and drug design.

PropertyValueReference
IUPAC Name (3S)-3-amino-4-methylpentanoic acid[]
CAS Number 40469-85-0[3]
Molecular Formula C6H13NO2[]
Molecular Weight 131.17 g/mol [3]
Appearance White fine crystalline powder[]
Melting Point 206-209°C[]
Boiling Point 232°C at 760 mmHg[]
Density 1.035g/cm3[]
Synthesis of (S)-β-Homovaline and its Derivatives

The synthesis of β-homoamino acids like (S)-β-Homovaline is a critical step in their application. One efficient method for the synthesis of Fmoc-protected β-homoamino acids is the ultrasound-promoted Wolff rearrangement.[4] This method offers mild reaction conditions, which are crucial for preserving the stereochemistry of the molecule and for the compatibility with the base-sensitive Fmoc protecting group.[4]

Experimental Protocol: Ultrasound-Promoted Wolff Rearrangement for Fmoc-β-Homoamino Acid Synthesis [4]

  • Activation of Fmoc-protected α-amino acid: The corresponding Fmoc-protected α-amino acid is activated as a mixed anhydride.

  • Formation of diazoketone: The activated amino acid is reacted with diazomethane to form the α-diazoketone.

  • Wolff Rearrangement: The α-diazoketone is subjected to sonication in the presence of silver benzoate and a nucleophile (e.g., water) in a suitable solvent like dioxane.

  • Formation of β-amino acid derivative: The rearrangement leads to the formation of the Fmoc-protected β-homoamino acid derivative.

  • Purification: The product can often be used in solid-phase peptide synthesis without further purification.[4]

The enantiomeric purity of the resulting β-homoamino acid is a critical parameter and can be confirmed using techniques like capillary zone electrophoresis (CZE) with chiral buffer systems.[4]

Part 2: The Biological Significance of Incorporating (S)-β-Homovaline into Peptides

The primary biological activity of (S)-β-Homovaline is realized when it is incorporated into peptide sequences. This modification can lead to enhanced therapeutic properties.[5]

Enhanced Resistance to Proteolytic Degradation

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The introduction of β-amino acids, such as (S)-β-Homovaline, into a peptide backbone creates a non-natural structure that is resistant to cleavage by common peptidases.[1] This increased stability leads to a longer biological half-life of the peptide, a desirable pharmacokinetic property for therapeutic agents.[5]

Conformational Control and Secondary Structure Mimicry

The insertion of a β-homoamino acid introduces an additional carbon into the peptide backbone, which alters the conformational landscape of the molecule. This can lead to the formation of novel and stable secondary structures, such as helices, that are not accessible to α-peptides.[6] The ability to control the three-dimensional structure of a peptide is crucial for its interaction with biological targets. By strategically placing (S)-β-Homovaline within a sequence, it is possible to design peptides that mimic the conformation of bioactive α-peptides, thereby retaining or even enhancing their biological activity.[6]

Application in Integrin Antagonist Development

A significant application of β-amino acids, including (S)-β-Homovaline, is in the design of integrin antagonists.[7] Integrins are a family of cell surface receptors that play crucial roles in cell adhesion and signaling. The Arg-Gly-Asp (RGD) tripeptide sequence is a common recognition motif for many integrins.[7]

β-Amino acids can be used to mimic the aspartate residue of the RGD sequence.[7] By incorporating a β-homoamino acid like (S)-β-Homovaline into an RGD mimetic, it is possible to create potent and selective integrin antagonists. These antagonists have potential therapeutic applications in areas such as thrombosis, where they can prevent platelet aggregation by targeting the αIIbβ3 integrin.[7]

Logical Relationship: From (S)-β-Homovaline to Integrin Antagonism

G cluster_0 Peptide Modification cluster_1 Structural & Functional Consequences cluster_2 Biological Outcome S_beta_Homovaline (S)-β-Homovaline Peptide_Synthesis Incorporation into Peptide S_beta_Homovaline->Peptide_Synthesis Modified_Peptide Peptide with Altered Backbone Peptide_Synthesis->Modified_Peptide Increased_Stability Enhanced Proteolytic Stability Modified_Peptide->Increased_Stability Conformational_Constraint Conformational Constraint Modified_Peptide->Conformational_Constraint RGD_Mimicry RGD Mimicry Conformational_Constraint->RGD_Mimicry Integrin_Antagonism Integrin Antagonism RGD_Mimicry->Integrin_Antagonism

Caption: Workflow from (S)-β-Homovaline to integrin antagonism.

Part 3: Future Directions and Conclusion

The exploration of β-amino acids in drug discovery is an active and promising area of research. While the biological activity of (S)-β-Homovaline as a standalone molecule is not extensively documented, its value as a tool for peptide modification is clear. Future research will likely focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Investigating how the position and stereochemistry of (S)-β-Homovaline and other β-amino acids in a peptide sequence affect its biological activity.

  • Novel Peptide Architectures: Designing peptides with unique and predictable three-dimensional structures based on the incorporation of β-homoamino acids.

  • Broader Therapeutic Applications: Exploring the use of (S)-β-Homovaline-containing peptides in other therapeutic areas beyond integrin antagonism, such as antimicrobial and anticancer agents.[8][9]

References

  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981. Retrieved from [Link]

  • Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-beta-homovaline. PubChem Compound Database. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-beta-HVal-OH [172695-33-9]. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • Gellerman, G. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 813, 3-17. Retrieved from [Link]

  • Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Chemical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation. PubMed Central. Retrieved from [Link]

  • Mammi, S., & Peggion, E. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343-350. Retrieved from [Link]

  • Hofmann, H. J., & Scheib, S. (2001). Alpha,gamma- and beta,gamma-hybrid peptides: theoretical insights into mimicry of alpha- and beta-peptide secondary structures. Journal of Molecular Modeling, 7(11), 360-370. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-beta-HVal-OH [183990-64-9]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of S-1'-[18F]fluorocarazolol for in vivo imaging and quantification of cerebral beta-adrenoceptors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the in Vivo Biotransformation of the Tobacco Alkaloid Beta-Nicotyrine. PubMed. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Food and Chemical Toxicology, 26(3), 255-261. Retrieved from [Link]

  • Zhu, W., & Ma, D. (2003). Preparation of syn-delta-hydroxy-beta-amino esters via an intramolecular hydrogen bond directed diastereoselective hydrogenation. Total synthesis of (3S,4aS,6R,8S)-hyperaspine. Organic Letters, 5(26), 5063-5066. Retrieved from [Link]

  • Nikitina, L. E., et al. (2017). Biological Activity of S-Containing Monoterpenoids. Chemistry of Natural Compounds, 53(5), 811-823. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 11). In Vitro and In Vivo Evaluation of the Antischistosomal Activity of Polygodial and 9-Deoxymuzigadial Isolated from Drimys brasiliensis Branches. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, December 26). The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

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The Molecular Compass of (3S)-3-amino-4-methylpentanoic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S)-3-amino-4-methylpentanoic acid, widely known as pregabalin, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Despite its structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), its therapeutic efficacy is not mediated by direct interaction with the GABAergic system.[1][3] This in-depth technical guide elucidates the primary mechanism of action of (3S)-3-amino-4-methylpentanoic acid, focusing on its high-affinity interaction with the α2δ subunit of voltage-gated calcium channels. We will explore the downstream consequences of this binding, leading to a reduction in the release of excitatory neurotransmitters. Furthermore, this guide will detail the experimental methodologies employed to characterize this mechanism, providing a robust framework for researchers and drug development professionals.

Introduction: Beyond the GABA Analogue Façade

(3S)-3-amino-4-methylpentanoic acid is a lipophilic γ-amino acid derivative, a structural analogue of GABA.[4] This structural similarity initially suggested a mechanism of action centered on the GABAergic system. However, extensive research has conclusively demonstrated that (3S)-3-amino-4-methylpentanoic acid does not bind to GABA-A or GABA-B receptors, nor does it inhibit GABA aminotransferase or glutamate decarboxylase, the key enzymes in GABA metabolism.[3][5][6][7] Its therapeutic effects are instead attributed to a distinct and specific molecular target.[8]

The Core Mechanism: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The primary and well-established mechanism of action of (3S)-3-amino-4-methylpentanoic acid is its selective and high-affinity binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[9][10][11][12]

The α2δ Subunit: A Critical Modulator of Neuronal Excitability

The α2δ subunit is a heavily glycosylated extracellular protein that is associated with the pore-forming α1 subunit of VGCCs.[13] It plays a crucial role in the proper trafficking and membrane localization of the channel complex, as well as modulating its biophysical properties.[14] In pathological states such as neuropathic pain, there is an upregulation of α2δ-1 subunit expression in dorsal root ganglia and the dorsal horn of the spinal cord, contributing to neuronal hyperexcitability.[15][16]

Binding and Consequence: A Cascade of Inhibition

(3S)-3-amino-4-methylpentanoic acid binds potently to both the α2δ-1 and α2δ-2 isoforms.[5][17] This binding event is stereospecific, with the (S)-enantiomer exhibiting significantly higher affinity than the (R)-enantiomer.[18] The interaction with the α2δ subunit is believed to induce a conformational change that reduces the influx of calcium into presynaptic nerve terminals upon neuronal depolarization.[9][10]

This reduction in calcium influx is the pivotal step that leads to a decrease in the release of several key excitatory neurotransmitters, including:

  • Glutamate: The primary excitatory neurotransmitter in the CNS.

  • Norepinephrine (Noradrenaline): A monoamine neurotransmitter involved in pain modulation.

  • Substance P: A neuropeptide implicated in pain transmission.

  • Calcitonin Gene-Related Peptide (CGRP): A neuropeptide involved in pain signaling.[3][9]

By dampening the release of these neurotransmitters, (3S)-3-amino-4-methylpentanoic acid effectively reduces neuronal hyperexcitability and aberrant neurotransmission that characterize conditions like neuropathic pain and epilepsy.[8][15]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PGB (3S)-3-amino-4- methylpentanoic acid a2d α2δ Subunit PGB->a2d Binds Ca_influx Ca²⁺ Influx PGB->Ca_influx Inhibits VGCC Voltage-Gated Calcium Channel (α1) a2d->VGCC Modulates VGCC->Ca_influx Mediates Vesicle Synaptic Vesicle (Glutamate, Substance P, etc.) Ca_influx->Vesicle Triggers Release Neurotransmitter Release Ca_influx->Release Reduced Vesicle->Release Fusion & Receptor Neurotransmitter Receptors Release->Receptor Activates Excitation Reduced Postsynaptic Excitation Receptor->Excitation Leads to cluster_workflow Experimental Workflow: Electrophysiology Start Prepare Neuronal Culture/Slice Record_Baseline Record Baseline Calcium Currents/ EPSCs Start->Record_Baseline Apply_Drug Apply (3S)-3-amino-4- methylpentanoic acid Record_Baseline->Apply_Drug Record_Post_Drug Record Post-Drug Calcium Currents/ EPSCs Apply_Drug->Record_Post_Drug Analyze Analyze Data: Compare Pre- and Post-Drug Recordings Record_Post_Drug->Analyze Conclusion Determine Effect on Neuronal Excitability Analyze->Conclusion

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An In-depth Technical Guide to the Synthesis and Characterization of β-Leucine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of β-leucine hydrochloride. The content herein is curated to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the principles at play.

Introduction: The Significance of β-Leucine

β-amino acids are structural isomers of the proteinogenic α-amino acids, where the amino group is attached to the second carbon atom from the carboxyl group. This seemingly subtle structural alteration imparts unique conformational properties and significant biological activities. β-leucine, in particular, has garnered interest in medicinal chemistry and drug development due to its role as a building block for the synthesis of peptidomimetics, bioactive peptides, and small molecule therapeutics.[1][2] The incorporation of β-leucine into peptide chains can induce stable secondary structures, such as helices and turns, and confer resistance to enzymatic degradation.[3]

β-leucine is a naturally occurring human metabolite of L-leucine, formed by the enzyme leucine 2,3-aminomutase.[4] Elevated plasma levels of β-leucine have been observed in individuals with cobalamin (vitamin B12) deficiency.[4][5] In pharmaceutical research, both enantiomers of β-leucine serve as valuable chiral building blocks for creating stereochemically defined molecules with precise biological functions.[6] This guide focuses on the synthesis of β-leucine and its subsequent conversion to the hydrochloride salt, a common form for improved stability and handling.

Strategic Approach to the Synthesis of β-Leucine Hydrochloride

The enantioselective synthesis of β-amino acids is a key challenge in organic chemistry.[1][7] Various strategies have been developed, including asymmetric hydrogenation, conjugate additions to α,β-unsaturated esters, and the use of chiral auxiliaries.[1][8] For the purpose of this guide, we will focus on a robust and widely applicable method: the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by hydrolysis and salt formation. This approach offers excellent stereocontrol and is amenable to scale-up.

The overall synthetic workflow can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Chiral Amine Addition cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Hydrochloride Salt Formation A α,β-Unsaturated Ester C Diastereoselective Conjugate Addition A->C B Chiral Amine B->C D β-Amino Ester Adduct C->D E β-Amino Ester Adduct F Base Hydrolysis E->F G β-Amino Acid (Free Base) F->G H β-Amino Acid (Free Base) I Hydrochloric Acid H->I J β-Leucine Hydrochloride I->J Characterization_Flow Start Synthesized β-Leucine HCl NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR Infrared Spectroscopy Start->IR EA Elemental Analysis NMR->EA MS->EA IR->EA OR Optical Rotation EA->OR Purity Purity Assessment (e.g., HPLC) OR->Purity Final Confirmed Structure, Purity, and Stereochemistry Purity->Final

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A Technical Guide to the Spectroscopic Characterization of (S)-3-amino-4-methylpentanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for (S)-3-amino-4-methylpentanoic acid hydrochloride (also known as (S)-β-Leucine HCl). As a chiral β-amino acid, its structural elucidation is critical for applications in pharmaceutical development and metabolic research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation, grounded in established scientific principles.

Introduction

This compound is the hydrochloride salt of the β-amino acid analog of L-leucine. The introduction of the amino group at the β-position significantly alters its chemical properties compared to its α-amino acid counterpart, influencing its conformational flexibility and biological activity. Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and structure. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, this guide synthesizes data from commercial suppliers who confirm its structure by these methods, along with established principles of spectroscopic interpretation for amino acid hydrochlorides. The data presented herein represents a well-founded interpretation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (S)-3-amino-4-methylpentanoic acid HCl, both ¹H and ¹³C NMR are essential. The presence of the hydrochloride salt means the amine group is protonated to an ammonium ion (-NH₃⁺) and the carboxylic acid remains in its protonated form (-COOH) in aprotic solvents like DMSO-d₆. This significantly influences the chemical shifts of nearby protons and carbons.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial. The following is a standard operating procedure.

  • Sample Preparation : Dissolve approximately 5-10 mg of (S)-3-amino-4-methylpentanoic acid HCl in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -NH₃⁺ and -COOH), whereas these would be replaced by deuterium in D₂O.

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns in this molecule.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended) : To definitively assign all signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (e.g., DMSO-d6) a->b c 1D ¹H NMR b->c Transfer to NMR Tube d 1D ¹³C NMR c->d e 2D NMR (COSY, HSQC) (Recommended) d->e f Fourier Transform & Phasing e->f g Peak Integration & Chemical Shift Referencing f->g h Structural Elucidation g->h

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Data Interpretation (Predicted for 500 MHz in DMSO-d₆)

The structure of (S)-3-amino-4-methylpentanoic acid HCl presents several key features in the ¹H NMR spectrum. The protons on C2, adjacent to the chiral center at C3, are diastereotopic and will appear as a complex multiplet. The proton at the chiral center (C3) will be coupled to the protons on C2 and C4, as well as the protons on the ammonium group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H5 (CH₃)~0.85d~6.5Doublet due to coupling with H4.
H5' (CH₃)~0.90d~6.5Doublet due to coupling with H4. The two methyl groups of the isopropyl are diastereotopic.
H4 (CH)~1.90-2.05m-Complex multiplet due to coupling with H3 and the two H5 methyl groups.
H2 (CH₂)~2.55-2.70m-Diastereotopic protons, appearing as a complex multiplet due to coupling with H3.
H3 (CH)~3.40-3.55m-Complex multiplet due to coupling with H2, H4, and potentially the -NH₃⁺ protons.
-NH₃⁺~8.2-8.6br s-Broad singlet due to quadrupolar relaxation and exchange. Position is concentration-dependent.
-COOH~12.0-12.5br s-Broad singlet, typical for a carboxylic acid proton.
¹³C NMR Spectral Data Interpretation (Predicted for 125 MHz in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C5, C5' (CH₃)~18.0, ~19.5The two methyl carbons of the isopropyl group are diastereotopic.
C4 (CH)~30.0
C2 (CH₂)~35.0
C3 (CH-NH₃⁺)~52.0Downfield shift due to the electron-withdrawing ammonium group.
C1 (COOH)~173.0Typical chemical shift for a carboxylic acid carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of (S)-3-amino-4-methylpentanoic acid HCl, the key functional groups are the carboxylic acid (-COOH) and the ammonium group (-NH₃⁺).

Experimental Protocol: IR Data Acquisition
  • Sample Preparation : For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition : The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C=O bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
~3300-2500O-H stretchCarboxylic Acid (-COOH)Broad, StrongA very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1]
~3000N-H stretchAmmonium (-NH₃⁺)Broad, MediumThis band overlaps with the broad O-H stretch and C-H stretches.
~2960-2850C-H stretchAlkyl (CH, CH₂, CH₃)StrongCharacteristic of the aliphatic backbone of the molecule.[2]
~1710C=O stretchCarboxylic Acid (-COOH)Strong, SharpA strong, sharp absorption is indicative of the carbonyl group in a carboxylic acid.[1]
~1600-1500N-H bendAmmonium (-NH₃⁺)MediumAsymmetric and symmetric bending modes of the N-H bonds.
~1465, ~1375C-H bendAlkyl (CH₂, CH₃)MediumScissoring and bending vibrations of the alkyl groups.
~1250-1200C-O stretchCarboxylic Acid (-COOH)MediumCoupled with O-H bending.
~900O-H bendCarboxylic Acid (-COOH)Broad, MediumOut-of-plane bend of the hydrogen-bonded O-H group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. For a non-volatile compound like an amino acid hydrochloride, an ionization technique such as Electrospray Ionization (ESI) is required.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Ionization : Introduce the sample into an ESI source coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an ion trap). ESI generates gas-phase ions from the liquid sample.

  • Mass Analysis : Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The observed mass should correspond to the free base form of the molecule, as the HCl is lost during the process.

  • Tandem MS (MS/MS) : To gain further structural information, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). This will fragment the ion, and the resulting fragment ions are then mass-analyzed.

Diagram: Proposed ESI-MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z = 132.10 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 114.09 parent->frag1 - H₂O frag3 Loss of NH₃ [M+H - NH₃]⁺ m/z = 115.09 parent->frag3 - NH₃ frag5 Loss of Isopropyl group [M+H - C₃H₇]⁺ m/z = 89.05 parent->frag5 - C₃H₇ frag4 Loss of H₂O and CO [M+H - H₂O - CO]⁺ m/z = 86.08 frag1->frag4 - CO frag2 Loss of COOH radical [M+H - •COOH]⁺ m/z = 87.09

Caption: Key fragmentation pathways for protonated (S)-3-amino-4-methylpentanoic acid.

Mass Spectrometry Data Interpretation
  • Molecular Ion : In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. The molecular weight of the free base (C₆H₁₃NO₂) is 131.17 g/mol . Therefore, the expected accurate mass for the [M+H]⁺ ion would be approximately m/z 132.10.

  • Key Fragment Ions (from MS/MS of m/z 132.10) :

    • m/z 115.09 ([M+H - NH₃]⁺) : A characteristic loss of ammonia from the protonated amino group is a common fragmentation pathway for amino acids[3].

    • m/z 114.09 ([M+H - H₂O]⁺) : Loss of a water molecule from the carboxylic acid group.

    • m/z 86.08 ([M+H - H₂O - CO]⁺) : Subsequent loss of carbon monoxide from the m/z 114 ion is a typical fragmentation for carboxylic acids.

    • m/z 89.05 ([M+H - C₃H₇]⁺) : Cleavage of the isopropyl group (loss of 43 Da) is another plausible fragmentation.

    • m/z 74.06 : A fragment corresponding to the protonated amino-containing portion after cleavage of the bond between C2 and C3.

Conclusion

References

  • Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003640). Retrieved from [Link]

  • SQUARIX. (n.d.). (+/-)-3-Amino-4-methyl-pentanoic acid hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). IR Absorption Table. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. (n.d.). SciSpace. Retrieved from [Link]

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An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-4-methylpentanoic acid, a crucial chiral β-amino acid, serves as a key intermediate in the synthesis of the blockbuster drug Pregabalin. Its stereospecific synthesis is a topic of significant interest in the pharmaceutical industry, driving the development of innovative and efficient enantioselective methodologies. This technical guide provides a comprehensive overview of the principal strategies for the synthesis of (S)-3-amino-4-methylpentanoic acid, intended for researchers, scientists, and professionals in drug development. We will explore a range of techniques, from classical chiral auxiliary-mediated approaches to modern catalytic and biocatalytic methods, offering in-depth analysis of the underlying principles, experimental protocols, and comparative performance data.

Introduction: The Significance of (S)-3-Amino-4-methylpentanoic Acid

The therapeutic importance of β-amino acids is well-established, with their incorporation into peptidomimetics and other bioactive molecules offering unique structural and pharmacological properties. (S)-3-amino-4-methylpentanoic acid, also known as (S)-β-leucine, has garnered substantial attention as the pivotal chiral building block for Pregabalin, a gamma-aminobutyric acid (GABA) analogue used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The biological activity of Pregabalin resides solely in the (S)-enantiomer, rendering the development of highly enantioselective and scalable synthetic routes a critical endeavor. This guide will dissect and evaluate the most successful and scientifically robust methods to achieve this synthetic challenge.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (S)-3-amino-4-methylpentanoic acid can be broadly categorized into three major strategies:

  • Chiral Auxiliary-Mediated Synthesis: A classical and reliable approach where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, followed by its removal.

  • Catalytic Asymmetric Synthesis: The use of a small amount of a chiral catalyst (metal-based or organocatalyst) to generate a large quantity of the desired enantiomer.

  • Biocatalysis and Enzymatic Resolution: The application of enzymes to either selectively synthesize the desired enantiomer or to resolve a racemic mixture.

Each of these strategies offers distinct advantages and challenges in terms of efficiency, scalability, cost-effectiveness, and environmental impact. The following sections will provide a detailed exploration of each approach.

Chiral Auxiliary-Mediated Synthesis: The Evans Asymmetric Aldol Approach

The use of chiral auxiliaries, such as the Evans oxazolidinones, is a cornerstone of asymmetric synthesis.[1] This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to induce facial selectivity in a subsequent bond-forming reaction. The high degree of stereocontrol is achieved through the well-defined conformational bias of the acylated auxiliary.

Rationale and Workflow

The synthesis of (S)-3-amino-4-methylpentanoic acid using an Evans auxiliary typically involves an asymmetric aldol reaction. The chiral oxazolidinone is first acylated with a suitable carboxylic acid derivative. The resulting chiral imide is then converted to its boron enolate, which reacts with an appropriate electrophile. The stereochemistry of the newly formed chiral center is directed by the steric hindrance of the auxiliary's substituent. Subsequent removal of the auxiliary reveals the chiral product.

G cluster_0 Chiral Auxiliary-Mediated Synthesis Workflow A Acylation of Chiral Auxiliary B Formation of Boron Enolate A->B Base, Bu2BOTf C Diastereoselective Aldol Reaction B->C Aldehyde D Cleavage of Auxiliary C->D Hydrolysis E Further Transformations D->E e.g., Azide formation, Reduction F (S)-3-amino-4-methylpentanoic acid E->F

Caption: Workflow for Evans Auxiliary-Mediated Synthesis.

Representative Data

The Evans auxiliary approach is known for its high diastereoselectivity, often exceeding 99%.

StepReagents and ConditionsDiastereomeric Ratio (d.r.)YieldReference
Aldol Reaction (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Bu2BOTf, DIPEA, isovaleraldehyde>99:1~85%[2]
Auxiliary Cleavage LiOH, H2O2->90%[2]
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a representative example of an Evans asymmetric aldol reaction that can be adapted for the synthesis of the desired β-amino acid precursor.

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the N-acyloxazolidinone by flash chromatography.

  • Boron Enolate Formation and Aldol Reaction: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane and cool to -78 °C. Add di-n-butylboryl trifluoromethanesulfonate (1.2 equiv) followed by the dropwise addition of diisopropylethylamine (1.4 equiv). Stir the mixture at -78 °C for 30 minutes, then add isovaleraldehyde (1.5 equiv). Continue stirring at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Work-up and Purification: Quench the reaction by adding a pH 7 buffer solution. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct.

  • Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 equiv) and hydrogen peroxide (4.0 equiv) are added, and the mixture is stirred at room temperature until the reaction is complete. The auxiliary is recovered, and the resulting carboxylic acid can be carried forward.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods represent a more atom-economical and scalable approach compared to the use of stoichiometric chiral auxiliaries. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of (S)-3-amino-4-methylpentanoic acid precursors.

Asymmetric Hydrogenation of a Prochiral Olefin

A highly efficient industrial route involves the asymmetric hydrogenation of a β-cyano-α,β-unsaturated acid using a chiral rhodium catalyst.[3] This method directly establishes the desired stereocenter with high enantioselectivity.

The key to this approach is the synthesis of a suitable prochiral olefin substrate, typically a 3-cyano-5-methylhex-3-enoic acid derivative. The asymmetric hydrogenation is then carried out using a chiral rhodium complex, such as Rh(I)-Me-DuPHOS, which coordinates to the double bond and delivers hydrogen from a specific face, leading to the formation of the (S)-enantiomer in high excess. The resulting cyano group is then reduced to the primary amine to afford the final product.

G cluster_1 Asymmetric Hydrogenation Workflow A Synthesis of Prochiral Olefin (3-cyano-5-methylhex-3-enoic acid) B Asymmetric Hydrogenation A->B H2, Chiral Rh-catalyst C Reduction of Nitrile B->C e.g., Raney Ni, H2 D (S)-3-amino-4-methylpentanoic acid C->D

Caption: Workflow for Asymmetric Hydrogenation.

This method is characterized by its high enantioselectivity and efficiency.

StepCatalystEnantiomeric Excess (ee)YieldReference
Asymmetric Hydrogenation [Rh(cod)2]BF4 / (R,R)-Me-DuPHOS>99%>95%[3]
Nitrile Reduction Raney Nickel-High[3]
  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with [Rh(cod)2]BF4 (0.01 mol%) and (R,R)-Me-DuPHOS (0.011 mol%) in methanol. The solution is stirred for 30 minutes.

  • Hydrogenation: The substrate, 3-cyano-5-methylhex-3-enoic acid (1.0 equiv), is added to the catalyst solution. The vessel is sealed, purged with hydrogen, and then pressurized to 60 psi of H2.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 24 hours. Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure. The resulting (S)-3-cyano-5-methylhexanoic acid is then carried on to the next step.

  • Nitrile Reduction: The cyano acid is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a catalyst such as Raney nickel under a hydrogen atmosphere to yield (S)-3-amino-4-methylpentanoic acid.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. The conjugate addition of a nucleophile to a nitroalkene is a prominent organocatalytic route to precursors of (S)-3-amino-4-methylpentanoic acid.

This approach typically involves the Michael addition of a malonate or other C-nucleophile to 4-methyl-1-nitropent-1-ene. A chiral bifunctional organocatalyst, such as a thiourea or squaramide derivative bearing a basic moiety (e.g., a tertiary amine), is employed. The catalyst activates the nitroalkene through hydrogen bonding with the nitro group and simultaneously activates the nucleophile via the basic site, facilitating a highly enantioselective conjugate addition. The resulting nitro compound is then reduced to the amine, and subsequent transformations yield the target molecule.

G cluster_2 Organocatalytic Michael Addition Workflow A Preparation of 4-methyl-1-nitropent-1-ene B Asymmetric Michael Addition A->B Dimethyl malonate, Chiral Organocatalyst C Reduction of Nitro Group B->C e.g., H2, Pd/C D Hydrolysis and Decarboxylation C->D E (S)-3-amino-4-methylpentanoic acid D->E

Caption: Workflow for Organocatalytic Michael Addition.

Organocatalytic methods can achieve high yields and enantioselectivities.

StepCatalystEnantiomeric Excess (ee)YieldReference
Michael Addition Chiral thiourea or squaramide90-99%85-95%[4]
Nitro Reduction H2, Pd/C-High[4]
  • Reaction Setup: To a solution of 4-methyl-1-nitropent-1-ene (1.0 equiv) and dimethyl malonate (1.2 equiv) in toluene at room temperature is added the chiral squaramide catalyst (1-5 mol%).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the Michael adduct.

  • Subsequent Transformations: The purified adduct is then subjected to reduction of the nitro group (e.g., using H2 and Pd/C), followed by hydrolysis of the ester groups and decarboxylation to yield (S)-3-amino-4-methylpentanoic acid.

Biocatalysis and Enzymatic Resolution

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. For (S)-3-amino-4-methylpentanoic acid, both kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate have been successfully demonstrated using enzymes.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are particularly versatile enzymes for this purpose.

In this strategy, a racemic ester of a precursor, such as ethyl 3-cyano-5-methylhexanoate, is subjected to enzymatic hydrolysis. A lipase, for instance from Candida antarctica (Novozym 435) or Pseudomonas cepacia, will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid and converted to (S)-3-amino-4-methylpentanoic acid.

G cluster_3 Lipase-Catalyzed Kinetic Resolution Workflow A Racemic Ester Precursor B Enzymatic Hydrolysis A->B Lipase, H2O C Separation B->C D Unreacted (S)-Ester C->D E (R)-Acid C->E F Conversion to Amine D->F G (S)-3-amino-4-methylpentanoic acid F->G

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Lipase-catalyzed resolutions can provide access to highly enantioenriched products.

EnzymeSubstrateEnantiomeric Excess (ee) of (S)-esterConversionReference
Pseudomonas cepacia Lipaserac-ethyl 3-cyano-5-methylhexanoate>99%~50%[5]
Novozym 435rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester>98%~42%[6]
  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared. The racemic ethyl 3-cyano-5-methylhexanoate (1.0 equiv) is added, followed by the immobilized lipase (e.g., Novozym 435).

  • Enzymatic Reaction: The suspension is stirred at a controlled temperature (e.g., 30-40 °C). The pH is maintained at 7.5 by the controlled addition of a dilute NaOH solution, as the hydrolysis of the ester produces an acid.

  • Monitoring and Work-up: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The enzyme is then filtered off, and the aqueous phase is acidified. The (R)-acid and the unreacted (S)-ester are extracted with an organic solvent.

  • Separation and Further Steps: The (S)-ester is separated from the (R)-acid by standard techniques (e.g., extraction or chromatography). The purified (S)-ester is then converted to (S)-3-amino-4-methylpentanoic acid via nitrile reduction.

Conclusion and Future Outlook

The enantioselective synthesis of (S)-3-amino-4-methylpentanoic acid has been a fertile ground for the development and optimization of a diverse array of synthetic methodologies. While classical chiral auxiliary approaches offer high fidelity, the field has progressively moved towards more sustainable and scalable catalytic and biocatalytic methods. Asymmetric hydrogenation and organocatalytic Michael additions have demonstrated remarkable efficiency and are amenable to large-scale production. Furthermore, biocatalysis, with its inherent selectivity and mild reaction conditions, continues to present exciting opportunities for process improvement and green chemistry.

For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors including scale, cost of starting materials and catalysts, and desired purity. The methodologies presented in this guide represent the current state-of-the-art and provide a solid foundation for the synthesis of this critical pharmaceutical intermediate. Future innovations will likely focus on the development of even more active and selective catalysts, the engineering of novel enzymes with enhanced capabilities, and the integration of these technologies into continuous manufacturing processes.

References

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(S)-3-Amino-4-methylpentanoic Acid: A Metabolic Nexus and Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-3-amino-4-methylpentanoic acid, more commonly known as β-leucine, represents a unique intersection in mammalian amino acid metabolism. While it is a minor metabolite of the essential branched-chain amino acid L-leucine, its metabolic pathway and physiological significance are distinct and of growing interest in clinical and research settings. This guide provides a comprehensive overview of the biosynthesis, metabolic fate, and clinical relevance of β-leucine. We will delve into the enzymatic machinery responsible for its formation, its critical role as a biomarker for vitamin B12 deficiency, and the current understanding of its downstream catabolism. Furthermore, this document provides detailed experimental protocols for the accurate quantification of β-leucine in biological matrices, a crucial tool for researchers investigating its metabolic implications.

Introduction: The Divergence of Leucine Metabolism

The canonical metabolic pathway of L-leucine is well-characterized, primarily involving its catabolism for energy production and its role as a potent signaling molecule in the mTOR pathway, which governs protein synthesis and cell growth.[1][2] However, a less-traveled metabolic route leads to the formation of its positional isomer, (S)-3-amino-4-methylpentanoic acid (β-leucine).[3] Unlike its alpha-amino acid counterpart, β-leucine is a beta-amino acid, a structural distinction that profoundly influences its biological properties and metabolic handling. While considered a secondary metabolite, its endogenous production and accumulation in specific pathological states underscore its importance in cellular biochemistry.[4]

This guide will illuminate the metabolic pathway of β-leucine, distinguishing its known functions from those of its more extensively studied precursor, L-leucine. For drug development professionals, understanding this unique metabolic branch offers potential avenues for novel therapeutic interventions and diagnostic development.

Biosynthesis of (S)-3-Amino-4-methylpentanoic Acid

The sole committed step in the biosynthesis of β-leucine is the reversible isomerization of L-leucine, a reaction catalyzed by the enzyme leucine 2,3-aminomutase .[3][5]

Leucine 2,3-Aminomutase: A Cobalamin-Dependent Enzyme

Leucine 2,3-aminomutase is a member of the isomerase family, specifically an intramolecular transferase that facilitates the migration of an amino group.[5] A critical feature of this enzyme is its dependence on a cobalamin (vitamin B12) cofactor, specifically adenosylcobalamin, for its catalytic activity.[3] The reaction is reversible, allowing for the interconversion of α-leucine and β-leucine.

The activity of leucine 2,3-aminomutase has been detected in a variety of organisms and tissues, including several species of Clostridium, as well as in mammalian tissues such as the liver and leukocytes in rats, sheep, and humans.[3] While it represents a minor pathway for L-leucine metabolism in most tissues, it is notably more active in the testes.

The regulation of leucine 2,3-aminomutase is not yet fully elucidated beyond its absolute requirement for vitamin B12. Its reversible nature suggests that the relative concentrations of L-leucine and β-leucine can influence the direction of the reaction.

L_Leucine L-Leucine (α-amino acid) Beta_Leucine (S)-3-amino-4-methylpentanoic acid (β-leucine) L_Leucine->Beta_Leucine Enzyme Leucine 2,3-aminomutase (Vitamin B12-dependent)

Figure 1: Biosynthesis of (S)-3-amino-4-methylpentanoic acid.

Role in Metabolic Pathways and Clinical Significance

The primary established role of (S)-3-amino-4-methylpentanoic acid in metabolic pathways is as a sensitive and specific biomarker for vitamin B12 deficiency.

A Key Indicator of Vitamin B12 Deficiency

In a state of vitamin B12 deficiency, the activity of leucine 2,3-aminomutase is impaired. This impairment disrupts the reversible conversion of β-leucine back to α-leucine, leading to a metabolic bottleneck. Consequently, β-leucine accumulates in the plasma, while levels of α-leucine may decrease. This inverse relationship makes the measurement of plasma β-leucine a valuable diagnostic tool for identifying individuals with pernicious anemia and other causes of vitamin B12 deficiency.

The mechanism is straightforward: with insufficient adenosylcobalamin, the enzyme cannot effectively catalyze the reverse reaction (β-leucine to α-leucine), causing the metabolic pool to shift towards β-leucine accumulation.

Downstream Metabolism: An Uncharted Territory

Following its formation, β-leucine is believed to be further metabolized, although the enzymatic steps are not as well-defined as the canonical L-leucine degradation pathway. The proposed pathway involves the conversion of β-leucine to β-ketoisocaproate (β-KIC), which is then thought to be converted to β-ketoisocaproyl-CoA and ultimately to acetyl-CoA, which can enter the citric acid cycle for energy production. However, the specific enzymes responsible for these conversions remain largely uncharacterized in mammals.

It is crucial to distinguish the metabolic fate of β-leucine from that of L-leucine's other metabolites, such as β-hydroxy-β-methylbutyrate (HMB), which has been shown to have effects on muscle protein synthesis and breakdown.[6] There is currently limited evidence to suggest that β-leucine itself possesses similar anabolic or signaling properties.

cluster_leucine_metabolism L-Leucine Metabolism cluster_downstream_metabolism Putative Downstream Metabolism L_Leucine L-Leucine Beta_Leucine β-Leucine L_Leucine->Beta_Leucine Isomerization Beta_KIC β-Ketoisocaproate (β-KIC) Beta_Leucine->Beta_KIC Uncharacterized Enzymes Beta_Leucine->Beta_KIC Leucine_Aminomutase Leucine 2,3-aminomutase (Vitamin B12-dependent) Beta_KIC_CoA β-Ketoisocaproyl-CoA Beta_KIC->Beta_KIC_CoA Uncharacterized Enzymes Acetyl_CoA Acetyl-CoA Beta_KIC_CoA->Acetyl_CoA Uncharacterized Enzymes TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 2: Overview of β-leucine's metabolic context.

Neurological Implications and Other Potential Roles

Given that L-leucine plays a role in neurotransmitter metabolism in the central nervous system, there is interest in whether β-leucine has any neurological effects.[7][8] However, current research has not established a direct role for β-leucine as a neurotransmitter or neuromodulator. The neurological symptoms associated with severe vitamin B12 deficiency are primarily attributed to other metabolic disruptions, such as impaired methionine synthesis and subsequent effects on myelination.

There are no known inborn errors of metabolism specifically affecting the β-leucine pathway. The known genetic disorders of leucine metabolism, such as Maple Syrup Urine Disease (MSUD) and Isovaleric Acidemia, affect enzymes in the main L-leucine catabolic pathway.[9][10]

Experimental Protocols and Methodologies

The accurate quantification of (S)-3-amino-4-methylpentanoic acid is essential for both clinical diagnostics and basic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Quantification of β-Leucine in Plasma by LC-MS/MS

This protocol outlines a robust method for the analysis of β-leucine in human plasma.

4.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled β-leucine or a structural analog).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.1.2. Liquid Chromatography

  • Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal retention of polar amino acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution from high organic to high aqueous mobile phase is typically employed to separate the analyte from other plasma components. The specific gradient will need to be optimized based on the column and system used.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

4.1.3. Tandem Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor-to-product ion transitions for β-leucine and the internal standard must be optimized by direct infusion. For β-leucine (C6H13NO2, MW: 131.17), a likely precursor ion is [M+H]+ at m/z 132.2. Product ions would be determined experimentally.

4.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of β-leucine standard and calculating the analyte-to-internal standard peak area ratio.

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution LC LC Separation (Mixed-Mode/HILIC) Reconstitution->LC MSMS MS/MS Detection (ESI+, MRM) LC->MSMS Data Data Analysis MSMS->Data

Figure 3: Workflow for β-leucine quantification by LC-MS/MS.

Quantitative Data Summary

The following table provides a summary of typical concentration ranges for β-leucine. It is important to note that these values can vary depending on the analytical method and the specific population studied.

AnalyteMatrixNormal RangeVitamin B12 Deficiency
(S)-3-amino-4-methylpentanoic acidPlasmaLow to undetectableSignificantly Elevated
L-LeucinePlasma80-160 µMMay be decreased

Conclusion and Future Directions

(S)-3-amino-4-methylpentanoic acid, or β-leucine, is a fascinating and clinically relevant metabolite of L-leucine. Its biosynthesis via the vitamin B12-dependent enzyme leucine 2,3-aminomutase places it at a critical juncture of amino acid and vitamin metabolism. The accumulation of β-leucine in vitamin B12 deficiency is a robust biochemical phenotype, making it a valuable biomarker for this condition.

While the downstream metabolic fate of β-leucine is not fully elucidated, its putative conversion to acetyl-CoA suggests a role in energy metabolism. A significant knowledge gap remains concerning the specific enzymes involved in its catabolism and its potential direct physiological effects, independent of its role as a marker for B12 deficiency.

For researchers and drug development professionals, future investigations should focus on:

  • Characterizing the downstream enzymes of the β-leucine catabolic pathway.

  • Investigating the potential physiological and pathophysiological roles of β-leucine, particularly in the context of neurological function and in tissues with high leucine 2,3-aminomutase activity.

  • Exploring the regulation of leucine 2,3-aminomutase beyond its dependence on vitamin B12.

A deeper understanding of the metabolic intricacies of (S)-3-amino-4-methylpentanoic acid will undoubtedly open new avenues for diagnostics and therapeutics related to metabolic and neurological health.

References

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  • Selleck China. (n.d.). 3-Amino-4-methylpentanoic acid. Retrieved from [Link]

  • Islam, M. M., et al. (2021). Valine but not leucine or isoleucine supports neurotransmitter glutamate synthesis during synaptic activity in cultured cerebellar neurons. Journal of Neurochemistry, 158(5), 1279-1291. [Link]

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A Technical Guide to the Theoretical Modeling of (S)-3-amino-4-methylpentanoic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-amino-4-methylpentanoic acid, widely known as Pregabalin, is a crucial therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] Its therapeutic efficacy stems from its specific, high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[1][3][4][5] This interaction modulates calcium influx at nerve terminals, thereby reducing the release of excitatory neurotransmitters like glutamate and substance P.[2][6][7] Understanding the precise molecular interactions underpinning this mechanism is paramount for rational drug design and the development of next-generation therapeutics. This in-depth technical guide provides a comprehensive framework for the theoretical modeling of these interactions, designed for researchers, computational chemists, and drug development professionals. We will detail a multi-faceted computational workflow, from initial ligand and protein preparation to advanced molecular dynamics simulations and binding free energy calculations, explaining not just the "how" but the critical "why" behind each methodological choice.

Introduction to Pregabalin and its Target

The Ligand: (S)-3-amino-4-methylpentanoic Acid (Pregabalin)

Pregabalin is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[3] However, its mechanism of action does not involve direct interaction with GABA receptors.[3][4] Instead, its activity is contingent upon its stereospecific binding to the α2δ-1 protein.[1][3][8] The molecule itself is a small, flexible amino acid with the chemical formula C₆H₁₃NO₂ and a molecular weight of approximately 131.17 g/mol .[9][10][11] Its flexibility presents a key challenge and opportunity in computational modeling, necessitating a thorough conformational analysis to identify biologically relevant poses.

The Biological Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

The α2δ-1 subunit is an auxiliary protein that associates with the main pore-forming α1 subunit of voltage-gated calcium channels.[1] It plays a critical role in the trafficking and function of these channels. Pregabalin's binding to α2δ-1 is the primary event that leads to its therapeutic effects.[1][5][8] A key residue, Arginine 217 (Arg217), has been identified as critical for high-affinity binding; a single-point mutation at this site dramatically reduces pregabalin binding and abolishes its analgesic effects in preclinical models.[5][8][12] This specific interaction makes the pregabalin-α2δ-1 system an excellent candidate for structure-based computational investigation.

The Computational Modeling Workflow: A Strategic Overview

A robust theoretical model of the pregabalin-α2δ-1 interaction requires a multi-step, hierarchical approach. Each stage builds upon the last, increasing in computational complexity and theoretical rigor to provide a more detailed and dynamic picture of the binding event. This guide is structured around this validated workflow.

G cluster_dock Part B: Initial Binding Prediction cluster_refine Part C: Dynamic Refinement & Energetics LigandPrep Ligand Preparation (Conformational Analysis) Docking Molecular Docking LigandPrep->Docking ProteinPrep Protein Preparation (Structure Refinement) ProteinPrep->Docking MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim FreeEnergy Binding Free Energy (MM/PBSA, MM/GBSA) MD_Sim->FreeEnergy

Figure 1: A high-level overview of the computational workflow for modeling protein-ligand interactions.

Part A: Foundational System Preparation

The adage "garbage in, garbage out" is particularly true in computational chemistry. The quality of all subsequent results depends entirely on the careful and chemically correct preparation of both the ligand and the protein receptor.

Ligand Preparation: Conformational Analysis via DFT

Expertise & Rationale: Pregabalin is a flexible molecule. Assuming a single, arbitrary conformation (e.g., from a simple 2D-to-3D conversion) is a common and critical error. We must first identify the low-energy, stable conformations the molecule is likely to adopt in solution. Density Functional Theory (DFT) provides a robust quantum mechanical framework for this task, offering a good balance of accuracy and computational cost for small molecules.[13][14]

Protocol: Ligand Conformational Analysis

  • Initial Structure Generation:

    • Draw the 2D structure of (S)-3-amino-4-methylpentanoic acid in a molecular editor (e.g., Avogadro, ChemDraw).

    • Generate an initial 3D structure.

  • Conformational Search (Molecular Mechanics):

    • Perform a preliminary conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94) to broadly sample the potential energy surface. This identifies a diverse set of candidate conformations.

  • Quantum Mechanical Optimization (DFT):

    • Take the unique, low-energy conformers from the MM search (typically those within 10-15 kcal/mol of the minimum).

    • Perform a full geometry optimization and frequency calculation for each conformer using a DFT method.

    • Recommended DFT Settings:

      • Functional: B3LYP-D3 or ωB97X-D. The "-D" component is crucial as it adds an empirical dispersion correction, which is important for capturing intramolecular non-covalent interactions.

      • Basis Set: 6-311+G(d,p) or a larger set for higher accuracy.

      • Solvation Model: Use a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent (e.g., water).

  • Analysis and Selection:

    • Verify that all optimizations have converged and that frequency calculations yield no imaginary frequencies (indicating a true energy minimum).

    • Calculate the relative energies (including zero-point vibrational energy corrections) of all stable conformers.

    • The lowest energy conformer is the most probable ground-state structure and should be used for subsequent docking studies.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%)
Conf_010.0075.3
Conf_020.8518.1
Conf_031.526.6
Table 1: Example output from a DFT conformational analysis, showing the relative stability and predicted population of the most stable conformers of Pregabalin at 298.15 K.
Protein Preparation: From PDB to Simulation-Ready

Expertise & Rationale: Crystal structures obtained from the Protein Data Bank (PDB) are static snapshots and often contain experimental artifacts or lack information required by simulation software (e.g., hydrogen atoms).[15] Proper preparation is a multi-step process of cleaning, correcting, and parameterizing the structure to be chemically accurate.

Protocol: Protein Structure Preparation

  • Obtain Structure: Download the crystal structure of the human α2δ-1 subunit in complex with a ligand (e.g., Gabapentin, as a close analog) from the RCSB PDB.

  • Initial Cleaning:

    • Remove all non-essential molecules: water molecules, co-solvents, and any co-crystallized ligands not part of the primary study.[16]

    • Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic behavior in solution. We will add them back later in a more physically realistic manner during the MD simulation setup.

  • Add Hydrogens & Assign Protonation States:

    • Use software like Maestro's Protein Preparation Wizard or PDB2PQR to add hydrogen atoms, which are usually not resolved in X-ray crystallography.

    • Predict the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is critical for establishing the correct hydrogen bonding network and electrostatic interactions.[17]

  • Repair Missing Residues/Atoms:

    • Check for missing residues or atoms in the PDB file (often in flexible loop regions). Use modeling tools (e.g., MODELLER) to build and refine these missing segments.

  • Energy Minimization:

    • Perform a brief, constrained energy minimization of the protein structure using a molecular mechanics force field (e.g., AMBER, CHARMM). This step relieves any steric clashes or unnatural geometries introduced during the previous steps. Only hydrogen atoms should be allowed to move freely, while heavy atoms are restrained to prevent significant deviation from the crystal structure.

Part B: Predicting the Binding Pose with Molecular Docking

Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] It uses a scoring function to estimate the binding affinity (strength of binding). This step is essential for generating a plausible starting structure of the pregabalin-α2δ-1 complex for more rigorous analysis.

G Receptor Prepared Receptor (PDBQT) DefineBox Define Search Space (Grid Box around Arg217) Receptor->DefineBox Ligand Prepared Ligand (Lowest Energy Conformer) RunVina Execute Docking (AutoDock Vina) Ligand->RunVina DefineBox->RunVina Analyze Analyze Results (Binding Energy & Pose) RunVina->Analyze

Figure 2: Workflow for a typical molecular docking experiment using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

  • File Preparation:

    • Convert the prepared protein and the lowest-energy pregabalin conformer files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions required by the software.

  • Define the Binding Site (Grid Box):

    • The "trustworthiness" of a docking run depends on accurately defining the search space. Instead of a blind dock across the entire protein, use a targeted approach.

    • Center the grid box on the known critical residue, Arg217 .[12] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).[16]

  • Configure and Run Docking:

    • Create a configuration file specifying the receptor, ligand, and grid box coordinates.

    • Set the exhaustiveness parameter. A higher value (e.g., 32 or 64) increases the computational effort but provides a more thorough search of the conformational space, increasing confidence in the result.

    • Execute the docking run using the Vina command-line interface.[16]

  • Result Analysis:

    • Vina will output several binding poses, ranked by their predicted binding affinity in kcal/mol.

    • The top-ranked pose is the most likely binding mode. Visualize this pose in a molecular graphics program (e.g., PyMOL, VMD).

    • Self-Validation: The predicted pose must be chemically sensible. Analyze the interactions. Does the negatively charged carboxylate group of pregabalin form a salt bridge with the positively charged Arg217, as would be expected? Are there other hydrogen bonds or hydrophobic interactions stabilizing the complex? A pose that satisfies these chemical expectations is far more trustworthy. A computational study has suggested that electrostatic interactions and hydrogen bonds between pregabalin and Arg217 are key to its high affinity.[12]

Part C: Dynamic Refinement with Molecular Dynamics (MD) Simulation

Expertise & Rationale: Docking provides a static picture. In reality, the protein-ligand complex is a dynamic system constantly in motion. Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for the system over time, providing insights into the stability of the binding pose and the nature of the interactions in a more realistic, solvated environment.[18]

Protocol: MD Simulation using GROMACS

  • System Setup:

    • Topology & Force Field: Use a standard protein force field (e.g., AMBER99SB-ILDN) for the protein. The ligand (pregabalin) requires custom parameterization. Use tools like Antechamber or the CHARMM General Force Field (CGenFF) server to generate topology and parameter files for pregabalin that are compatible with the protein force field.

    • Solvation: Place the docked complex in the center of a simulation box (e.g., a cubic or dodecahedron box). Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[19]

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and to approximate a physiological salt concentration (e.g., 0.15 M).[19]

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the newly added solvent/ions.

  • Equilibration (Self-Validation System):

    • This is a critical, two-stage process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 310 K for physiological conditions) while keeping the volume constant. Restrain the protein and ligand heavy atoms with a force constant to allow the solvent to equilibrate around them. Monitor the system temperature to ensure it reaches a stable plateau.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Switch to a constant pressure ensemble. Continue to restrain the complex while allowing the box volume to fluctuate until the system's density and pressure stabilize. This ensures the system is at the correct experimental density.

  • Production Run:

    • Remove all restraints. Run the simulation for a duration sufficient to observe the phenomenon of interest. For binding pose stability, 100-200 nanoseconds (ns) is a common and robust simulation length.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates that it remains bound in its initial docked pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as the persistence of the hydrogen bond or salt bridge between pregabalin and Arg217 over the course of the simulation.

Part D: Quantifying Binding Affinity (Advanced)

Expertise & Rationale: While docking provides a "score," more accurate methods are needed to calculate the binding free energy (ΔG_bind). The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods are popular "end-point" techniques that calculate this value by averaging over snapshots from an MD trajectory.[20][21][22] They offer a compromise between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[20][22]

Methodology Overview: MM/PBSA

  • Snapshot Extraction: Extract a large number of uncorrelated snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy for the complex, the protein, and the ligand individually. The total free energy is a sum of several terms:

    • ΔE_MM: The molecular mechanics energy in the gas phase (bonds, angles, electrostatics, van der Waals).

    • ΔG_solv: The solvation free energy, which is further divided into a polar component (calculated via the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

  • Binding Free Energy: The binding free energy is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Entropy (Optional but Recommended): The conformational entropy change upon binding can also be calculated (e.g., via normal-mode analysis) but is computationally expensive and often associated with large errors.[21] For ranking a series of related compounds, it is sometimes omitted, assuming the entropic contribution is similar across the series.

Conclusion

The theoretical modeling of (S)-3-amino-4-methylpentanoic acid's interaction with the α2δ-1 subunit is a powerful, multi-scale approach that provides deep molecular insight into its mechanism of action. By progressing from quantum mechanical conformational analysis to molecular docking and culminating in dynamic MD simulations, researchers can build a robust and validated model of the binding event. This detailed understanding is not merely academic; it provides a concrete structural and energetic foundation for designing novel, more potent, or more specific ligands, ultimately accelerating the drug discovery pipeline. The protocols and rationale outlined in this guide represent a field-proven workflow for achieving accurate and trustworthy results in the computational study of this important therapeutic agent.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
  • Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?. Dr.Oracle.
  • Wikipedia. (n.d.). Pregabalin. In Wikipedia. Retrieved January 6, 2026.
  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia.
  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 7(11), 993–1006.
  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • EMBL-EBI. (n.d.).
  • Cleveland Clinic. (n.d.). Pregabalin (Lyrica®):Part I.
  • Patsnap. (2024). What is the mechanism of Pregabalin?.
  • EMBL-EBI. (n.d.).
  • Wang, E., Sun, H., et al. (2019).
  • Bingaman, M. J., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Brain Research, 1075(1), 91-100.
  • ResearchGate. (n.d.). Computational study of the binding mode, action mechanism and potency of pregabalin through molecular docking and quantum mechanical descriptors.
  • Bioinformatics Review. (2020).
  • Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training.
  • Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80-90.
  • Bioinformatics online. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube.
  • ELIXIR. (2023).
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542.
  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Schrödinger.
  • ResearchGate. (n.d.). Pregabalin activity in standardized receptor-binding assays.
  • Wang, E., et al. (2019).
  • CymitQuimica. (n.d.). (S)-3-Amino-4-methyl-pentanoic acid. CymitQuimica.
  • Sigma-Aldrich. (n.d.). (S)-3-amino-4-methyl-pentanoic acid AldrichCPR. Sigma-Aldrich.
  • ChemScene. (n.d.). (S)-3-Amino-4-methylpentanoic acid. ChemScene.
  • ResearchGate. (2017). (PDF) Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study.
  • Wikipedia. (n.d.). Density functional theory. In Wikipedia. Retrieved January 6, 2026.

Sources

Methodological & Application

Application Notes and Protocols for the Use of (S)-3-Amino-4-methylpentanoic Acid HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of β-Amino Acids in Modern Peptide Science

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of novel therapeutics with enhanced pharmacological profiles. Among these, β-amino acids have garnered significant attention for their ability to induce stable secondary structures and confer remarkable resistance to proteolytic degradation. (S)-3-amino-4-methylpentanoic acid, a β-homologue of L-valine, introduces both a unique structural constraint and steric hindrance, making it a valuable building block for creating peptides with tailored conformations and improved in vivo stability.

This document serves as a comprehensive guide to the effective utilization of (S)-3-amino-4-methylpentanoic acid hydrochloride in peptide synthesis. We will delve into its physicochemical properties, provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis, and discuss the critical considerations for handling this sterically hindered β-amino acid.

Physicochemical Properties of (S)-3-Amino-4-methylpentanoic Acid HCl

A thorough understanding of the starting material is fundamental to its successful application. The hydrochloride salt form of (S)-3-amino-4-methylpentanoic acid is typically used in synthesis to improve its solubility and stability.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂Inferred from base
Molecular Weight 167.63 g/mol Inferred from base
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, DMSO, and methanol. Limited solubility in non-polar organic solvents.
Stereochemistry (S)-configurationUser specified

N-Terminal Protection: A Critical First Step

Prior to its use in peptide synthesis, the free amine of (S)-3-amino-4-methylpentanoic acid must be protected to prevent self-polymerization and to control the sequence of amino acid addition. The two most common protecting groups in modern peptide synthesis are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).

Diagram: Orthogonal Protection Strategy in SPPS

G cluster_0 Solid-Phase Peptide Synthesis Cycle Start Start Deprotection Deprotection Start->Deprotection Remove N-terminal protecting group Washing Washing Deprotection->Washing Remove deprotection reagents and byproducts Coupling Coupling Washing->Coupling Add protected amino acid Washing_2 Washing Coupling->Washing_2 Remove excess reagents Final_Cleavage Final_Cleavage Washing_2->Deprotection Repeat for next amino acid Washing_2->Final_Cleavage After final coupling

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Fmoc Protection of (S)-3-Amino-4-methylpentanoic Acid

This protocol is based on the standard procedure for Fmoc protection of amino acids.

Materials:

  • (S)-3-amino-4-methylpentanoic acid HCl

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Brine solution

Procedure:

  • Dissolve (S)-3-amino-4-methylpentanoic acid HCl in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.05 equivalents) portion-wise over 30 minutes, ensuring the pH remains basic (pH 8-9).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Boc Protection of (S)-3-Amino-4-methylpentanoic Acid

This protocol utilizes di-tert-butyl dicarbonate for the introduction of the Boc protecting group.

Materials:

  • (S)-3-amino-4-methylpentanoic acid HCl

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water (deionized)

  • Diethyl ether

Procedure:

  • Dissolve (S)-3-amino-4-methylpentanoic acid HCl in a mixture of water and tert-butanol.

  • Adjust the pH to 10-11 with 1 M NaOH.

  • Add Boc₂O (1.1 equivalents) and stir vigorously at room temperature for 4-6 hours, maintaining a basic pH.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the Boc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (S)-3-Amino-4-methylpentanoic Acid

The steric hindrance of the isobutyl side chain in (S)-3-amino-4-methylpentanoic acid necessitates optimized coupling conditions to achieve high yields and purity. The following protocols are based on the widely used Fmoc/tBu strategy.

Diagram: Key Steps in SPPS

SPPS_Workflow Resin Resin Support Loading 1. Loading of First Protected Amino Acid Resin->Loading Deprotection 2. N-terminal Deprotection Loading->Deprotection Coupling 3. Coupling of Next Protected Amino Acid Deprotection->Coupling Wash Coupling->Deprotection Wash & Repeat Cleavage 4. Cleavage and Final Deprotection Coupling->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: A simplified workflow for Solid-Phase Peptide Synthesis.

Protocol 3: Loading of Fmoc-(S)-3-amino-4-methylpentanoic acid onto Wang Resin

Wang resin is a common choice for the synthesis of C-terminal peptide acids.

Materials:

  • Wang resin

  • Fmoc-(S)-3-amino-4-methylpentanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin in DCM for at least 1 hour.

  • In a separate vessel, dissolve Fmoc-(S)-3-amino-4-methylpentanoic acid (3 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add this solution to the swollen resin.

  • Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Agitate the mixture at room temperature for 4-12 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF.

Protocol 4: Chain Elongation - Coupling and Deprotection

This protocol outlines a single cycle of deprotection and coupling.

Materials:

  • Peptide-resin

  • 20% Piperidine in DMF

  • Fmoc-protected amino acid (for the next position)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

Fmoc Deprotection:

  • Swell the peptide-resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 3 minutes.

  • Drain and repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove piperidine and the Fmoc adduct.

Coupling of the Next Amino Acid (including Fmoc-(S)-3-amino-4-methylpentanoic acid):

  • In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin loading) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours. Due to the steric hindrance of (S)-3-amino-4-methylpentanoic acid, a longer coupling time or a double coupling may be necessary.

  • To perform a double coupling, drain the reaction vessel and add a fresh solution of the activated amino acid, then agitate for another 1-2 hours.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling.

Rationale for Reagent Choice: HATU is a highly effective coupling reagent for sterically hindered amino acids, as it forms a reactive OAt-ester that facilitates amide bond formation with low racemization.

Protocol 5: Cleavage from the Resin and Final Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). TIS is a scavenger that traps reactive cations generated during deprotection.

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Solution-Phase Synthesis

For smaller peptides or fragment condensation, solution-phase synthesis can be advantageous.

Protocol 6: Dipeptide Synthesis in Solution

This protocol describes the coupling of Boc-(S)-3-amino-4-methylpentanoic acid with a C-terminal protected amino acid.

Materials:

  • Boc-(S)-3-amino-4-methylpentanoic acid

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N-Methylmorpholine (NMM)

  • DMF

Procedure:

  • Dissolve Boc-(S)-3-amino-4-methylpentanoic acid (1 equivalent), H-Gly-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in DMF.

  • Cool the solution to 0°C.

  • Add NMM to neutralize the hydrochloride salt and bring the pH to ~8.

  • Add EDC·HCl (1.1 equivalents) and stir the reaction at 0°C for 1 hour, then at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the dipeptide by column chromatography.

Conclusion

The successful incorporation of (S)-3-amino-4-methylpentanoic acid into peptide sequences requires careful consideration of its steric bulk. By employing potent coupling reagents like HATU, extending coupling times or performing double couplings, and using standard, well-established protection and cleavage strategies, researchers can effectively utilize this valuable building block. The protocols provided herein offer a robust starting point for the synthesis of novel β-peptides with potentially enhanced therapeutic properties.

References

  • Atherton, E., Fox, H., Harkiss, D., & Sheppard, R. C. (1978). Application of polyamide resins to polypeptide synthesis: an improved synthesis of β-endorphin using fluorenylmethoxycarbonylamino-acids. J. Chem. Soc., Chem Commun, 539-540.
  • Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin. J. Chem. Soc., Chem. Commun., (22), 2559-2560.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Chang, C. D., Felix, A. M., Jimenez, M. H., & Meienhofer, J. (1980). Solid-phase peptide synthesis of somatostatin using mild base cleavage of Nα-fluorenylmethyloxycarbonylamino acids. International Journal of Peptide and Protein Research, 15(5), 485-494.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Frérot, E., Jouin, P., & Castro, B. (1991). PyAOP: a new phosphonium salt for peptide synthesis. Tetrahedron Letters, 32(49), 7291-7294.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1994). Automated solid-phase synthesis of lytic peptides. International journal of peptide and protein research, 43(2), 169-176.
  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
  • Nowick, J. S. (2017).
  • S. A. Kates, F. Albericio, In Solid-Phase Synthesis: A Practical Guide, Kates, S. A., Albericio, F., Eds.; Marcel Dekker: New York, 2000; pp 275-316.
  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • Weiner, B., et al. (2010). Recent advances in the synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.

The Versatility of (S)-β-Homovaline: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. Chiral β-amino acids have emerged as a pivotal class of building blocks in this pursuit, offering a unique structural scaffold to construct peptidomimetics and other complex bioactive molecules.[1][2] Among these, (S)-β-Homovaline, with its characteristic isobutyl side chain, provides a valuable tool for introducing specific steric and lipophilic properties into a molecule, thereby influencing its biological activity and pharmacokinetic profile.

This comprehensive guide delves into the practical applications of (S)-β-Homovaline as a chiral building block for researchers, scientists, and drug development professionals. We will explore its utility in the synthesis of modified peptides and β-lactams, providing not only the conceptual framework but also detailed, actionable protocols to empower your research.

The Significance of β-Amino Acids in Peptidomimetics

Traditional peptide-based drugs often suffer from limitations such as poor metabolic stability due to enzymatic degradation by proteases.[2][3] The incorporation of β-amino acids, like (S)-β-Homovaline, into a peptide backbone introduces a fundamental structural alteration—an additional carbon atom in the backbone. This seemingly subtle change has profound consequences:

  • Enhanced Proteolytic Stability: The modified backbone is often resistant to cleavage by common proteases, leading to a longer biological half-life.[2]

  • Conformational Control: The presence of a β-amino acid can induce unique secondary structures, such as helices and turns, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand.[3]

  • Structural Diversity: The ability to introduce chirality at both the α and β positions, along with a wide variety of side chains, offers a vast chemical space for molecular design.[2]

Application Note 1: Incorporation of (S)-β-Homovaline into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The seamless integration of (S)-β-Homovaline into peptide chains is readily achievable using standard Solid-Phase Peptide Synthesis (SPPS) methodologies. The commercial availability of Fmoc-protected (S)-β-Homovaline (Fmoc-(S)-β-HVal-OH) facilitates its use in automated and manual synthesizers.[4]

Causality Behind Experimental Choices in SPPS

The choice of coupling reagents is critical for efficiently forming the peptide bond with the sterically hindered β-amino acid. High-efficiency coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA) are recommended to overcome the potential for slow reaction kinetics. The Fmoc protecting group is favored for its base-lability, allowing for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups.

Experimental Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Fmoc_AA1 Couple first Fmoc-α-AA Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_AA1->Deprotection1 Fmoc_bHVal Couple Fmoc-(S)-β-HVal-OH (HBTU/DIEA/DMF) Deprotection1->Fmoc_bHVal Deprotection2 Fmoc Deprotection (Piperidine/DMF) Fmoc_bHVal->Deprotection2 Chain_Elongation Continue Peptide Chain Elongation Deprotection2->Chain_Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Chain_Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating (S)-β-Homovaline into a peptide sequence using Fmoc-based SPPS.

Detailed Protocol: Manual SPPS of a Model Peptide Containing (S)-β-Homovaline

This protocol describes the manual synthesis of a model tripeptide, Ac-Ala-(S)-β-HVal-Phe-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-(S)-β-HVal-OH[4]

  • Fmoc-Ala-OH

  • HBTU

  • DIEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell 1 g of Rink Amide resin in DMF for 1 hour in a fritted reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, continue agitation for another hour.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-(S)-β-HVal-OH:

    • In a separate vial, dissolve Fmoc-(S)-β-HVal-OH (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 3-4 hours. The coupling of β-amino acids can be slower.

    • Monitor the reaction using a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Ala-OH: Repeat step 3 with Fmoc-Ala-OH.

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation:

    • Add a solution of 20% acetic anhydride and 1% DIEA in DMF to the resin.

    • Agitate for 30 minutes.

    • Drain and wash with DMF (5 times).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Step Reagents and Conditions Purpose
Resin Swelling DMF, 1 hourPrepares the resin for synthesis
Fmoc Deprotection 20% Piperidine in DMFRemoves the N-terminal Fmoc group
Amino Acid Coupling Fmoc-AA-OH, HBTU, DIEA in DMFForms the peptide bond
N-terminal Acetylation Acetic anhydride, DIEA in DMFCaps the N-terminus
Cleavage TFA/TIS/H₂O (95:2.5:2.5)Cleaves the peptide from the resin and removes side-chain protecting groups
Purification RP-HPLCIsolates the desired peptide

Application Note 2: Synthesis of Chiral β-Lactams from (S)-β-Homovaline

β-Lactams are a cornerstone of antibiotic chemistry and serve as versatile intermediates in organic synthesis. (S)-β-Homovaline can be utilized as a chiral precursor for the synthesis of enantiomerically pure β-lactams. A common and effective method for this transformation is the intramolecular cyclization of the corresponding β-amino acid.

Rationale for the Synthetic Approach

The direct cyclization of a β-amino acid to a β-lactam often requires an activating agent to convert the carboxylic acid into a more reactive species that can be readily attacked by the amino group. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly employed for this purpose. The reaction is typically carried out in a non-polar, aprotic solvent to favor the intramolecular cyclization over intermolecular polymerization. The stereochemistry of the starting (S)-β-Homovaline is retained in the final β-lactam product.

Synthetic Pathway to a β-Lactam from (S)-β-Homovaline

Beta_Lactam_Synthesis start (S)-β-Homovaline protection N-Protection (e.g., Boc or Cbz group) start->protection activation Carboxyl Activation (e.g., EDCI, DCC) protection->activation cyclization Intramolecular Cyclization activation->cyclization Spontaneous deprotection N-Deprotection (if required) cyclization->deprotection product Chiral β-Lactam deprotection->product

Caption: A general synthetic scheme for the preparation of a chiral β-lactam from (S)-β-Homovaline.

Detailed Protocol: Synthesis of (S)-4-Isobutylazetidin-2-one

This protocol outlines the synthesis of a chiral β-lactam from N-Boc protected (S)-β-Homovaline.

Materials:

  • (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid (Boc-(S)-β-HVal-OH)[5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile, anhydrous

  • Sodium bicarbonate, saturated solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Boc-(S)-β-HVal-OH (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

    • Add NHS (1.1 equivalents) and EDCI (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the NHS ester by thin-layer chromatography (TLC).

  • Intramolecular Cyclization:

    • The cyclization to the N-Boc protected β-lactam often proceeds spontaneously upon activation. For this specific substrate, gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (to remove unreacted NHS and the urea byproduct from EDCI), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc protected β-lactam.

  • Purification of N-Boc-(S)-4-Isobutylazetidin-2-one:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure N-Boc protected β-lactam.

  • Deprotection (Optional):

    • To obtain the free β-lactam, dissolve the N-Boc protected intermediate in a solution of trifluoroacetic acid in dichloromethane (1:1).

    • Stir at room temperature for 1-2 hours.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane.

    • Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield (S)-4-isobutylazetidin-2-one.

Parameter Value
Starting Material Boc-(S)-β-HVal-OH
Key Reagents EDCI, NHS
Solvent Anhydrous Acetonitrile
Reaction Temperature Room Temperature to 50 °C
Typical Yield 60-80% (for the protected lactam)
Purification Method Silica Gel Chromatography

Conclusion

(S)-β-Homovaline stands out as a highly adaptable and valuable chiral building block in the synthesis of complex organic molecules for drug discovery. Its incorporation into peptide backbones offers a reliable strategy for enhancing metabolic stability and controlling conformation, while its utility as a precursor for chiral β-lactams opens avenues for the development of novel antibiotics and other bioactive compounds. The protocols detailed herein provide a solid foundation for researchers to harness the potential of this versatile molecule in their synthetic endeavors. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic application of unique building blocks like (S)-β-Homovaline will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(8), 302-307.
  • Gopi, H. N., & Seebach, D. (2002). Context-Dependent Helical Screw Sense of β-Peptides. Helvetica Chimica Acta, 85(10), 3379-3392.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1508–1519.
  • Natural Micron Pharm Tech. (n.d.). 3-Amino-4-methylpentanoic Acid. Retrieved from [Link]

  • AAPPTEC. (n.d.). Fmoc-beta-HVal-OH [172695-33-9]. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-beta-homovaline. Retrieved from [Link]

  • Al-khazraji, S. I. C. (2022, May 23). Which is the most appropriate method to follow for synthesis Beta-Lactam. ResearchGate. Retrieved from [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

experimental setup for asymmetric synthesis with (3S)-3-amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Asymmetric Synthesis of (3S)-3-amino-4-methylpentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Challenge of (3S)-3-amino-4-methylpentanoic Acid

(3S)-3-amino-4-methylpentanoic acid is a crucial chiral building block in medicinal chemistry. As a constrained γ-amino acid (GABA) analog, its significance is most notably demonstrated by its role as the key stereopure precursor to Pregabalin, a pharmaceutical agent used to treat epilepsy, neuropathic pain, and anxiety. The therapeutic efficacy of Pregabalin is exclusively attributed to the (S)-enantiomer, rendering the stereocontrolled synthesis of its precursor a critical challenge for chemists. Enantioselectively defined β-amino acids are widely applied in drug development and are fundamental components for creating β-peptides with stable secondary structures.[1][2]

This guide provides detailed experimental protocols for two robust and distinct strategies for the asymmetric synthesis of (3S)-3-amino-4-methylpentanoic acid:

  • Diastereoselective Alkylation using a Chiral Auxiliary: A classic, substrate-controlled method that offers high fidelity and predictability.

  • Catalytic Asymmetric Conjugate Addition: A modern, reagent-controlled approach that provides high efficiency and enantioselectivity.

The causality behind reagent selection, reaction conditions, and mechanistic pathways is explained to provide a deeper understanding beyond simple procedural steps.

Strategy 1: Diastereoselective Alkylation via an Evans' Oxazolidinone Auxiliary

This approach relies on the temporary attachment of a chiral auxiliary to a prochiral substrate.[3] The auxiliary, in this case, an Evans' oxazolidinone, effectively shields one face of the molecule, directing an incoming electrophile to the opposite face, thus creating the desired stereocenter.[4][5] The subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Conceptual Workflow

The overall process involves three key stages: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting imide enolate, and finally, hydrolytic cleavage of the auxiliary to yield the target β-amino acid.

G cluster_0 Workflow: Chiral Auxiliary Method A Step 1: Acylation (Attach Auxiliary) B Step 2: Enolate Formation (NaHMDS or LDA) A->B Prochiral substrate C Step 3: Diastereoselective Alkylation (with Isopropyl Iodide) B->C Chelated Z-enolate D Step 4: Auxiliary Cleavage (LiOH / H₂O₂) C->D Stereodefined intermediate E Final Product ((3S)-3-amino-4-methylpentanoic acid) D->E Purification

Caption: Workflow for the chiral auxiliary-based synthesis.

Detailed Experimental Protocol

Part A: Synthesis of N-Propanoyl Oxazolidinone

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 15 minutes. Stir for an additional 30 minutes at -78 °C.

    • Causality: n-BuLi is a strong, non-nucleophilic base that cleanly deprotonates the oxazolidinone nitrogen to form the lithium salt, activating it for acylation.

  • Acylation: Add propanoyl chloride (1.1 eq) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propanoyl oxazolidinone.

Part B: Diastereoselective Alkylation

  • Setup: To a flame-dried flask under nitrogen, add the N-propanoyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF. Cool to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 45 minutes at -78 °C.

    • Causality: NaHMDS is a strong, hindered base that selectively forms the (Z)-enolate. The sodium cation chelates with the carbonyl oxygens, creating a rigid conformation that is essential for high diastereoselectivity.

  • Alkylation: Add isopropyl iodide (1.5 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.

    • Insight: The bulky phenyl and methyl groups on the auxiliary block the top face of the planar enolate. The isopropyl iodide, therefore, approaches from the less sterically hindered bottom face, leading to the desired stereoisomer.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl and follow the extraction procedure from Part A. Purify by flash chromatography to isolate the alkylated product.

Part C: Auxiliary Cleavage

  • Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.8 M). Stir vigorously at 0 °C for 4 hours.

    • Mechanism: The hydroperoxide anion, formed in situ, attacks the carbonyl carbon. The resulting intermediate rearranges to cleave the N-acyl bond, releasing the chiral auxiliary and the carboxylate of the desired product. LiOH saponifies the ester.

  • Quench & Auxiliary Removal: Quench the excess peroxide by adding aqueous Na₂SO₃ solution until a test with starch-iodide paper is negative. Concentrate the mixture to remove most of the THF. The chiral auxiliary can be recovered by extraction with ethyl acetate.

  • Isolation: Acidify the remaining aqueous layer to pH ~2 with 1M HCl. The desired β-amino acid can be isolated by ion-exchange chromatography or by crystallization. Confirm the structure and enantiomeric purity via NMR and chiral HPLC.

Strategy 2: Catalytic Asymmetric Conjugate Addition to a Nitroalkene

This strategy represents a more modern and atom-economical approach. The key step is the enantioselective 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated nitroalkene, catalyzed by a chiral copper complex.[6][7] The nitro group then serves as a synthetic equivalent of an amine, which can be revealed in a subsequent reduction step.

Reaction Mechanism

The catalytic cycle involves the formation of a chiral copper-ligand complex that activates the nitroalkene towards nucleophilic attack. The chiral environment of the catalyst dictates the facial selectivity of the addition of the isopropyl group from the dialkylzinc reagent.

G cluster_1 Mechanism: Catalytic Conjugate Addition A Cu(OTf)₂ + Chiral Ligand (e.g., Phosphoramidite) B Active Chiral Cu-Ligand Complex A->B D Substrate Coordination B->D Coordination C Nitroalkene Substrate C->D F Transmetalation & 1,4-Addition D->F E i-Pr₂Zn (Isopropyl Source) E->F Delivery of i-Pr G Enantioenriched Nitroalkane Product F->G Protonolysis G->B Catalyst Turnover

Caption: Simplified mechanism of Cu-catalyzed conjugate addition.

Detailed Experimental Protocol

Part A: Synthesis of (E)-4-methyl-1-nitropent-1-ene

  • Setup: In a round-bottom flask, combine isobutyraldehyde (1.0 eq), nitromethane (1.2 eq), and methanol. Cool to 0 °C.

  • Condensation: Slowly add a solution of sodium hydroxide (1.5 eq) in water while maintaining the temperature below 10 °C. Stir for 2 hours at room temperature.

  • Dehydration: Acidify the mixture with concentrated HCl at 0 °C. The nitro alcohol intermediate will form. Extract this intermediate with diethyl ether. The crude nitro alcohol is then dehydrated by refluxing in benzene with a catalytic amount of phthalic anhydride using a Dean-Stark trap to remove water.

  • Purification: After the reaction is complete, wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over MgSO₄, filter, and concentrate. Purify by vacuum distillation to obtain the pure nitroalkene.

Part B: Asymmetric Conjugate Addition

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 eq) and the chiral phosphoramidite ligand (e.g., (S,R,R)-L1, 0.06 eq) in anhydrous toluene.[6] Stir at room temperature for 1 hour.

  • Reaction Setup: In a separate Schlenk tube, dissolve the nitroalkene from Part A (1.0 eq) in anhydrous toluene. Cool the solution to -20 °C.

  • Addition: Add diisopropylzinc (1.0 M in hexanes, 1.5 eq) dropwise to the nitroalkene solution. Then, add the prepared catalyst solution via cannula.

    • Insight: Dialkylzinc reagents are used as they are relatively mild and show low background (uncatalyzed) reaction rates, which is crucial for achieving high enantioselectivity.[8] The chiral ligand controls the stereochemical outcome.

  • Reaction & Workup: Stir the reaction at -20 °C for 12-24 hours, monitoring by TLC. Upon completion, quench carefully by adding 1M HCl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the chiral nitroalkane.

Part C: Reduction of the Nitro Group

  • Setup: Dissolve the enantioenriched nitroalkane (1.0 eq) in methanol in a flask equipped with a magnetic stir bar.

  • Reduction: Add ammonium formate (5.0 eq) followed by palladium on carbon (10 wt. %, 0.1 eq). Reflux the mixture for 2-4 hours.

    • Alternative: Hydrogenation using H₂ gas (50 psi) with Raney Nickel or Pd/C as the catalyst is also a highly effective method for this transformation.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Hydrolysis & Isolation: The resulting amine is typically protected (e.g., as a Boc-carbamate) before final hydrolysis of the ester (if the starting material was an ester) and purification by crystallization or chromatography to yield the final (3S)-3-amino-4-methylpentanoic acid.

Data Summary and Method Comparison

ParameterMethod 1: Chiral AuxiliaryMethod 2: Catalytic Addition
Stereocontrol Substrate-controlledReagent-controlled
Typical Yield 60-80% over 3 steps70-90% over 3 steps
Stereoselectivity >98% de>95% ee[6]
Key Reagents Evans' Oxazolidinone, n-BuLi, NaHMDSChiral Ligand, Cu(OTf)₂, i-Pr₂Zn
Pros Highly reliable, predictable, well-establishedAtom-economical, catalytic use of chiral source
Cons Stoichiometric use of chiral material, requires cryogenic temperaturesSensitive to air/moisture, catalyst/ligand can be expensive

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]

  • Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

  • Sibi, M. P., et al. (2002). Highly Enantioselective Conjugate Addition of Dialkylzinc Reagents to Acyclic Nitroalkenes: A Catalytic Route to β2-Amino Acids, Aldehydes, and Alcohols. Journal of the American Chemical Society. [Link]

  • Nichols, P. L., & Myers, A. G. (2011). Enantioselective Conjugate Addition Nitro-Mannich Reactions: Solvent Controlled Synthesis of Acyclic anti- and syn-β-Nitroamines with Three Contiguous Stereocenters. The Journal of Organic Chemistry. [Link]

  • Enders, D., et al. (2008). Asymmetric synthesis of beta-nitro ketones via Michael addition of lithiated alpha-amino nitriles to nitroalkenes. PubMed. [Link]

  • Shelke, S. H., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [Link]

  • Prous Science. (1999). Pregabalin. Drugs of the Future. [Link]

  • Feringa, B. L., et al. (2002). Highly Enantioselective Conjugate Addition of Dialkylzinc Reagents to Acyclic Nitroalkenes: A Catalytic Route to β2-Amino Acids, Aldehydes, and Alcohols. Figshare. [Link]

  • Alcarazo, M. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. CORE. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Google Patents. (2012).
  • Quick Company. A Process For Synthesis Of S (+) Pregabalin. [Link]

  • PubChem. (2012). Process for synthesis of (s) - pregabalin. [Link]

  • ResearchGate. (2015). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

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Application Notes & Protocols: Quantitative Analysis of β-Leucine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the quantitative analysis of β-leucine hydrochloride in biological matrices such as plasma and urine. β-Leucine (3-amino-4-methylpentanoic acid) is a non-proteinogenic β-amino acid of increasing interest in metabolic research and pharmaceutical development.[1][2] Accurate quantification in complex biological samples is critical for pharmacokinetic, toxicokinetic, and biomarker studies. We present two robust, validated methods: a primary method utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and an alternative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and reproducibility.

Introduction: The Rationale for β-Leucine Quantification

β-Leucine is a structural isomer of the essential proteinogenic amino acid L-leucine.[] Unlike its alpha-amino acid counterpart, β-leucine is not incorporated into proteins during ribosomal synthesis. However, β-amino acids are found in nature and are known to be remarkably stable against metabolic degradation by proteases and peptidases.[4] This metabolic stability makes β-leucine and its derivatives intriguing candidates for therapeutic development.

The quantification of β-leucine hydrochloride in biological fluids presents several analytical challenges:

  • Isomeric Specificity: The analytical method must unambiguously differentiate β-leucine from its highly abundant isomer, α-leucine, as they share the same molecular weight.[5]

  • Sensitivity: Endogenous or administered concentrations of β-leucine may be low, requiring highly sensitive detection.

  • Matrix Complexity: Biological samples like plasma contain a multitude of endogenous compounds that can interfere with analysis.[6]

This guide provides validated protocols to overcome these challenges, enabling researchers to generate reliable and accurate quantitative data. The methods are presented in accordance with the principles outlined in international bioanalytical method validation guidelines.[7][8][9]

Recommended Primary Method: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)

Principle of the Method: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its superior specificity and sensitivity.[10][11] This method avoids the need for chemical derivatization, reducing sample preparation time and potential variability.[10] We employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining and separating highly polar compounds like amino acids that show poor retention on traditional reversed-phase columns.[12][13] Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion of β-leucine is selected and fragmented, and a resulting unique product ion is monitored. This process provides two levels of mass-based specificity, ensuring accurate identification and quantification.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s0 1. Thaw Biological Sample (Plasma, Urine) s1 2. Aliquot 100 µL Sample s0->s1 s2 3. Add 400 µL Internal Standard in Acetonitrile (Protein Precipitation) s1->s2 s3 4. Vortex & Incubate (4°C, 20 min) s2->s3 s4 5. Centrifuge (14,000 x g, 10 min) s3->s4 s5 6. Transfer Supernatant to HPLC Vial s4->s5 a0 7. Inject Sample onto HILIC Column s5->a0 a1 8. Chromatographic Separation (Gradient Elution) a0->a1 a2 9. Electrospray Ionization (ESI+) Generates Precursor Ion [M+H]+ a1->a2 a3 10. Mass Spectrometry (Q1) Isolates m/z 132.1 a2->a3 a4 11. Collision-Induced Dissociation (Q2) Fragments Precursor Ion a3->a4 a5 12. Mass Spectrometry (Q3) Monitors Product Ion m/z 72.1 a4->a5 d0 13. Integrate Peak Areas (Analyte & Internal Standard) a5->d0 d1 14. Calculate Peak Area Ratios d0->d1 d2 15. Quantify Concentration using Calibration Curve d1->d2

Caption: Workflow for β-Leucine analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS

2.1. Materials and Reagents

  • β-Leucine hydrochloride reference standard (Sigma-Aldrich or equivalent)

  • β-Leucine-(¹³C₆, ¹⁵N₁) hydrochloride stable isotope-labeled internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, K2-EDTA)

2.2. Sample Preparation (Protein Precipitation)

  • Prepare a stock solution of the internal standard (β-Leucine-(¹³C₆, ¹⁵N₁)) at 1 µg/mL in 50:50 acetonitrile:water.

  • Create a working IS solution by diluting the stock to 100 ng/mL in acetonitrile. This is the "Precipitation Solution."

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (calibrator, QC, or unknown).

  • Add 400 µL of the cold (4°C) Precipitation Solution to each tube.[14]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis, avoiding the protein pellet.

2.3. Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.[10]

  • Mass Spectrometer: SCIEX QTRAP 6500 or equivalent triple quadrupole mass spectrometer.[10]

LC Parameter Condition
Column Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[12]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 0-1.0 min (85% B), 1.0-5.0 min (85-50% B), 5.0-5.1 min (50-85% B), 5.1-7.0 min (85% B)
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temp. 500 °C
MRM Transition (β-Leucine) Q1: 132.1 Da → Q3: 72.1 Da
MRM Transition (IS) Q1: 139.1 Da → Q3: 78.1 Da
Dwell Time 100 ms

2.4. Method Validation Summary This method should be fully validated according to regulatory guidelines.[8][15] The following performance characteristics are expected.

Validation Parameter Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.99> 0.995 over 10 - 5000 ng/mL
Lower Limit of Quantitation (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20%10 ng/mL
Intra- & Inter-day Accuracy ±15% of nominal (±20% at LLOQ)Within ±10%
Intra- & Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Matrix Effect IS-normalized factor within 0.85-1.15Consistent and compensated by IS
Recovery Consistent and precise> 85%
Stability (Freeze-thaw, Bench-top) Within ±15% of nominalStable for at least 3 freeze-thaw cycles and 8 hours at room temp.

Alternative Method: HPLC with UV Detection and Pre-Column Derivatization

Principle of the Method: For laboratories without access to LC-MS/MS, HPLC with UV detection offers a viable alternative.[16] Since amino acids lack a strong native chromophore, a pre-column derivatization step is required to render them detectable by UV absorbance.[10][17] This protocol utilizes o-phthalaldehyde (OPA) derivatization, which rapidly reacts with the primary amine of β-leucine to form a highly fluorescent and UV-absorbent isoindole derivative.[18] The derivatives are then separated by reversed-phase HPLC. While robust, this method is more susceptible to matrix interferences and requires careful optimization of the derivatization reaction.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing p0 1. Protein Precipitation (as in LC-MS/MS method) p1 2. Transfer Supernatant p0->p1 d0 3. Mix Sample Supernatant with OPA Reagent p1->d0 d1 4. Incubate at Room Temp (2 min, protected from light) d0->d1 a0 5. Inject Derivatized Sample onto C18 Column d1->a0 a1 6. Chromatographic Separation (Gradient Elution) a0->a1 a2 7. UV Detection at 338 nm a1->a2 da0 8. Integrate Peak Area a2->da0 da1 9. Quantify Concentration using Calibration Curve da0->da1

Caption: Workflow for β-Leucine analysis by HPLC-UV.

Detailed Protocol: HPLC-UV

3.1. Materials and Reagents

  • All reagents from Section 2.1 (excluding IS)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric Acid

  • Methanol (HPLC grade)

  • Sodium Hydroxide

  • Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

3.2. Preparation of Derivatization Reagent (OPA/3-MPA)

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 10.2 with 10 M NaOH.

  • OPA Solution: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer.

  • Final Reagent: To the OPA solution, add 50 µL of 3-MPA. Mix well. This reagent is stable for one week when stored at 4°C and protected from light.[18]

3.3. Sample Preparation and Derivatization

  • Perform protein precipitation on 100 µL of biological sample as described in Section 2.2 (steps 3-8), using acetonitrile without the internal standard.

  • In an autosampler vial, mix 50 µL of the protein-free supernatant with 50 µL of the OPA/3-MPA derivatization reagent.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.[18] (Note: This step is often automated by the autosampler).

3.4. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent system with a UV detector.

HPLC Parameter Condition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
UV Detection 338 nm
Gradient 0-5 min (2-15% B), 5-15 min (15-55% B), 15-18 min (55-100% B), 18-20 min (100% B)

Specialized Application: GC-MS with Derivatization

Principle of the Method: Gas chromatography requires analytes to be volatile and thermally stable. Amino acids are polar and non-volatile, necessitating chemical derivatization prior to GC-MS analysis.[19][20] A common approach is silylation, where active hydrogens on the amine and carboxyl groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group using a reagent like MTBSTFA.[19] This method can provide excellent chromatographic resolution but involves a more complex, multi-step sample preparation.

Protocol Outline:

  • Sample Preparation: Perform protein precipitation as described previously.

  • Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen. This step is critical as silylation reagents are moisture-sensitive.[19]

  • Derivatization: Reconstitute the dry residue in 50 µL of acetonitrile and 50 µL of MTBSTFA. Heat at 100°C for 2-4 hours to form the TBDMS derivative.[19]

  • GC-MS Analysis: Inject the derivatized sample onto a non-polar capillary column (e.g., SLB-5ms). The mass spectrometer can be operated in either full scan or Selected Ion Monitoring (SIM) mode for quantification.

Key Considerations and Troubleshooting

  • Isomer Separation: The primary challenge is separating β-leucine from α-leucine. HILIC chromatography (Method 1) is often capable of resolving these isomers.[12] If co-elution occurs, unique MRM transitions must be established. For HPLC-UV, chromatographic conditions must be extensively optimized to achieve baseline separation.

  • Matrix Effects: In LC-MS/MS, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for these effects.[13]

  • Derivatization Stability: The OPA derivatives (Method 2) are stable for a limited time. It is crucial to maintain a consistent and reproducible time between derivatization and injection for all samples in a run.[18]

  • Contamination: Amino acids are ubiquitous. Care must be taken to avoid contamination from lab personnel (e.g., fingerprints) and equipment.

Conclusion

This application note details robust and reliable methods for the quantification of β-leucine hydrochloride in biological samples. The HILIC-MS/MS method is recommended for its high specificity, sensitivity, and throughput, making it ideal for regulated bioanalysis in drug development. The HPLC-UV method provides a cost-effective alternative for research applications where the highest sensitivity is not required. The choice of method should be guided by the specific requirements of the study, available instrumentation, and the need for isomeric specificity. Proper method validation in line with regulatory expectations is essential to ensure the integrity of the resulting data.[8][15]

References

  • CHUM. Plasma amino acid LC-MS/MS analysis. [Online] Available at: [Link]

  • Castedo, A. et al. (2017). Quantification of β-hydroxymethylbutyrate and leucine by ultrahigh performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Online] Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Online] Available at: [Link]

  • Al-Qubaisi, M. et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. [Online] Available at: [Link]

  • Pereira, V. et al. (2011). HPLC/UV-Vis chromatogram of the free amino acids in a Dão red wine sample. ResearchGate. [Online] Available at: [Link]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Online] Available at: [Link]

  • Terrlink, T. et al. (1994). Plasma amino acids determined by liquid chromatography within 17 minutes. Clinical Chemistry. [Online] Available at: [Link]

  • Li, Y. et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]

  • PubChem. Beta-Leucine. [Online] Available at: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Online] Available at: [Link]

  • Yegorova, A. et al. (2018). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Semantic Scholar. [Online] Available at: [Link]

  • Kaspar, H. et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules. [Online] Available at: [Link]

  • Wen, D. et al. (2018). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Online] Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Online] Available at: [Link]

  • Shimadzu. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Online] Available at: [Link]

  • Al-Dirbashi, O. Y. et al. (2017). Use of HPLC-UV method for the analysis of maple syrup urine disease in plasma sample first time in Saudi Arabia. Journal of Taibah University Medical Sciences. [Online] Available at: [Link]

  • Google Patents. Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • ResearchGate. Derivatization of amino acids analyzed by GCMS? [Online] Available at: [Link]

  • Wikipedia. β-Homoleucine. [Online] Available at: [Link]

  • ResearchGate. HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Request PDF. [Online] Available at: [Link]

  • ResearchGate. Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? [Online] Available at: [Link]

  • Wüthrich, S. et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. PLOS ONE. [Online] Available at: [Link]

  • Thiele, R. et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Separation Science. [Online] Available at: [Link]

  • ResearchGate. Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC–MS/MS and its application to a pharmacokinetic study | Request PDF. [Online] Available at: [Link]

  • U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Online] Available at: [Link]

  • PubChem. Leucine hydrochloride. [Online] Available at: [Link]

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Application Note: A Robust HPLC Method for the Chiral Separation of 3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-amino-4-methylpentanoic acid. As a crucial chiral building block in pharmaceutical synthesis and a structural analog to important active pharmaceutical ingredients like pregabalin, the precise determination of its enantiomeric purity is critical. We explore two primary strategies: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization. This guide provides detailed, step-by-step protocols for both approaches, a discussion of the rationale behind method selection, and a framework for method validation in accordance with ICH guidelines.

Introduction: The Importance of Chiral Purity

3-Amino-4-methylpentanoic acid is a non-proteinogenic β-amino acid and a positional isomer of the essential amino acid L-leucine.[1] Its structural motifs are of significant interest in medicinal chemistry, where it serves as a key intermediate in the synthesis of complex molecules and potential therapeutic agents.[2] In drug development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.

Developing a reliable and accurate analytical method for separating the enantiomers of 3-amino-4-methylpentanoic acid is therefore not merely an academic exercise; it is a fundamental requirement for quality control, process optimization, and regulatory compliance in the pharmaceutical industry. This guide provides the scientific foundation and practical protocols to achieve this critical analytical objective.

Method Development Strategy: A Logical Approach

The primary analytical challenge presented by 3-amino-4-methylpentanoic acid is its combination of high polarity (due to the zwitterionic amino and carboxylic acid groups) and the lack of a significant UV chromophore, making sensitive detection difficult. Our method development strategy is therefore twofold, addressing both separation and detection.

There are two well-established pathways for the chiral HPLC analysis of amino acids:

  • Direct Separation: This elegant approach utilizes a Chiral Stationary Phase (CSP) that can directly distinguish between the two enantiomers. This is often the preferred method as it simplifies sample preparation and avoids potential side reactions or racemization from a derivatization step.[3][4] For polar, zwitterionic molecules like amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective due to their multiple interaction modes, including ionic, hydrogen bonding, and steric interactions.[3][5][6]

  • Indirect Separation: This classic technique involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[7][8] These diastereomers have different physicochemical properties and can be readily separated on a conventional, achiral reversed-phase column (e.g., C18). A significant advantage of this method is that the CDA can introduce a strong chromophore or fluorophore, dramatically enhancing detection sensitivity.[9][10] Marfey's reagent (FDAA) and its analogs are common choices for this purpose.[8][10]

The following workflow illustrates the decision-making process in developing a suitable method.

MethodDevelopmentWorkflow cluster_start cluster_analysis Initial Analysis cluster_approaches Methodological Approaches cluster_direct_details cluster_indirect_details cluster_end start Goal: Chiral Separation of 3-Amino-4-methylpentanoic Acid analyte Analyte Properties: - Primary Amine - Zwitterionic - Lacks Strong Chromophore start->analyte direct Direct Method (Chiral Stationary Phase) analyte->direct Choose strategy based on available resources & sensitivity needs indirect Indirect Method (Chiral Derivatization) analyte->indirect Choose strategy based on available resources & sensitivity needs direct_csp Select CSP: - Macrocyclic Glycopeptide - Crown Ether - Zwitterionic direct->direct_csp indirect_cda Select CDA: - Marfey's Reagent (FDAA) - OPA + Chiral Thiol indirect->indirect_cda direct_pros Pros: - Fewer sample prep steps - Avoids derivatization issues end_node Optimized & Validated Chiral HPLC Method direct_pros->end_node direct_cons Cons: - Requires specialized, more  expensive chiral column - May have lower sensitivity direct_cons->end_node direct_csp->direct_pros direct_csp->direct_cons indirect_pros Pros: - Uses standard C18 column - Derivatization enhances  UV/Fluorescence detection indirect_pros->end_node indirect_cons Cons: - Extra reaction step - Potential for side-products  or racemization indirect_cons->end_node indirect_cda->indirect_pros indirect_cda->indirect_cons

Caption: Method development workflow for chiral amino acid separation.

Experimental Protocols

Materials and Instrumentation
  • Analyte: Racemic 3-amino-4-methylpentanoic acid standard.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, trifluoroacetic acid (TFA), Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent), acetone, sodium bicarbonate, hydrochloric acid.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

Protocol 1: Direct Separation using a Macrocyclic Glycopeptide CSP

This protocol is recommended for its simplicity and directness. The teicoplanin-based CSP is highly effective for separating underivatized amino acids.[3][6]

A. Sample Preparation:

  • Prepare a stock solution of racemic 3-amino-4-methylpentanoic acid at 1.0 mg/mL in water or a water/methanol (50:50 v/v) mixture.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

B. HPLC Conditions: The following conditions provide a robust starting point for method optimization.

ParameterRecommended Condition
Chiral Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water / Formic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm (for peptide bond absorbance)
Injection Vol. 10 µL

Rationale: The polar organic mobile phase ensures good solubility for the zwitterionic analyte and promotes the necessary ionic and hydrogen-bonding interactions with the teicoplanin chiral selector for enantioseparation.[3][5]

Protocol 2: Indirect Separation via FDAA Derivatization

This protocol is an excellent alternative, especially when high sensitivity is required or a chiral column is unavailable.

A. Derivatization Procedure: [9][10]

  • To 50 µL of a 1 mg/mL amino acid solution in water, add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Vortex the mixture and incubate at 40 °C for 1 hour in a heating block.

  • After incubation, cool the reaction vial to room temperature.

  • Neutralize the reaction by adding 50 µL of 2 M HCl.

  • Dilute the final mixture with the mobile phase (e.g., 1:5) before injection.

B. HPLC Conditions: The resulting diastereomers can be separated on a standard C18 column.

ParameterRecommended Condition
Column Standard C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% to 70% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 340 nm
Injection Vol. 20 µL

Rationale: The FDAA reagent reacts with the primary amine of the amino acid, forming stable diastereomers. The dinitrophenyl group provides a strong chromophore at 340 nm, significantly enhancing detection sensitivity.[9] The gradient elution on a C18 column effectively separates the two diastereomers based on their differing hydrophobicity.

Method Validation Framework

Once the chromatographic conditions are optimized to provide adequate resolution (Rs > 1.5) and peak shape, the method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]

The following table outlines the key validation parameters and typical acceptance criteria for a chiral purity method.[13][14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).Baseline resolution (Rs > 1.5) between enantiomer peaks. No interference from blank/placebo at the retention time of the enantiomers.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at different concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (%RSD) ≤ 2.0% for the major enantiomer; ≤ 5.0% for the minor enantiomer near the LOQ.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1; precision (%RSD) should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C, mobile phase composition ±2%).System suitability parameters (Resolution, Tailing Factor) should remain within acceptable limits.

Conclusion

The successful chiral separation of 3-amino-4-methylpentanoic acid is readily achievable using modern HPLC techniques. The direct method using a teicoplanin-based chiral stationary phase offers a straightforward and efficient workflow, ideal for routine quality control. For applications requiring higher sensitivity or where specialized chiral columns are not available, the indirect method involving derivatization with FDAA provides a robust and reliable alternative. Both methods, when properly developed and validated according to ICH guidelines, will provide the accurate and precise data required by researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products.

References

  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL: [Link]

  • Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase Source: PubMed URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chiral separation of amino acids and peptides by capillary electrophoresis Source: PubMed URL: [Link]

  • Title: Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]

  • Title: Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis Source: ResearchGate URL: [Link]

  • Title: Scheme of derivatization for amino acid enantiomers by... Source: ResearchGate URL: [Link]

  • Title: Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization Source: ResearchGate URL: [Link]

  • Title: 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech Source: Natural Micron URL: [Link]

  • Title: A New HPLC Method Development and Validation of Pregabalin in Pharmaceutical Preparations Source: ResearchGate URL: [Link]

  • Title: USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC Source: Agilent URL: [Link]

  • Title: HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene Source: Asian Journal of Chemistry URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization Source: Latin American Journal of Pharmacy URL: [Link]

  • Title: High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Source: Scholars' Mine URL: [Link]

  • Title: Chiral Technologies Amino Acid Database Source: Chiral Technologies URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

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Application Notes & Protocols: (S)-3-amino-4-methylpentanoic acid as a Chiral Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of (S)-3-amino-4-methylpentanoic acid, a chiral β-amino acid, as a foundational building block in the synthesis of high-value pharmaceutical compounds. We will explore the intrinsic value of its stereochemistry and provide field-proven protocols for its application in the synthesis of key drug molecules, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Strategic Value of Chiral β-Amino Acids

β-Amino acids are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry.[1][2] Their incorporation into peptides and small molecules can induce specific, stable secondary structures, enhance proteolytic stability, and ultimately lead to compounds with increased potency and favorable pharmacological profiles.[3][4][5]

(S)-3-amino-4-methylpentanoic acid, also known as β-Leucine, is a chiral building block with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[6][7][8] Its structure features a stereocenter at the C3 position, and it is this specific (S)-configuration that is crucial for the biological activity of many pharmaceutical agents derived from it.[] The precise spatial arrangement of the amino and isobutyl groups dictates the molecule's interaction with biological targets, making stereoselective synthesis a paramount concern in drug development.[10] This guide will focus on practical, scalable synthetic applications of this and structurally related chiral precursors.

Property Value Reference
IUPAC Name (3S)-3-amino-4-methylpentanoic acid[6]
Synonyms (S)-β-Leucine, (S)-beta-Homovaline[6][11]
CAS Number 40469-85-0[6][8]
Molecular Formula C₆H₁₃NO₂[7]
Molecular Weight 131.17 g/mol [7]
Form Solid[6][7]

Core Application: Synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)

Pregabalin is a blockbuster pharmaceutical agent prescribed for neuropathic pain, epilepsy, and anxiety disorders.[12] Its efficacy is almost exclusively attributed to the (S)-enantiomer. While not a direct derivative, the synthesis of Pregabalin exemplifies the creation of a chiral γ-amino acid from a prochiral precursor, a process conceptually linked to the use of chiral building blocks like (S)-3-amino-4-methylpentanoic acid. We will detail a robust method involving an enzymatic resolution to establish the critical stereocenter.

Rationale for Enzymatic Resolution

Enzymatic resolutions offer a highly efficient and environmentally benign method for separating enantiomers.[13] Lipases, in particular, can selectively catalyze the hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. This method avoids the use of expensive chiral auxiliaries or metal catalysts and often proceeds with exceptionally high enantioselectivity.[14]

Workflow for Pregabalin Synthesis via Enzymatic Resolution

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Reduction & Hydrolysis A Isovaleraldehyde + Diethyl Malonate B Knoevenagel Condensation A->B C Michael Addition with KCN B->C D Racemic Cyano Diester C->D E Racemic Cyano Diester F Lipase (e.g., Lipolase 100L) E->F Selective Hydrolysis G (S)-Cyano Monoester (Desired) F->G H (R)-Cyano Diester (Undesired) F->H I (S)-Cyano Monoester J Hydrogenation (Raney Ni) I->J K (S)-Lactam J->K L Acid Hydrolysis (HCl) K->L M (S)-Pregabalin L->M

Caption: Workflow for Pregabalin synthesis using enzymatic resolution.

Detailed Experimental Protocol

Protocol: Enzymatic Resolution of Racemic 2-(1-cyano-3-methylbutyl)malonic acid diethyl ester [14]

  • Preparation of the Racemic Substrate:

    • Synthesize racemic 2-(1-cyano-3-methylbutyl)malonic acid diethyl ester via Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by Michael addition of potassium cyanide. This is a standard procedure and yields the racemic starting material.[15]

  • Enzymatic Hydrolysis:

    • Objective: To selectively hydrolyze the (S)-enantiomer of the racemic diester to its corresponding monoester.

    • Reagents:

      • Racemic cyano diester (1.0 eq)

      • Lipolase 100L, Type EX (or equivalent lipase)

      • Potassium phosphate buffer (pH 7.2)

      • Potassium hydroxide solution (1 M) for pH control

    • Procedure:

      • Suspend the racemic cyano diester in the phosphate buffer at room temperature.

      • Add the lipase to the suspension with vigorous stirring.

      • Maintain the pH of the reaction mixture at 7.2 by the controlled addition of 1 M KOH solution using a pH-stat or manual titration. The consumption of KOH is indicative of the reaction progress.

      • Monitor the reaction until approximately 50% conversion is reached (i.e., 0.5 equivalents of KOH have been consumed). This indicates that one enantiomer has been fully hydrolyzed.

      • Upon completion, acidify the mixture to pH ~2 with concentrated HCl to stop the enzymatic reaction.

  • Separation and Purification:

    • Objective: To separate the desired (S)-monoester from the unreacted (R)-diester.

    • Procedure:

      • Extract the acidified reaction mixture with an organic solvent such as ethyl acetate. The unreacted (R)-diester will partition into the organic phase.

      • The aqueous phase contains the potassium salt of the desired (S)-monoester. This can be used directly in the next step or isolated.

  • Conversion to (S)-Pregabalin:

    • Objective: To convert the (S)-monoester into the final drug molecule.

    • Procedure:

      • Reduction: The (S)-monoester is subjected to catalytic hydrogenation using Raney Nickel (RaNi) under a hydrogen atmosphere. This step reduces the nitrile group to a primary amine, which subsequently cyclizes to form (S)-4-isobutyl-2-oxopyrrolidine-3-carboxylic acid.[14]

      • Hydrolysis: The resulting lactam is hydrolyzed under strong acidic conditions (e.g., refluxing in 6N HCl). This opens the lactam ring and decarboxylates the intermediate to yield (S)-Pregabalin hydrochloride.[14]

      • Final Isolation: The final product is isolated by crystallization, often after adjusting the pH.[16]

Step Parameter Typical Value Rationale
Enzymatic ResolutionConversion~50%Maximizes theoretical yield for a kinetic resolution.
Enantiomeric Excess (ee) of (S)-monoester>99%High selectivity of the lipase enzyme is critical.
HydrogenationCatalystRaney NickelEffective for nitrile reduction under these conditions.
YieldHighThis is typically an efficient transformation.
Acid HydrolysisProduct Purity>99.5%Final step purifies the API to pharmaceutical grade.[16]
Overall Yield25-35%Reflects a multi-step synthesis with a resolution step.[15]

Advanced Application: Asymmetric Synthesis of Sitagliptin

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[17] The molecule contains a chiral β-amino acid fragment, and its synthesis represents a landmark achievement in industrial green chemistry. The manufacturing process hinges on a highly efficient asymmetric hydrogenation of a prochiral enamine.[18] This approach directly creates the required stereocenter with high fidelity.

Rationale for Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity.[19] The use of a chiral transition metal catalyst (typically Rhodium or Ruthenium) with a specialized chiral phosphine ligand allows for the delivery of hydrogen to one face of the prochiral double bond preferentially.[18] This method is atom-economical and avoids the need for resolution steps, significantly improving overall process efficiency.

Workflow for the Key Step in Sitagliptin Synthesis

Caption: The key asymmetric hydrogenation step in Sitagliptin synthesis.

Detailed Experimental Protocol

Protocol: Asymmetric Hydrogenation of Dehydrositagliptin [18]

  • Substrate Preparation:

    • The substrate, (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][3][10]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one, is prepared in a highly efficient three-step, one-pot synthesis from 2,4,5-trifluorophenylacetic acid and Meldrum's acid.[18]

  • Asymmetric Hydrogenation:

    • Objective: To reduce the enamine double bond with high enantioselectivity to form the desired (R)-β-amino amide core of Sitagliptin.

    • Reagents & Equipment:

      • Dehydrositagliptin substrate (1.0 eq)

      • Chiral Catalyst: Rh(I)/tBu JOSIPHOS complex (as low as 0.15 mol%)

      • Methanol (solvent)

      • High-pressure hydrogenation reactor

    • Procedure:

      • Charge the hydrogenation reactor with the dehydrositagliptin substrate and the chiral rhodium catalyst under an inert atmosphere (e.g., nitrogen or argon).

      • Add degassed methanol as the solvent.

      • Seal the reactor, purge several times with hydrogen gas, and then pressurize to the target pressure (e.g., 200 psi H₂).

      • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with efficient stirring.

      • Monitor the reaction for hydrogen uptake. The reaction is typically complete within several hours.

      • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Product Isolation and Analysis:

    • Objective: To isolate the hydrogenated product and confirm its purity and enantiomeric excess.

    • Procedure:

      • The reaction mixture containing the (R)-Sitagliptin product is concentrated.

      • The product is typically not isolated as the free base but is directly converted to its stable phosphate salt by treatment with phosphoric acid.[18]

      • The Sitagliptin Phosphate salt crystallizes from the solution and is isolated by filtration.

      • Analyze the product for chemical purity (by HPLC) and enantiomeric excess (by chiral HPLC).

Parameter Typical Value Rationale
Catalyst Loading (S/C ratio)>650 (0.15 mol%)High catalyst turnover number (TON) makes the process cost-effective.
Hydrogen Pressure200 psiSufficient pressure to drive the reaction efficiently.
Temperature50 °CBalances reaction rate with catalyst stability and selectivity.
Enantiomeric Excess (ee)>99.5%The JOSIPHOS ligand provides exceptional stereocontrol.[18]
Isolated Yield (as phosphate salt)>95%The high efficiency and selectivity lead to minimal byproducts.

Conclusion

(S)-3-amino-4-methylpentanoic acid and related chiral β- and γ-amino acid precursors are indispensable tools in modern pharmaceutical development. The stereocenter inherent in these molecules, or established through advanced catalytic methods, is fundamental to achieving the desired therapeutic effect. The protocols detailed herein for the synthesis of Pregabalin and Sitagliptin highlight two distinct, powerful strategies—enzymatic resolution and asymmetric hydrogenation—for harnessing chirality. By understanding the underlying principles of these methods, researchers can effectively leverage these building blocks to construct complex, biologically active molecules with precision and efficiency.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307. Available from: [Link]

  • Riaz, N. N., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. Available from: [Link]

  • Lombarska-Smolarek, D., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Chen, Y., et al. (2016). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. Available from: [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available from: [Link]

  • Prajapati, A. S., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. PubMed. Available from: [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock. Available from: [Link]

  • 3-Amino-4-methylpentanoic Acid. (n.d.). Natural Micron Pharm Tech. Available from: [Link]

  • Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. (2004). Google Patents.
  • Pregabalin Synthesis Pathways. (n.d.). Organic Synthesis. Available from: [Link]

  • Reddy, K. S., et al. (2008). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. Available from: [Link]

  • Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. Available from: [Link]

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2024). MDPI. Available from: [Link]

  • Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. (2020). Google Patents.
  • Process for the synthesis of pregabalin. (2011). Google Patents.
  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available from: [Link]

  • Kim, J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Process for the preparation of sitagliptin and intermediate compounds. (2014). Google Patents.
  • Dong, S., et al. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. Available from: [Link]

Sources

Application Notes and Protocols: (S)-3-amino-4-methylpentanoic Acid Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-amino-4-methylpentanoic acid, widely known as Pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). While its primary clinical applications are in the management of neuropathic pain, epilepsy, and anxiety disorders, its utility as a research tool in cell culture is vast and multifaceted. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective use of (S)-3-amino-4-methylpentanoic acid hydrochloride in a variety of cell culture systems. We will explore its mechanism of action and provide detailed protocols for its application in neuroscience, oncology, and metabolic research, with a focus on experimental design, causality, and data interpretation.

Introduction: Understanding the Molecular Agent

This compound is the salt form of Pregabalin, a lipophilic GABA analog designed to cross the blood-brain barrier. Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, its primary binding target is the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs). This interaction is crucial for its therapeutic effects and forms the basis for its application in cell culture models.

The hydrochloride salt form enhances the compound's solubility and stability in aqueous solutions, making it ideal for use in cell culture media. It is a white to off-white, crystalline solid that is freely soluble in water and physiological buffers.

Key Properties for Cell Culture Applications:

PropertyValueSignificance in Cell Culture
Molecular Formula C8H17NO2 · HClDefines the compound's composition.
Molecular Weight 195.69 g/mol Essential for calculating molar concentrations for media preparation.
Purity ≥98% (recommended)High purity is critical to avoid off-target effects from contaminants.
Solubility Freely soluble in water and DMSOAllows for easy preparation of stock solutions for cell treatment.
Storage Store at -20°CEnsures long-term stability and prevents degradation.

Mechanism of Action: The α2δ Subunit and Beyond

The primary mechanism of action of (S)-3-amino-4-methylpentanoic acid involves its high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs. These subunits are auxiliary proteins that regulate the trafficking and function of the primary pore-forming α1 subunit of the calcium channel.

Workflow of Mechanistic Action:

Pregabalin_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PGB (S)-3-amino-4-methylpentanoic acid (Pregabalin) a2d α2δ-1 Subunit of VGCC PGB->a2d Binds VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_influx->Vesicle Reduces fusion Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle->Release Inhibits NT Neurotransmitters Receptor Postsynaptic Receptors NT->Receptor Reduced Binding Signal Reduced Excitatory Signal Receptor->Signal

Figure 1. Mechanism of action of (S)-3-amino-4-methylpentanoic acid (Pregabalin).

By binding to the α2δ subunit, (S)-3-amino-4-methylpentanoic acid disrupts the normal trafficking of the VGCC to the presynaptic membrane.[1] This leads to a reduction in the density of functional calcium channels at the nerve terminal. Consequently, upon neuronal depolarization, there is a decrease in calcium influx into the presynaptic terminal.[2] Calcium is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. Therefore, a reduction in calcium influx leads to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][3] This modulatory effect on neurotransmitter release is the cornerstone of its therapeutic and research applications.[4][5]

It is important to note that (S)-3-amino-4-methylpentanoic acid does not directly block the calcium channel pore nor does it bind to GABA receptors.[1][3] Its action is more subtle, involving the modulation of channel trafficking and function.

Applications in Cell Culture

The unique mechanism of action of this compound makes it a valuable tool for a variety of cell culture applications, primarily in models that express the α2δ subunit of VGCCs.

Neuroscience Research

Rationale: Neuronal cultures are a primary application area given the high expression of α2δ subunits in the central nervous system.[6][7] It is used to model neuropathic pain, epilepsy, and anxiety, and to study the fundamental processes of neurotransmission.

Cell Models:

  • Primary hippocampal or cortical neurons

  • Dorsal root ganglion (DRG) neurons

  • SH-SY5Y neuroblastoma cell line (differentiated)

  • PC-12 cells (differentiated)

Experimental Aims:

  • Investigate the role of α2δ-1 in neuronal hyperexcitability.

  • Modulate and measure the release of specific neurotransmitters (e.g., glutamate).

  • Assess the impact on neurite outgrowth and synapse formation.

  • Model disease states and screen for novel therapeutic agents.

Protocol 1: Modulation of Glutamate Release from Primary Cortical Neurons

Objective: To quantify the inhibitory effect of this compound on depolarization-evoked glutamate release from cultured rodent cortical neurons.

Materials:

  • This compound (e.g., Sigma-Aldrich, Cat# CDS005723)

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • HEPES-buffered saline (HBS)

  • High Potassium (High K+) stimulation buffer (HBS with 50 mM KCl)

  • Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit (e.g., Thermo Fisher, Cat# A12221)

  • Plate reader with fluorescence capabilities (Ex/Em ~570/585 nm)

Procedure:

  • Cell Culture:

    • Culture primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well.

    • Maintain cultures for 10-14 days in vitro (DIV) to allow for mature synapse formation.

  • Preparation of Stock Solution:

    • Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment:

    • On the day of the experiment, prepare working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in pre-warmed HBS.

    • Gently aspirate the culture medium from the wells and wash twice with 100 µL of HBS.

    • Add 50 µL of the respective working concentrations of the compound or vehicle control (HBS) to the wells.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Stimulation and Glutamate Measurement:

    • Prepare the Amplex Red assay reagent according to the manufacturer's protocol.

    • Add 50 µL of High K+ stimulation buffer containing the Amplex Red reagent and the respective concentrations of the compound to each well.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure fluorescence every 2 minutes for a period of 30 minutes.

  • Data Analysis:

    • Calculate the rate of glutamate release (slope of the fluorescence curve).

    • Normalize the rate of release in the treated wells to the vehicle control.

    • Plot the normalized glutamate release as a function of the compound concentration to determine the IC₅₀.

Expected Outcome: A dose-dependent decrease in the rate of High K+-evoked glutamate release.

Oncology Research

Rationale: The α2δ-1 subunit has been identified as an oncofetal protein that is overexpressed in several types of cancer, including breast and lung cancer. Its expression has been linked to cancer cell proliferation, migration, and stemness.

Cell Models:

  • MDA-MB-231 (breast cancer)

  • A549 (lung cancer)

  • Glioblastoma cell lines (e.g., U87)

Experimental Aims:

  • Investigate the role of α2δ-1 in cancer cell signaling.

  • Assess the effect of (S)-3-amino-4-methylpentanoic acid on cell proliferation and viability.

  • Perform migration and invasion assays (e.g., wound healing, transwell assays).

Protocol 2: Wound Healing Migration Assay in MDA-MB-231 Cells

Objective: To assess the effect of this compound on the migratory capacity of MDA-MB-231 breast cancer cells.

Materials:

  • This compound

  • MDA-MB-231 cell line

  • DMEM supplemented with 10% FBS

  • 24-well culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed MDA-MB-231 cells in 24-well plates and grow to 90-100% confluency.

  • Wound Creation:

    • Using a sterile 200 µL pipette tip, create a straight scratch ("wound") across the center of the cell monolayer.

    • Gently wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Add fresh DMEM with 2% FBS (to minimize proliferation) containing various concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM) or a vehicle control.

    • Capture an initial image (t=0) of the wound for each well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C, 5% CO₂.

    • Capture images of the same wound area at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using software such as ImageJ.

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

    • Compare the rate of migration between treated and control groups.

Expected Outcome: A potential reduction in the rate of wound closure in cells treated with (S)-3-amino-4-methylpentanoic acid, suggesting an inhibitory effect on cell migration.

Experimental Workflow for Wound Healing Assay:

Wound_Healing_Assay_Workflow A Seed MDA-MB-231 cells in 24-well plate B Grow to 90-100% confluency A->B C Create a scratch wound with a pipette tip B->C D Wash with PBS to remove debris C->D E Add media with compound (or vehicle control) D->E F Image at t=0 E->F G Incubate at 37°C, 5% CO₂ F->G H Image at subsequent time points (e.g., 12h, 24h, 48h) G->H I Measure wound area using ImageJ H->I J Calculate % wound closure and compare conditions I->J

Figure 2. Step-by-step workflow for the wound healing migration assay.

Concluding Remarks

This compound is a highly specific and potent modulator of voltage-gated calcium channel function through its interaction with the α2δ subunit. This specificity makes it an invaluable tool for researchers in neuroscience to dissect the complexities of neurotransmission and in oncology to explore novel therapeutic targets. The protocols outlined in these notes provide a solid foundation for incorporating this compound into various cell culture-based assays. As with any experimental system, it is crucial to perform dose-response and time-course studies to determine the optimal conditions for your specific cell model and research question.

References

  • Wikipedia. Pregabalin. Available from: [Link]

  • Belliotti, T. R., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Psychopharmacology, 217(3), 467-476. Available from: [Link]

  • Field, M. J., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Journal of Pharmacology and Experimental Therapeutics, 319(1), 313-320. Available from: [Link]

  • Micheva, K. D., et al. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular pharmacology, 70(2), 467-476. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pregabalin? Available from: [Link]

  • Drugs.com. (2025). Pregabalin Patient Tips: 7 things you should know. Available from: [Link]

  • Urbina, C., et al. (2011). Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels. Journal of Pharmacology and Experimental Therapeutics, 336(3), 973-982. Available from: [Link]

  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. Available from: [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. Available from: [Link]

  • Fink, K., et al. (2011). Pregabalin activity in standardized receptor-binding assays. ResearchGate. Available from: [Link]

  • MedchemExpress.com. 3-Amino-4-methylpentanoic acid | Metabolite. Available from: [Link]

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derivatization of (S)-beta-Homovaline for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (S)-beta-Homovaline Following Derivatization

Authored by: A Senior Application Scientist

Abstract

(S)-beta-Homovaline, a non-proteinogenic β-amino acid, is of increasing interest in pharmaceutical and metabolic research. Its analysis presents a challenge due to its polar, non-volatile nature. This application note provides a comprehensive, field-proven guide for the derivatization of (S)-beta-Homovaline to enable robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We detail a two-step derivatization process involving esterification followed by acylation, optimized for creating a volatile and thermally stable derivative suitable for chiral separation on a specialized GC column. This guide is intended for researchers, scientists, and drug development professionals requiring accurate quantification and enantiomeric purity assessment of β-amino acids.

Introduction: The Analytical Challenge of β-Amino Acids

(S)-beta-Homovaline, structurally known as (3S)-3-amino-4-methylpentanoic acid, is a homolog of the proteinogenic amino acid valine.[1] Its incorporation into peptides can enhance resistance to enzymatic degradation, making it a valuable building block in peptidomimetic drug design.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of small molecules. However, direct analysis of amino acids like β-homovaline is unfeasible. The zwitterionic nature, conferred by the carboxylic acid and primary amine functional groups, results in high polarity and low volatility, causing thermal decomposition in the hot GC injector port rather than volatilization.[2]

Therefore, chemical derivatization is a mandatory prerequisite for GC-MS analysis.[3] This process transforms the polar functional groups into less polar, more volatile, and thermally stable moieties, enabling the molecule to traverse the GC column and be detected by the mass spectrometer.

Principles of Derivatization: Enabling Volatility and Separation

The core objective of derivatization for amino acids is to cap the active hydrogens on the carboxylic acid (-COOH) and amine (-NH2) groups.[2] The two most prevalent strategies are silylation and a two-step esterification/acylation.

  • Silylation: This single-step reaction uses reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens with a nonpolar tert-butyldimethylsilyl (TBDMS) group. While effective, silylation derivatives can be highly sensitive to moisture, which can lead to poor reaction yield and instability.[4][5]

  • Esterification and Acylation: This robust two-step approach offers excellent derivative stability.[6]

    • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl, propyl, or isopropyl ester) by reacting it with an alcohol under acidic conditions. This neutralizes the acidic proton.

    • Acylation: The amine group (and any other nucleophilic groups) is then acylated using a reagent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[7][8] This caps the basic amine, significantly reducing polarity.

For chiral analysis, which is critical for distinguishing (S)- from (R)-beta-Homovaline, the derivatization itself should be non-chiral. The subsequent separation of the resulting enantiomeric derivatives is then accomplished using a chiral stationary phase (CSP) in the GC column.[7][9] This direct analysis method is highly reliable for determining enantiomeric ratios.[7] This protocol will focus on the formation of N-trifluoroacetyl (TFA) isopropyl esters, a classic and highly effective method for chiral amino acid analysis.[7][10]

Chemical Derivatization Pathway

The diagram below illustrates the two-step chemical modification of (S)-beta-Homovaline. The first step is the esterification of the carboxylic acid group with isopropanol, followed by the acylation of the primary amine with trifluoroacetic anhydride (TFAA).

Caption: Two-step .

Detailed Experimental Protocol: N-Trifluoroacetyl (TFA) Isopropyl Ester Synthesis

This protocol is designed for self-validation. It is critical to run a reagent blank (all steps without the analyte) to identify any background contamination. For quantitative analysis, a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar non-endogenous amino acid) should be added at the beginning of the sample preparation process.

Required Reagents and Materials
  • (S)-beta-Homovaline standard or dried sample extract

  • Isopropanol, anhydrous (GC grade)

  • Acetyl Chloride (or dry HCl gas)

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous (GC grade)

  • Nitrogen gas, high purity

  • Reacti-Vials™ or other suitable 2 mL glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Microsyringes

Step-by-Step Derivatization Workflow

The entire process, from sample preparation to analysis, is outlined below. Strict adherence to anhydrous conditions during the reaction steps is crucial for optimal yield.[4][5]

G start Start: (S)-beta-Homovaline Sample dry_sample 1. Dry Sample (Lyophilize or N₂ Stream) start->dry_sample esterification 2. Esterification (3M HCl in Isopropanol, 100°C, 60 min) dry_sample->esterification dry_ester 3. Dry Again (Evaporate reagent under N₂) esterification->dry_ester acylation 4. Acylation (DCM + TFAA, 100°C, 20 min) dry_ester->acylation dry_final 5. Final Evaporation (Remove excess reagent under N₂) acylation->dry_final reconstitute 6. Reconstitute (e.g., Ethyl Acetate) dry_final->reconstitute inject 7. Inject into GC-MS reconstitute->inject end End: Data Analysis inject->end

Caption: Experimental workflow for the derivatization of (S)-beta-Homovaline.

Protocol Details

Part A: Preparation of Acidified Isopropanol (3M HCl in Isopropanol) Causality: Anhydrous acidic conditions are required to catalyze the esterification of the carboxylic acid while preventing water-induced side reactions. Generating HCl in situ from acetyl chloride is a common and effective method for ensuring anhydrous conditions.

  • Carefully add 240 µL of acetyl chloride to 1 mL of anhydrous isopropanol in a sealed vial, cooled in an ice bath.

  • Mix gently and allow to warm to room temperature. This solution is moisture-sensitive and should be prepared fresh.

Part B: Esterification

  • Place the dried (S)-beta-Homovaline sample (typically 10-100 µg) into a 2 mL reaction vial.

  • Add 200 µL of the freshly prepared 3M HCl in isopropanol.

  • Cap the vial tightly and heat at 100°C for 60 minutes.

  • After cooling to room temperature, remove the solvent completely under a gentle stream of dry nitrogen. Ensure the sample is completely dry.

Part C: Acylation Causality: TFAA is highly reactive and will acylate the primary amine of the isopropyl ester intermediate. Dichloromethane is used as an inert solvent.[8]

  • To the dried residue from Part B, add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 100°C for 20 minutes.

  • Cool the vial to room temperature. Evaporate the solvent and excess TFAA under a gentle stream of dry nitrogen.

  • Reconstitute the final dried derivative in a suitable volume (e.g., 100 µL) of a GC-compatible solvent like ethyl acetate for analysis.

GC-MS Analysis Parameters

The successful analysis of the derivatized (S)-beta-Homovaline requires a specific GC column and optimized instrument parameters. For enantiomeric separation, a chiral stationary phase is mandatory.

ParameterRecommended SettingRationale & Field Insights
GC Column Chirasil®-L-Val (or similar L-valine-based CSP)This chiral stationary phase provides excellent resolution for N-acyl amino acid esters.[7][11] A typical dimension is 25 m x 0.25 mm ID x 0.16 µm film thickness.
Injection Mode Split (e.g., 20:1 ratio)A split injection prevents column overloading and ensures sharp chromatographic peaks. The ratio can be adjusted based on sample concentration.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium or HydrogenHigh-purity carrier gas is essential. A constant flow rate (e.g., 1.0 mL/min) is recommended.
Oven Program Initial: 70°C (hold 2 min), Ramp: 5°C/min to 180°C (hold 5 min)This is a starting point and must be optimized. The slow ramp rate is crucial for resolving the enantiomers. The final hold ensures that any late-eluting compounds are cleared from the column.
MS Interface Temp. 250°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching and structural confirmation.
MS Scan Mode Full Scan (e.g., m/z 50-400) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification. SIM mode offers significantly higher sensitivity and is used for quantification by monitoring characteristic ions of the derivatized analyte.

Expected Results and Data Interpretation

The derivatization process increases the molecular weight of (S)-beta-Homovaline (131.17 g/mol ) to that of its N-TFA isopropyl ester derivative (325.3 g/mol ).

  • Chromatogram: When using a chiral column like Chirasil-L-Val, a racemic mixture of beta-Homovaline would appear as two distinct, well-resolved peaks. For a sample of pure (S)-beta-Homovaline, only a single peak should be observed at the expected retention time.

  • Mass Spectrum: The EI mass spectrum will show a characteristic fragmentation pattern. While the molecular ion (M+) at m/z 325 may be weak or absent, key fragments will be present. Expect to see fragments corresponding to the loss of the isopropyl group (-59) and the isopropoxycarbonyl group (-[COOCH(CH3)2], -101). The specific fragmentation pattern should be used to confirm the identity of the peak.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization; Sample loss during evaporation; Adsorption in the system.Ensure reagents are fresh and anhydrous. Check for leaks in the nitrogen evaporation setup. Use a deactivated injector liner. Increase reaction time or temperature slightly.
Broad or tailing peaks Active sites in the GC system; Column contamination; High injection volume.Use a fresh, deactivated injector liner and septum. Bake out the column according to the manufacturer's instructions. Reduce injection volume.
Multiple peaks for analyte Incomplete reaction (esterification or acylation); Presence of impurities.Ensure complete dryness between steps. Increase reaction time/temperature. Verify the purity of the starting material and solvents. Run a reagent blank to check for contamination. Some amino acids can produce multiple derivatives under certain conditions.
Poor enantiomeric separation Incorrect oven program; Column degradation; Co-eluting interference.Optimize the temperature ramp rate (slower is often better for chiral separations). Condition the column. If the column is old, it may need to be replaced. Check the reagent blank for interferences.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science, 15(5), 174-176. Retrieved from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2). Retrieved from [Link]

  • Jackson, G., & Tsujii, H. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences. Retrieved from [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]

  • Kim, Y.-P., Kim, W., Kim, B.-M., & Lee, G. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(12), 2056. Retrieved from [Link]

  • Marriott, P. J., & Eyres, G. T. (2008). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. LCGC Europe, 21(6). Retrieved from [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Retrieved from [Link]

  • Sobolevsky, T. G., Revelsky, A. I., Miller, B., Oriedo, V., Chernetsova, E. S., & Revelsky, I. A. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 51(3), 223-233. Retrieved from [Link]

  • Jäger, S., & Arrou-Vignod, P. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 998-999, 119-126. Retrieved from [Link]

  • Pätzold, R., & Brückner, H. (2006). Chiral separation of amino acids by gas chromatography. Methods in Biotechnology, 23, 131-158. Retrieved from [Link]

  • Gerhardt, G., & Nicholson, G. J. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-137. Retrieved from [Link]

  • Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved from [Link]

  • Pätzold, R., & Brückner, H. (2006). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Retrieved from [Link]

  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Retrieved from [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate. Retrieved from [Link]

  • Molnár-Perl, I., & Toth, G. (2018). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 1730, 219-232. Retrieved from [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. (2023). LCGC International. Retrieved from [Link]

  • Ruiz-Aceituno, L., Ramos, A., & Antequera, T. (2012). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry, 60(16), 4039-4046. Retrieved from [Link]

  • Qualitative amino acid analysis of small peptides by GC/MS. (1993). Journal of Chemical Education, 70(3), A72. Retrieved from [Link]

  • Boc-L-beta-homovaline. (n.d.). PubChem. Retrieved from [Link]

  • Beta Amino Acids and Beta Homo Amino Acids. (2020). Aapptec Peptides. Retrieved from [Link]

  • gas chromatography and mass spectrometry of n-trifluoro- acetyl amino acid isopropyl. (n.d.). Retrieved from [Link]

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Introduction: The Significance of (3S)-3-amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Large-Scale Synthesis of (3S)-3-amino-4-methylpentanoic acid

Prepared by: Gemini, Senior Application Scientist

(3S)-3-amino-4-methylpentanoic acid is a chiral β-amino acid of significant pharmaceutical importance.[1] It serves as the key chiral intermediate in the synthesis of Pregabalin, a potent therapeutic agent used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[2] The pharmacological activity of Pregabalin is almost exclusively attributed to the (S)-enantiomer, making the stereocontrolled synthesis of this intermediate a critical challenge for industrial-scale production.[3]

The development of a robust, cost-effective, and scalable process that consistently delivers high enantiomeric purity is paramount. This document provides a comprehensive overview of prevalent synthetic strategies, offers a comparative analysis of their industrial viability, and presents a detailed protocol for a highly efficient chemoenzymatic approach.

Comparative Analysis of Major Synthetic Strategies

The large-scale synthesis of (3S)-3-amino-4-methylpentanoic acid has evolved significantly, moving from classical resolution techniques to more efficient asymmetric and biocatalytic methods. The choice of a specific route is often a trade-off between material costs, process complexity, and stereochemical efficiency.

Classical Resolution of Racemic Intermediates

This traditional approach involves the synthesis of a racemic mixture of a suitable precursor, followed by separation of the desired (S)-enantiomer. A common method involves resolving racemic 3-(carbamoylmethyl)-5-methylhexanoic acid using a chiral amine like (R)-1-phenylethylamine to form diastereomeric salts that can be separated by crystallization.[4] Another route resolves (RS)-3-cyano-5-methyl-hexanoic acid with an alkaloid such as cinchonidine.[5]

  • Core Advantage: Utilizes well-established, conventional chemical reactions.

  • Major Disadvantage: The theoretical maximum yield is 50% for the desired enantiomer, which severely impacts process economy. While the resolving agent and the undesired enantiomer can often be recovered and racemized, this adds complexity and cost to the overall process.[4]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter selectively from a prochiral substrate, thus avoiding the inherent waste of classical resolution.

  • Catalytic Asymmetric Hydrogenation: This highly effective method employs a chiral catalyst, such as a Rhodium complex with a bisphosphine ligand (e.g., Me-DuPHOS), to hydrogenate a prochiral olefin.[3][6] This directly generates the chiral cyano precursor with very high enantiomeric excess (ee). The high efficiency and selectivity make this a commercially attractive, though potentially capital-intensive, route.[6]

  • Chiral Auxiliary Approach: This strategy involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a subsequent reaction stereoselectively. For instance, a chiral oxazolidinone can be used to guide the alkylation of an N-acyl derivative, establishing the correct stereocenter.[7] The auxiliary is then removed to yield the chiral product. While effective, this method requires additional steps for attaching and removing the auxiliary.

Chemoenzymatic and Biocatalytic Methods

These methods leverage the high stereoselectivity of enzymes to achieve chiral separation or synthesis under mild conditions.

  • Enzymatic Kinetic Resolution: This is one of the most successful industrial strategies. It typically involves the enantioselective hydrolysis of a racemic ester intermediate, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).[2] Lipases are commonly used biocatalysts that selectively hydrolyze one enantiomer of the ester, leaving the other (or producing the desired acid) in high enantiomeric purity.[2][6] The use of immobilized enzymes allows for catalyst recycling, enhancing the economic feasibility of the process.[2]

Chiral Pool Synthesis

This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[8][9] For (3S)-3-amino-4-methylpentanoic acid, the amino acid L-leucine is a logical starting point as it already contains the required isobutyl group and a defined stereocenter.[7] However, these syntheses can sometimes be lengthy and may not always be the most direct route for large-scale production compared to asymmetric catalysis or enzymatic resolution.

Data Presentation

Table 1: Comparison of Large-Scale Synthetic Strategies
StrategyKey Intermediate(s)Key Reagents / CatalystsTypical ee%AdvantagesDisadvantages
Classical Resolution Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid(R)-1-phenylethylamine>99%Technologically simple, well-understood chemistry.[4]Max 50% theoretical yield, requires resolving agent recovery.[4]
Asymmetric Hydrogenation 3-cyano-5-methylhex-3-enoic acidRhodium-Me-DuPHOS>95%High efficiency and throughput, excellent enantioselectivity.[3][6]Expensive proprietary ligands, requires high-pressure hydrogenation equipment.[6]
Enzymatic Kinetic Resolution Racemic CNDE*Immobilized Lipase (e.g., from Talaromyces thermophilus)>95%Mild reaction conditions, high enantioselectivity, reusable catalyst.[2]Requires careful control of pH and temperature, potential for enzyme deactivation.
Chiral Pool Synthesis L-LeucineMulti-step conversion reagents>99%Starts with an enantiopure material, avoids resolution.[7][8]Can involve long synthetic sequences, may not be cost-effective.

*CNDE: 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester

Visualizing the Synthetic Pathways

Diagram 1: Overview of Synthetic Approaches

cluster_start Starting Materials cluster_routes Synthetic Routes Isovaleraldehyde Isovaleraldehyde Classical Resolution Classical Resolution Isovaleraldehyde->Classical Resolution Cyanoacetic Acid Derivatives Cyanoacetic Acid Derivatives Cyanoacetic Acid Derivatives->Classical Resolution Asymmetric Synthesis Asymmetric Synthesis Cyanoacetic Acid Derivatives->Asymmetric Synthesis Enzymatic Resolution Enzymatic Resolution Cyanoacetic Acid Derivatives->Enzymatic Resolution L-Leucine L-Leucine Chiral Pool Chiral Pool L-Leucine->Chiral Pool Final_Product (3S)-3-amino-4- methylpentanoic acid Classical Resolution->Final_Product Asymmetric Synthesis->Final_Product Enzymatic Resolution->Final_Product Chiral Pool->Final_Product

Caption: High-level overview of the primary synthetic routes.

Detailed Protocol: Chemoenzymatic Synthesis via Kinetic Resolution

This protocol details a highly efficient and scalable chemoenzymatic route. The key steps are the synthesis of a racemic diester precursor, enantioselective hydrolysis using an immobilized lipase, and subsequent chemical transformations to yield the final product.

Diagram 2: Chemoenzymatic Workflow

A Step 1: Synthesis of Racemic CNDE B Step 2: Enzymatic Kinetic Resolution (Immobilized Lipase) A->B C Separation B->C D (S)-CCMA* (Desired Acid) C->D Hydrolyzed E (R)-CNDE (Unreacted Ester) C->E Unhydrolyzed F Step 3: Decarboxylation D->F G Step 4: Nitrile Reduction (Hydrogenation) F->G H (3S)-3-amino-4-methylpentanoic acid (Final Product) G->H

Caption: Workflow for the recommended chemoenzymatic synthesis route.

Step 1: Synthesis of Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)

This step involves a Knoevenagel condensation followed by a Michael addition.

  • Reaction Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, and addition funnel. The reaction should be performed under an inert atmosphere (e.g., Nitrogen).

  • Knoevenagel Condensation: Charge the reactor with isovaleraldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent like toluene. Add a catalytic amount of a base, such as piperidine or cesium acetate.[5]

  • Reaction Execution: Heat the mixture to reflux and remove water using a Dean-Stark trap. Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Michael Addition: Cool the reaction mixture. In a separate vessel, prepare a solution of diethyl malonate (1.2 eq) and a base like sodium ethoxide in ethanol. Add this solution to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • Work-up: Once the Michael addition is complete, quench the reaction with an acidic aqueous solution (e.g., dilute HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic CNDE. The product can be purified by vacuum distillation.

Step 2: Enzymatic Kinetic Resolution of Racemic CNDE

This is the key stereoselective step. The protocol is based on the use of an immobilized lipase which exhibits high enantioselectivity.[2]

  • Reactor Preparation: Use a pH-statted, temperature-controlled reactor.

  • Reaction Mixture: Prepare a biphasic system consisting of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and a non-polar organic solvent like n-heptane.

  • Substrate & Enzyme Addition: Add the racemic CNDE (e.g., up to 3 M concentration) and the immobilized lipase (e.g., 8% w/v of a mutant from Talaromyces thermophilus).[2]

  • pH and Temperature Control: Maintain the reaction at a constant pH of 7.0 by the automated addition of a base (e.g., 4 M NaOH). This is critical, as the hydrolysis of the ester produces a carboxylic acid, which would otherwise lower the pH and inhibit the enzyme. Maintain the temperature at an optimal level for the enzyme (e.g., 30°C).[2]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product (ee_p). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration, washed, and reused for subsequent batches.[2]

  • Product Separation: Separate the aqueous and organic layers. The desired product, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), will be in the aqueous layer as its sodium salt. The unreacted (R)-CNDE remains in the organic layer and can be recovered and racemized for recycling.

  • Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the S-CCMA, which can then be extracted with a suitable organic solvent (e.g., ethyl acetate).

Table 2: Optimized Parameters for Enzymatic Resolution of CNDE[2]
ParameterOptimized ValueRationale
Biocatalyst Immobilized L206F/P207F/L259F mutant of Talaromyces thermophilus lipaseHigh activity and enantioselectivity towards CNDE. Immobilization allows for reuse.
Substrate Conc. Up to 3 MHigh substrate loading is crucial for industrial-scale process efficiency.
pH 7.0Optimal pH for lipase activity and stability. Maintained by a titrator.
Temperature 30 °CBalances reaction rate with enzyme stability.
System n-heptane-water biphasicFacilitates product separation and can improve enzyme performance.
Conversion Target ~50%Maximizes the enantiomeric excess of both the product and unreacted substrate.
Result 49.7% conversion, >95% ee_pDemonstrates high efficiency and selectivity of the biocatalytic step.
Step 3: Decarboxylation of S-CCMA
  • Procedure: The isolated S-CCMA is heated in a suitable high-boiling solvent (e.g., DMSO) to induce decarboxylation. This process removes one of the carboxyl groups to yield (S)-3-cyano-5-methylhexanoic acid.

  • Monitoring: The reaction can be monitored by the evolution of CO2 or by analytical techniques like HPLC.

  • Isolation: After completion, the product is isolated by extraction and purified, for instance, by crystallization.

Step 4: Reduction of the Nitrile Group

The final step is the reduction of the cyano group to the primary amine.

  • Catalytic Hydrogenation: The (S)-3-cyano-5-methylhexanoic acid is dissolved in a suitable solvent (e.g., water, methanol, or THF) and hydrogenated in the presence of a heterogeneous catalyst.[3]

  • Catalyst Choice: A Raney Nickel or a Platinum group metal (e.g., Pd/C) catalyst is commonly used.[3] The reaction is performed under a hydrogen atmosphere at elevated pressure and temperature.

  • Work-up: Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude (3S)-3-amino-4-methylpentanoic acid is then purified by crystallization from a suitable solvent system (e.g., water/isopropanol) to yield the final product with high chemical and optical purity.

Conclusion

While several synthetic routes to (3S)-3-amino-4-methylpentanoic acid exist, the chemoenzymatic strategy employing kinetic resolution offers a compelling combination of high enantioselectivity, mild operating conditions, and scalability. The ability to use high substrate concentrations and recycle the immobilized biocatalyst makes it an economically and environmentally attractive option for the large-scale industrial production of this critical pharmaceutical intermediate. The continuous development of more robust enzymes and optimized reaction conditions will further solidify the role of biocatalysis in the synthesis of complex chiral molecules.

References

  • Process for the preparation of pregabalin. Google Patents.

  • Recent Development in the Synthesis of Pregabalin. ResearchGate.

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. National Center for Biotechnology Information (NCBI).

  • The Chemistry Behind Pregabalin: Intermediate Insights. BOC Sciences.

  • Process for synthesis of (s) - pregabalin. Google Patents.

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.

  • Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Pharmaceutical Design.

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.

  • Chiral pool. Wikipedia.

  • β-Amino Acid synthesis by carboxylation. Organic Chemistry Portal.

  • Asymmetric Synthesis. University of the West Indies.

  • A new method for the synthesis of β-amino acids. University of Vienna.

  • pregabalin. Cortellis Drug Discovery Intelligence.

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... National Center for Biotechnology Information (NCBI).

  • 3-Amino-4-methylpentanoic acid | Metabolite. MedChemExpress.

  • An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.

  • Preparation of pregabalin and related compounds. Google Patents.

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Application Notes and Protocols: Incorporation of β-Leucine into Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of β-amino acids, such as β-leucine, into polymers is a rapidly advancing field with significant implications for drug delivery, tissue engineering, and the development of novel biomaterials. Unlike their α-amino acid counterparts, β-amino acids confer unique conformational properties and proteolytic resistance to polypeptide chains. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of polymers containing β-leucine. We will delve into the mechanistic details of ring-opening polymerization (ROP) of β-leucine N-carboxyanhydride (NCA), offering field-proven insights and detailed protocols to empower researchers in this exciting area.

Introduction: The Significance of β-Leucine in Polymer Chemistry

β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amine group attached to the β-carbon instead of the α-carbon. This seemingly subtle structural change has profound consequences for the resulting polymer's secondary structure, stability, and biological activity. β-leucine, with its isobutyl side chain, introduces hydrophobicity and can influence the self-assembly of the resulting polymers.

Polymers derived from β-amino acids, often termed poly-β-peptides or nylon-3 polymers, exhibit enhanced resistance to enzymatic degradation by proteases compared to natural polypeptides.[1][2] This increased stability is a critical advantage for in vivo applications, such as drug delivery, where a prolonged therapeutic effect is desired.[3] Furthermore, the unique backbone conformation of poly-β-peptides can lead to the formation of stable secondary structures, including helices and sheets, which can be exploited for the design of functional biomaterials.[4]

The primary method for synthesizing high-molecular-weight poly-β-peptides is the ring-opening polymerization (ROP) of β-amino acid N-carboxyanhydrides (β-NCAs).[4][5][6] This technique allows for the controlled synthesis of polymers with predictable molecular weights and low dispersity, which is crucial for reproducible material properties and performance in biomedical applications.[7][8]

Synthesis of β-Leucine N-Carboxyanhydride (β-Leu-NCA) Monomer

The successful polymerization of β-leucine is predicated on the synthesis of a high-purity β-Leu-NCA monomer. While the Fuchs-Farthing method using phosgene is common for α-NCA synthesis, the Leuchs method, involving the cyclization of N-urethane-protected β-amino acids, is often preferred for β-NCA synthesis to preserve optical purity.[4]

A general and effective method for synthesizing optically active β-NCAs involves the cyclization of Nβ-Boc or Nβ-Cbz protected β-amino acids using phosphorus tribromide (PBr₃).[4] This approach has been shown to yield β-NCAs with high enantiomeric purity.[4]

Diagram: Synthesis of β-Leu-NCA

G cluster_0 Monomer Synthesis N-protected beta-Leucine N-protected beta-Leucine Cyclization Cyclization N-protected beta-Leucine->Cyclization Substrate PBr3 PBr3 PBr3->Cyclization Reagent beta-Leu-NCA beta-Leu-NCA Cyclization->beta-Leu-NCA Product

Caption: Synthesis of β-Leucine N-Carboxyanhydride (β-Leu-NCA).

Ring-Opening Polymerization (ROP) of β-Leu-NCA

The ROP of β-Leu-NCA is the cornerstone for producing poly(β-leucine). This polymerization can be initiated by various nucleophiles, including primary amines, and can proceed through different mechanisms. Achieving a controlled or "living" polymerization is paramount for synthesizing well-defined polymers.[7][8]

3.1. Mechanistic Insights: Normal Amine vs. Activated Monomer Mechanism

Two primary mechanisms govern the ROP of NCAs: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[9]

  • Normal Amine Mechanism (NAM): In this pathway, the initiator (e.g., a primary amine) directly attacks the carbonyl group of the NCA monomer, leading to ring opening and the formation of a propagating chain with a terminal amine group. This is the desired pathway for a living polymerization, as it allows for sequential monomer addition and the synthesis of block copolymers.[9]

  • Activated Monomer Mechanism (AMM): This mechanism is typically initiated by a strong base that deprotonates the NCA monomer. The resulting anionic NCA then acts as the nucleophile. The AMM can lead to side reactions and a loss of control over the polymerization.[9]

The choice of initiator and reaction conditions is critical to favor the NAM and suppress the AMM, thereby achieving a controlled polymerization.

Diagram: ROP of β-Leu-NCA Workflow

G cluster_1 Polymerization Workflow Monomer_Initiator β-Leu-NCA + Initiator (e.g., Primary Amine) Polymerization Ring-Opening Polymerization Monomer_Initiator->Polymerization Quenching Quenching (e.g., TFA) Polymerization->Quenching Precipitation Precipitation & Purification Quenching->Precipitation Characterization Polymer Characterization Precipitation->Characterization

Caption: General workflow for the ring-opening polymerization of β-Leu-NCA.

3.2. Detailed Protocol: Controlled ROP of β-Leu-NCA

This protocol describes a general procedure for the controlled polymerization of β-Leu-NCA initiated by a primary amine.

Materials:

  • β-Leucine N-carboxyanhydride (β-Leu-NCA) (recrystallized and dried)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., Dichloromethane)

  • Primary amine initiator (e.g., n-hexylamine), stock solution in anhydrous DMF

  • Anhydrous diethyl ether or methanol for precipitation

  • Trifluoroacetic acid (TFA) for quenching (optional)[10]

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

  • Preparation: All glassware should be rigorously dried in an oven overnight and cooled under an inert atmosphere. The polymerization should be conducted under strictly anhydrous and inert conditions to prevent premature termination and side reactions.[11]

  • Monomer Dissolution: In a glovebox, dissolve the desired amount of β-Leu-NCA in anhydrous DMF to achieve the target monomer concentration (e.g., 0.1 M).[8]

  • Initiation: Calculate the required volume of the primary amine initiator stock solution to achieve the desired monomer-to-initiator ratio ([M]/[I]). This ratio will determine the target degree of polymerization. Add the initiator solution to the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at room temperature. The reaction time will vary depending on the monomer, initiator, and concentration, and can range from several hours to days. Monitor the progress of the polymerization by periodically taking aliquots and analyzing them using Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of the NCA anhydride peaks (~1850 and 1780 cm⁻¹).[8]

  • Quenching: Once the desired conversion is reached (or the reaction is complete), the polymerization can be quenched by adding a small amount of a strong acid like trifluoroacetic acid (TFA).[10]

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether or methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator. Dry the final polymer product under high vacuum to a constant weight.

Characterization of Poly(β-leucine)

Thorough characterization of the synthesized poly(β-leucine) is essential to confirm its structure, molecular weight, and purity.

Table 1: Key Characterization Techniques for Poly(β-leucine)

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Confirms the chemical structure of the polymer and can be used to determine the degree of polymerization by end-group analysis.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.2) is indicative of a controlled polymerization.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the amide bonds in the polymer backbone and the absence of the NCA anhydride peaks, indicating complete polymerization.
Circular Dichroism (CD) Spectroscopy Provides information about the secondary structure of the polymer in solution (e.g., helical or random coil conformation).
Mass Spectrometry (e.g., MALDI-TOF) Can be used to determine the absolute molecular weight and end-group fidelity of the polymer chains.[12]
Applications in Drug Development and Biomaterials

The unique properties of poly(β-leucine) and other poly-β-peptides make them highly attractive for a range of biomedical applications.

  • Drug Delivery: The amphiphilic nature that can be imparted by creating block copolymers with hydrophilic segments allows for the self-assembly of poly(β-leucine)-containing polymers into nanostructures like micelles and vesicles. These can encapsulate hydrophobic drugs, enhancing their solubility and stability in vivo.[3] The inherent proteolytic resistance of the β-peptide backbone prolongs the circulation time of these drug carriers.

  • Antimicrobial Agents: Cationic poly-β-peptides have been shown to mimic the activity of host-defense peptides, exhibiting selective antibacterial activity.[1][2] The incorporation of β-leucine can modulate the hydrophobicity of these polymers, which is a critical parameter for their antimicrobial efficacy and selectivity.

  • Tissue Engineering: The ability of poly-β-peptides to adopt stable secondary structures makes them suitable for creating scaffolds that can mimic the extracellular matrix and support cell growth.[7]

  • Biocompatible Materials: Poly(β-amino esters), a related class of biodegradable polymers, have shown promise for gene delivery and as carriers for anticancer drugs due to their biocompatibility and pH-responsiveness.[13][14] While distinct from poly-β-peptides, they highlight the broader potential of polymers incorporating β-amino acid-like structures.

Conclusion and Future Outlook

The incorporation of β-leucine into novel polymers offers a powerful strategy for developing advanced biomaterials with enhanced stability and tailored functionalities. The controlled ring-opening polymerization of β-Leu-NCA provides a versatile platform for synthesizing well-defined polymers for a variety of applications in drug delivery and beyond. As our understanding of the structure-property relationships of poly-β-peptides continues to grow, we can expect to see the emergence of even more sophisticated and effective materials for addressing pressing challenges in medicine and biotechnology.

References
  • CCS Chemistry. (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. [Link]

  • HKU Scholars Hub. (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. [Link]

  • ACS Publications. (n.d.). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. [Link]

  • ACS Publications. (2025). Controlled Synthesis of Telechelic Polypeptides via Polymerization of N-Carboxyanhydrides Mediated by Phosphate Kinetic Modulators. [Link]

  • ResearchGate. (n.d.). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]

  • PubMed. (2009). Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of beta-lactams. [Link]

  • RSC Publishing. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. [Link]

  • Stanford University. (n.d.). Peptoids: Bio-Inspired Polymers as Potential Pharmaceuticals. [Link]

  • (n.d.). Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. [Link]

  • Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]

  • PubMed. (2013). Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction. [Link]

  • ResearchGate. (n.d.). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. [Link]

  • University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. [Link]

  • ChemRxiv. (2023). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]

Sources

Application Notes & Protocols: The Strategic Use of (S)-3-amino-4-methylpentanoic Acid in Modern Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Alpha-Centric World of Peptides

In the landscape of drug discovery, particularly in the design of enzyme inhibitors, the focus has traditionally been on α-amino acids, the fundamental building blocks of natural proteins. However, the inherent limitations of α-peptide-based drugs, chiefly their rapid degradation by endogenous proteases, have propelled researchers to explore beyond nature's canonical toolkit. This has led to the rise of peptidomimetics, compounds that mimic the structure and function of natural peptides but possess enhanced pharmacological properties.

At the forefront of this exploration is the strategic incorporation of non-natural amino acids, among which β-amino acids have emerged as exceptionally valuable. (S)-3-amino-4-methylpentanoic acid, the β-homologue of L-leucine (commonly referred to as β-leucine), is a paramount example. Its unique structural architecture—an additional methylene unit in the backbone—confers remarkable resistance to enzymatic hydrolysis while preserving the side-chain characteristics necessary for specific target recognition.[1][2] These attributes make (S)-3-amino-4-methylpentanoic acid a powerful scaffold for designing potent, selective, and metabolically robust inhibitors against various enzyme classes, most notably proteases. This guide provides an in-depth exploration of the scientific rationale, applications, and detailed protocols for leveraging this versatile building block in enzyme inhibitor design.

The Scientific Rationale: Causality Behind the Choice

The utility of (S)-3-amino-4-methylpentanoic acid is not accidental; it is a direct consequence of its distinct stereochemical and structural properties. Understanding these is critical to appreciating its role in inhibitor design.

Structural Advantages and Proteolytic Stability

The core advantage of β-amino acids lies in the homologation of their carbon backbone.[1] By shifting the amino group to the β-carbon, the resulting amide bond in a peptide chain is no longer a substrate for the vast majority of proteases, which are exquisitely specific for α-peptide bonds. This single-atom alteration is a subtle yet profound modification that transforms a transient peptide into a durable therapeutic candidate.

G

Caption: Comparison of protease action on α-peptide vs. β-peptide bonds.

Mimicry and Transition-State Analogy

Enzyme inhibitors often function by mimicking the transition state of the substrate during the catalytic reaction.[3] (S)-3-amino-4-methylpentanoic acid is a key component in building molecules that act as transition-state analogue inhibitors, particularly for metallo-aminopeptidases. While it is the β-amino acid itself, it is structurally related to the α-hydroxy-β-amino acid core found in potent natural inhibitors like Bestatin and Amastatin.[4][5][6]

These inhibitors chelate the active site metal ion (often Zn²⁺) through their α-hydroxyl and β-amino groups, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The isobutyl side chain of (S)-3-amino-4-methylpentanoic acid effectively occupies the S1 substrate-binding pocket of enzymes like Leucine Aminopeptidase (LAP), which has a preference for large hydrophobic residues.[7] This dual-action—metal chelation and side-chain recognition—results in slow, tight-binding inhibition and high affinity.[5][8]

G Inhibitor Inhibitor Enzyme Enzyme Inhibitor:f0->Enzyme:f0 Occupies S1 pocket (Mimics Leucine) Inhibitor:f1->Enzyme:f1 Mimics Transition State

Caption: Binding model of a β-amino acid inhibitor in an aminopeptidase active site.

Application Focus: Designing Inhibitors for Aminopeptidases

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[9] Their dysregulation is implicated in numerous pathologies, including cancer, inflammation, and infectious diseases, making them attractive therapeutic targets.[3][10] Bestatin, for example, is used clinically in Japan for cancer therapy.[7]

The design of potent inhibitors for these enzymes often incorporates non-natural amino acids that mimic the natural substrate but resist cleavage. The data below for Bestatin and Amastatin, which contain related α-hydroxy-β-amino acid structures, exemplify the high potency achievable with this strategy and provide a strong rationale for using (S)-3-amino-4-methylpentanoic acid as a foundational scaffold.

Table 1: Inhibitory Potency of Natural Peptidase Inhibitors

InhibitorTarget EnzymeKi Value (M)Inhibition Type
Bestatin Aminopeptidase M (AP-M)4.1 x 10⁻⁶Competitive, Slow-binding
Leucine Aminopeptidase (LAP)5.8 x 10⁻¹⁰Competitive, Slow, Tight-binding
Aeromonas Aminopeptidase1.8 x 10⁻⁸Competitive, Slow, Tight-binding
Amastatin Aminopeptidase M (AP-M)1.9 x 10⁻⁸Competitive, Slow-binding
Aeromonas Aminopeptidase2.5 x 10⁻¹⁰Competitive, Slow, Tight-binding

Data compiled from references[4][5][8].

Experimental Protocols: From Synthesis to Validation

The successful application of (S)-3-amino-4-methylpentanoic acid requires robust protocols for both the synthesis of the inhibitor and the subsequent validation of its biological activity. The following sections provide self-validating, step-by-step methodologies.

Workflow Overview

G A Design Peptidomimetic Inhibitor C Protect (S)-3-amino-4- methylpentanoic Acid (Fmoc/Boc) A->C B Synthesize Inhibitor via Solid-Phase Peptide Synthesis (SPPS) D Purify Crude Peptide (Reverse-Phase HPLC) B->D C->B E Characterize Pure Inhibitor (Mass Spectrometry, NMR) D->E F Perform Biochemical Assay (Aminopeptidase Inhibition) E->F G Determine IC₅₀ and Kᵢ Values F->G

Caption: Overall workflow for inhibitor design, synthesis, and validation.

Protocol 1: Synthesis of a Dipeptide Mimetic Inhibitor

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a simple dipeptide mimetic, Xaa-(β-Leu), using Fmoc chemistry, where Xaa is any standard α-amino acid.

Materials:

  • Fmoc-protected Rink Amide MBHA resin

  • Fmoc-(S)-3-amino-4-methylpentanoic acid

  • Fmoc-Xaa-OH (e.g., Fmoc-L-Val-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (ice-cold)

  • SPPS reaction vessel with a sintered glass filter

Methodology:

  • Resin Preparation:

    • Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in the SPPS vessel.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-β-Leu):

    • Prepare the activation solution: In a separate vial, dissolve Fmoc-(S)-3-amino-4-methylpentanoic acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Mix for 2 minutes.

    • Add the activation mixture to the swollen resin. Agitate at room temperature for 2 hours.

    • Self-Validation: Perform a Kaiser test. A negative result (beads remain colorless) indicates complete coupling. If positive (blue beads), repeat the coupling step.

    • Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain and add a fresh portion of the deprotection solution. Agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

  • Second Amino Acid Coupling (Fmoc-Xaa):

    • Repeat the procedure from Step 2, using Fmoc-Xaa-OH.

    • Perform a Kaiser test for validation before proceeding.

    • After successful coupling and washing, perform a final Fmoc deprotection as in Step 3.

  • Cleavage and Precipitation:

    • Wash the final deprotected resin with DCM (5x) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (2 mL) to the dry resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin, collecting the filtrate in a centrifuge tube.

    • Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the white precipitate, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the collected fractions using Mass Spectrometry (e.g., ESI-MS).

Protocol 2: In Vitro Aminopeptidase Inhibition Assay

This protocol details a continuous kinetic assay to determine the IC₅₀ of the synthesized inhibitor against a model enzyme, porcine kidney Leucine Aminopeptidase (LAP).

Principle: The assay uses a chromogenic substrate, L-Leucine-p-nitroanilide (L-Leu-pNA). Upon cleavage by LAP, the colorless substrate releases p-nitroaniline (pNA), a yellow product that can be monitored spectrophotometrically at 405 nm. The rate of pNA formation is proportional to enzyme activity.

Materials:

  • Leucine Aminopeptidase (porcine kidney, commercially available)

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA)

  • Synthesized inhibitor peptide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: DMSO (for dissolving inhibitor and substrate)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of kinetic reads at 405 nm

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.

    • Prepare a 20 mM stock solution of L-Leu-pNA in 100% DMSO.

    • Prepare a working solution of LAP in Assay Buffer (e.g., 0.1 units/mL). The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup (96-well plate):

    • Create serial dilutions of the inhibitor stock solution in Assay Buffer. A typical 8-point dilution series might range from 100 µM to 1 nM (final concentration in well).

    • Inhibitor Wells: Add 10 µL of each inhibitor dilution.

    • Positive Control (No Inhibition): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the highest inhibitor concentration.

    • Negative Control (No Enzyme): Add 20 µL of Assay Buffer.

    • To all wells (except Negative Control), add 10 µL of the LAP working solution.

    • The total volume is now 20 µL. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiating and Monitoring the Reaction:

    • Prepare the substrate working solution by diluting the L-Leu-pNA stock in pre-warmed Assay Buffer to a final concentration equal to its Km (if known) or a concentration that gives a robust signal (e.g., 1 mM).

    • To initiate the reaction, add 80 µL of the substrate working solution to all wells, bringing the final volume to 100 µL.

    • Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and begin reading the absorbance at 405 nm every 60 seconds for 20 minutes.

  • Data Analysis and Interpretation:

    • Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The slope of the initial linear portion of this curve represents the reaction velocity.

    • Determine Percent Inhibition:

      • % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100

    • Calculate IC₅₀: Plot % Inhibition vs. the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Calculate Ki (Optional): The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors:[11]

      • Ki = IC₅₀ / (1 + [S]/Km)

      • Where [S] is the substrate concentration used and Km is the Michaelis constant of the substrate for the enzyme. Determining Km requires a separate experiment where enzyme velocity is measured at varying substrate concentrations.

Conclusion and Future Outlook

(S)-3-amino-4-methylpentanoic acid is more than just a chemical reagent; it is a strategic tool for overcoming fundamental challenges in drug development. Its ability to impart proteolytic resistance while effectively mimicking natural amino acid residues makes it an invaluable component in the design of next-generation enzyme inhibitors. The protocols provided herein offer a validated framework for researchers to synthesize and evaluate novel inhibitors based on this powerful scaffold. As our understanding of enzyme structure and mechanism deepens, the rational incorporation of β-amino acids like β-leucine will undoubtedly continue to pave the way for the discovery of more potent, selective, and durable therapeutics.

References

Application Notes and Protocols for Solid-Phase Synthesis Involving (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Incorporating Sterically Hindered β-Amino Acids

(S)-3-amino-4-methylpentanoic acid, a β-homologue of L-valine, presents a unique and valuable building block in peptidomimetic and drug discovery research. Its incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, and often imparts enhanced resistance to enzymatic degradation. However, the stereochemistry and the bulky isopropyl side chain in close proximity to the amine group introduce significant steric hindrance, posing a considerable challenge to standard solid-phase peptide synthesis (SPPS) protocols.

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of (S)-3-amino-4-methylpentanoic acid into peptide chains using Fmoc-based solid-phase synthesis. We will delve into the rationale behind the selection of reagents and reaction conditions, offering field-proven insights to overcome the hurdles associated with sterically demanding couplings.

Core Principles for Incorporating (S)-3-Amino-4-methylpentanoic Acid

The successful integration of this sterically hindered β-amino acid hinges on optimizing the coupling step. Standard coupling reagents and conditions are often insufficient to drive the reaction to completion, leading to deletion sequences and challenging purifications. The key to success lies in enhancing the reactivity of the incoming amino acid and ensuring optimal reaction conditions.

The Critical Role of Potent Coupling Reagents

Carbodiimide-based reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are generally not potent enough for efficient coupling of sterically hindered amino acids.[1] More powerful activating reagents are necessary to overcome the steric barrier. Uronium/aminium salts and phosphonium salts are significantly more effective as they form highly reactive esters.[1]

Coupling Reagent ClassExamplesReactivity LevelKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh to Very HighHATU and COMU are often preferred for their high efficiency and reduced risk of side reactions.[1][2][3]
Phosphonium Salts PyBOP, PyAOPHighEffective for hindered couplings, with PyAOP being particularly useful.[4]
Carbodiimides DCC, DICModerateGenerally insufficient for sterically demanding couplings.[1]

Expert Insight: For the incorporation of (S)-3-amino-4-methylpentanoic acid, we strongly recommend the use of HATU or COMU. These reagents form highly reactive OAt or Oxyma esters, respectively, which are more effective at overcoming the steric hindrance compared to the OBt esters generated by HBTU or PyBOP.[1]

Visualizing the Workflow: SPPS Cycle for (S)-3-Amino-4-methylpentanoic Acid Incorporation

SPPS_Workflow resin Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Coupling of Fmoc-(S)-3-amino- 4-methylpentanoic acid (HATU/DIPEA or COMU/DIPEA) wash1->coupling wash2 Washing (DMF) coupling->wash2 capping Capping (Optional) (e.g., Acetic Anhydride) wash2->capping next_aa Repeat Cycle for Next Amino Acid capping->next_aa next_aa->deprotection cleavage Cleavage and Deprotection (e.g., TFA Cocktail) next_aa->cleavage Final Cycle precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: General workflow for solid-phase peptide synthesis incorporating (S)-3-amino-4-methylpentanoic acid.

Detailed Protocols

These protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Procedure:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add N-methylpyrrolidone (NMP) (3-5 mL) to the resin. NMP is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[1]

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

Protocol 2: Fmoc Deprotection
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in NMP.

  • Procedure:

    • Drain the swelling solvent from the resin.

    • Add the 20% piperidine/NMP solution (3 mL) to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine/NMP for 10-15 minutes.

    • Wash the resin thoroughly with NMP (5 x 3 mL).

Protocol 3: Coupling of Fmoc-(S)-3-amino-4-methylpentanoic acid

This is the most critical step. We recommend a "double coupling" strategy to ensure maximum incorporation of the sterically hindered amino acid.

  • Reagent Preparation (per coupling):

    • Fmoc-(S)-3-amino-4-methylpentanoic acid: 4 equivalents (0.4 mmol)

    • HATU or COMU: 3.9 equivalents (0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA): 8 equivalents (0.8 mmol)

    • NMP: to dissolve reagents (approx. 2 mL)

  • First Coupling Procedure:

    • In a separate vial, dissolve the Fmoc-(S)-3-amino-4-methylpentanoic acid and HATU (or COMU) in NMP.

    • Add DIPEA to the solution and allow for pre-activation for 1-5 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Drain the coupling solution and wash the resin with NMP (3 x 3 mL).

  • Second Coupling Procedure (Double Coupling):

    • Repeat the coupling procedure as described in step 2.

    • After the second coupling, wash the resin thoroughly with NMP (5 x 3 mL) and then with Dichloromethane (DCM) (3 x 3 mL).

Expert Insight: For extremely difficult couplings, increasing the reaction time to overnight or employing microwave-assisted SPPS can significantly improve the coupling efficiency.[1][5]

Protocol 4: Capping (Optional but Recommended)

Capping any unreacted amino groups is crucial to prevent the formation of deletion sequences.

  • Reagent Preparation: Prepare a capping solution of acetic anhydride/DIPEA/NMP (1:2:3 v/v/v).

  • Procedure:

    • Add the capping solution (3 mL) to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the solution and wash the resin with NMP (3 x 3 mL) and DCM (3 x 3 mL).

Protocol 5: Chain Elongation

Repeat the deprotection (Protocol 2) and coupling (Protocol 3, adapting for the specific amino acid) steps for the subsequent amino acids in the sequence.

Protocol 6: Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine, Methionine, Tryptophan, or Tyrosine.

  • Reagent Preparation (General Purpose Cocktail - Reagent B): [6]

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

    • CAUTION: Prepare and use this reagent in a well-ventilated fume hood. TFA is highly corrosive.

  • Procedure:

    • Wash the final peptide-resin with DCM (3 x 3 mL) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (3-5 mL) to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Protocol 7: Peptide Precipitation and Isolation
  • Procedure:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • A white precipitate should form.

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Yield Incomplete coupling of (S)-3-amino-4-methylpentanoic acid.- Confirm the use of a potent coupling reagent (HATU, COMU).- Perform a double coupling.- Increase coupling time (overnight).- Consider microwave-assisted synthesis.
Deletion Sequences Incomplete coupling and/or inefficient capping.- Implement a capping step after the coupling of the hindered amino acid.- Re-optimize the coupling conditions.
Side Reactions during Cleavage Presence of sensitive amino acids without appropriate scavengers.- Use a cleavage cocktail tailored to the peptide sequence (e.g., with EDT for Trp-containing peptides).[7]

Visualizing the Coupling Mechanism

Caption: Simplified mechanism of HATU-mediated coupling of Fmoc-(S)-3-amino-4-methylpentanoic acid.

Conclusion

The successful solid-phase synthesis of peptides containing the sterically hindered β-amino acid (S)-3-amino-4-methylpentanoic acid is readily achievable with careful optimization of the coupling protocol. The use of potent coupling reagents such as HATU or COMU, extended reaction times, and the implementation of a double coupling strategy are paramount to achieving high incorporation efficiency. By understanding the underlying chemical principles and adhering to the detailed protocols provided in this guide, researchers can confidently incorporate this valuable building block into their peptide sequences, paving the way for the development of novel peptidomimetics with enhanced structural and biological properties.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Aapptec. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • PMC - NIH. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue.
  • Google Patents. (n.d.). WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
  • Moodle@Units. (n.d.). solid phase peptide.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025).
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Aapptec. (n.d.). Coupling Reagents.
  • BOC Sciences. (n.d.).
  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • PubMed. (n.d.). Advances in Fmoc Solid-Phase Peptide Synthesis.

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of (S)-3-amino-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (S)-3-amino-4-methylpentanoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimentation. Our approach is to explain the fundamental science behind the solubility behavior of this β-amino acid and provide a series of practical, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound, a compound also known as β-Leucine hydrochloride.

Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?

(S)-3-amino-4-methylpentanoic acid is a β-amino acid, meaning it possesses both a primary amine (-NH₂) and a carboxylic acid (-COOH) group.[1][2] The hydrochloride salt form indicates that the primary amine is protonated (-NH₃⁺), making the initial compound a cationic species.

Like all amino acids, its charge state in solution is highly dependent on the pH.[3][4] It can exist in three primary forms: a cation at low pH, a zwitterion (net neutral charge) at intermediate pH, and an anion at high pH. This behavior is governed by the pKa values of the carboxylic acid and the ammonium group. While specific pKa values for this exact molecule are not readily published, we can infer them from the structurally similar compound Pregabalin, which has a pKa₁ of approximately 4.2 (carboxylic acid) and a pKa₂ of about 10.6 (ammonium group).[5]

The solubility of an amino acid is typically lowest at its isoelectric point (pI) , the pH at which the molecule has no net electrical charge (zwitterionic form). The pI can be estimated as the average of the two pKa values:

  • Estimated pI ≈ (pKa₁ + pKa₂) / 2 ≈ (4.2 + 10.6) / 2 ≈ 7.4

This estimation is critical for understanding solubility issues in common biological buffers.

Q2: I am trying to dissolve this compound in a neutral buffer like PBS (pH ≈ 7.4), but it's precipitating or has very poor solubility. Why?

This is the most frequently encountered issue and is directly related to the compound's isoelectric point (pI).

Causality: You are starting with the hydrochloride salt, which is the cationic form (R-NH₃⁺) and generally exhibits good solubility in water. However, when you introduce it into a buffer with a pH of ~7.4, you are adjusting the pH to the compound's estimated pI. At the pI, the molecule predominantly exists as a zwitterion, with both a positive (NH₃⁺) and negative (COO⁻) charge. In this state, strong intermolecular electrostatic interactions can occur, leading to crystal lattice formation and a significant decrease in aqueous solubility.[3][6]

The diagram below illustrates the pH-dependent equilibrium of the compound in solution.

Caption: pH-dependent equilibrium and its effect on solubility.

Essentially, by dissolving the compound in a pH 7.4 buffer, you are creating the ideal conditions for it to precipitate out of solution.

Q3: How can I effectively dissolve the compound using pH modification?

The most direct way to enhance the solubility of an ionizable compound is to adjust the pH of the solvent away from its pI.[7][8] Based on the Henderson-Hasselbalch equation, you can achieve high solubility by ensuring the compound is predominantly in its fully protonated (cationic) or fully deprotonated (anionic) state.

  • Acidic Conditions: Adjust the pH of your aqueous solvent to be at least 1.5-2 units below the pKa of the carboxylic acid (pKa₁ ≈ 4.2). At a pH ≤ 2.5 , the compound will be almost entirely in its cationic form, which is highly soluble.

  • Basic Conditions: Adjust the pH to be at least 1.5-2 units above the pKa of the ammonium group (pKa₂ ≈ 10.6). At a pH ≥ 12 , the compound will be almost entirely in its anionic form, which is also highly soluble.

Practical Steps:

  • Start with deionized water or your desired base buffer (without pH adjustment).

  • Add the this compound powder.

  • Slowly titrate the suspension with dilute HCl (e.g., 1 M) or dilute NaOH (e.g., 1 M) while stirring continuously.

  • Observe for complete dissolution as the pH moves away from the pI.

See Protocol 1 for a detailed experimental workflow to determine a pH-solubility profile.

Q4: My experiment is pH-sensitive and must be conducted near neutral pH. What are my options?

When pH modification is not feasible, the use of co-solvents is the next logical step. Co-solvency works by reducing the overall polarity of the solvent system (typically water), which can decrease the interfacial tension between the solvent and the hydrophobic regions of the solute, thereby improving solubility.[9][10][11]

Mechanism: The zwitterionic form, while having charged groups, also has a nonpolar isobutyl side chain. A less polar solvent environment created by a co-solvent can better accommodate this entire structure compared to the highly ordered hydrogen-bonding network of pure water.

The workflow below provides a decision-making process for addressing solubility issues.

G start Start: Dissolve Compound in Aqueous Medium check_solubility Is solubility adequate? start->check_solubility is_ph_flexible Is experimental pH flexible? check_solubility->is_ph_flexible No end_success Success: Solution Prepared check_solubility->end_success Yes adjust_ph Adjust pH away from pI (≈7.4) (e.g., pH < 4 or pH > 11) is_ph_flexible->adjust_ph Yes use_cosolvent Introduce a Co-solvent (e.g., PEG 400, Ethanol, DMSO) is_ph_flexible->use_cosolvent No adjust_ph->end_success test_cosolvent Screen co-solvents and concentration gradients (See Protocol 2) use_cosolvent->test_cosolvent test_cosolvent->check_solubility other_methods Consider advanced methods: - Temperature increase - Complexation (Cyclodextrins) - Alternative salt forms test_cosolvent->other_methods If co-solvents fail or are incompatible end_fail Consult further with a formulation specialist other_methods->end_fail

Sources

stability issues of (S)-beta-Homovaline in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-beta-Homovaline. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of (S)-beta-Homovaline in aqueous solutions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S)-beta-Homovaline and what are its basic properties?

(S)-beta-Homovaline, also known as (S)-3-Amino-4-methylpentanoic acid, is a non-proteinogenic β-amino acid. Its structure is analogous to L-valine but with an additional methylene group in the backbone.

PropertyValueSource(s)
CAS Number 40469-85-0[1][2]
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [3]
Appearance White to off-white solid[2][3]
Storage Temp. Room Temperature (sealed in dry conditions)[2]

Q2: What are the primary concerns regarding the stability of (S)-beta-Homovaline in aqueous solutions?

Like many amino acids, (S)-beta-Homovaline's stability in water can be compromised by several factors. The primary degradation pathways for amino acids in solution include hydrolysis, oxidation, and pH-dependent reactions like deamination.[4][5] While β-amino acids can exhibit greater stability than their α-counterparts in some contexts, particularly against enzymatic degradation, their chemical stability is not absolute.[6][7] Researchers should be vigilant about potential degradation, especially during long-term storage of solutions, under non-neutral pH conditions, or when exposed to heat or oxidative stress.

Q3: How does pH affect the stability of (S)-beta-Homovaline solutions?

The pH of an aqueous solution is a critical factor governing the stability of amino acids.[8][9] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of susceptible bonds.[10] For (S)-beta-Homovaline, the amino and carboxylic acid groups' ionization state is pH-dependent. At very low or high pH, the molecule carries a net charge, which can influence its reactivity. Base-catalyzed reactions, such as β-elimination, can become more prominent under alkaline conditions.[4] It is crucial to determine the optimal pH range for your specific application to minimize degradation.[11]

Q4: Can temperature impact the stability of my (S)-beta-Homovaline stock solutions?

Yes, temperature significantly accelerates chemical degradation rates.[4] Storing aqueous solutions of (S)-beta-Homovaline at elevated temperatures will likely lead to increased degradation over time. For long-term storage, it is generally recommended to store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. However, be aware of potential issues with freeze-thaw cycles, which can also affect stability. For daily use, preparing fresh solutions is the best practice.

Q5: What are the best practices for preparing and storing aqueous stock solutions of (S)-beta-Homovaline?

To maximize the shelf-life and consistency of your (S)-beta-Homovaline solutions, follow these guidelines:

  • Use High-Purity Water: Always use purified, sterile water (e.g., HPLC-grade or Milli-Q) to minimize contaminants that could catalyze degradation.

  • Buffer the Solution: If your experimental protocol allows, preparing the solution in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) can help maintain a stable pH and improve stability.[8]

  • Store Properly: Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Protect from light if the molecule is suspected of photosensitivity.

  • Work Aseptically: To prevent microbial growth, which can degrade the amino acid, prepare and handle solutions under sterile conditions, especially for long-term cell culture applications.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability-related issues encountered during experiments with (S)-beta-Homovaline.

Issue 1: Loss of Potency or Inconsistent Results Over Time
  • Symptom: You observe a decrease in the expected biological or chemical activity of your (S)-beta-Homovaline solution in subsequent experiments compared to a freshly prepared solution. Assay results are not reproducible.

  • Potential Cause: The compound is degrading in your aqueous stock or working solution. This degradation may be accelerated by improper storage conditions (pH, temperature, light exposure).[5]

  • Recommended Action Plan: Conduct a forced degradation study to identify the primary factors causing instability. This type of study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and establish stability-indicating analytical methods.[12]

Protocol: Forced Degradation Study
  • Preparation: Prepare several identical aliquots of a known concentration of (S)-beta-Homovaline in your standard experimental buffer or water.

  • Stress Conditions: Expose each aliquot to one of the following stress conditions for a defined period (e.g., 24, 48, or 72 hours). Include an unstressed control stored at -80°C.

    • Acidic: Add HCl to reach a pH of 1-2.

    • Basic: Add NaOH to reach a pH of 12-13.

    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal: Incubate at an elevated temperature (e.g., 50-70°C).

    • Photolytic: Expose to intense UV or fluorescent light.

  • Analysis: After the stress period, neutralize the pH of the acidic and basic samples. Analyze all samples, including the control, using a suitable quantitative method like HPLC-UV, HPLC-MS, or GC-MS.[13][14]

  • Evaluation:

    • Compare the peak area of the parent (S)-beta-Homovaline compound in the stressed samples to the control. A significant decrease indicates degradation.

    • Look for the appearance of new peaks, which represent degradation products.

    • This will reveal whether your compound is most sensitive to pH, oxidation, or heat, allowing you to adjust your storage and handling procedures accordingly.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
  • Symptom: Your chromatogram shows the main peak for (S)-beta-Homovaline, but also one or more unexpected secondary peaks that are not present in the analysis of the dry powder.

  • Potential Cause: These peaks are likely degradation products formed after dissolving the compound in an aqueous solution. Common degradation reactions for amino acids include deamination or the formation of dimers or other adducts.[4][15]

  • Recommended Action Plan: Characterize the unknown peaks and trace their origin.

Workflow for Investigating Degradation Products

G cluster_0 Phase 1: Confirmation & Initial Analysis cluster_1 Phase 2: Identification cluster_2 Phase 3: Mitigation A Symptom: Unexpected peaks in chromatogram B Action: Re-analyze dry compound dissolved immediately A->B C Compare with aged solution chromatogram B->C D Are new peaks present in aged solution? C->D E Action: Use LC-MS/MS to get mass of degradants D->E Yes I Modify solution prep & storage to avoid those conditions D->I No (Issue is likely contamination) F Propose structures based on mass shifts (e.g., -17 Da for deamination) E->F G Action: Perform forced degradation study (see Protocol) F->G H Identify conditions that form the specific degradant G->H H->I

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

  • Confirm the Source: Immediately dissolve a fresh sample of the (S)-beta-Homovaline powder and inject it into your chromatography system. If the extraneous peaks are absent, it confirms they are forming over time in solution.

  • Identify the Degradants: Use a high-resolution mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. The mass difference between the parent compound and the new peaks can provide clues to the chemical modification. For example:

    • A loss of 17 Da could suggest deamination (loss of NH₃).[15]

    • An addition of 16 Da could indicate oxidation.[5]

  • Implement Preventative Measures: Once you have an idea of the degradation pathway, you can take specific steps to prevent it. If oxidation is the issue, de-gas your solvents or add an antioxidant (if compatible with your experiment). If hydrolysis is occurring, adjust the pH of your solution to a more stable range as determined by your forced degradation study.

References

  • Kruse, A., & Dinjus, E. (2007). Hydrothermal Degradation of Amino Acids. ChemSusChem, 1(5), 324-331. Available from: [Link]

  • Wang, W., & Magnusson, L. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Chem-Impex International, Inc. (n.d.). Fmoc-L-β-homovaline. Retrieved from [Link]

  • Weiner, B., et al. (2014). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Applied Microbiology and Biotechnology, 98(3), 1157-1166. Available from: [Link]

  • Pellegrini, M., & Mierke, D. F. (2000). Competing interactions contributing to alpha-helical stability in aqueous solution. Biopolymers, 53(1), 1-11. Available from: [Link]

  • Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. Proteins: Structure, Function, and Bioinformatics, 78(12), 2699-2706. Available from: [Link]

  • de la Cruz, X., et al. (2002). Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial. Protein Science, 11(2), 314-323. Available from: [Link]

  • McNamara, J. R., et al. (2001). Optimization of beta-quantification methods for high-throughput applications. Clinical Chemistry, 47(3), 552-556. Available from: [Link]

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. Retrieved from [Link]

  • Alarcon-Aquino, A., et al. (2022). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 88(1), 29-43. Available from: [Link]

  • Cui, W., et al. (2009). Mechanical stability of helical beta-peptides and a comparison of explicit and implicit solvent models. The Journal of Chemical Physics, 130(21), 215103. Available from: [Link]

  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2). Available from: [Link]

  • Omar, K. M., et al. (2024). Quick and high-throughput quantification of β-agonist residues in bovine liver, meat, milk, kidney, poultry, and egg using dispersive solid phase extraction. Journal of Chromatography B, 1238, 124207. Available from: [Link]

  • Vaskova, J., & Brokl, M. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 316-328. Available from: [Link]

  • Che, Y., & Gellman, S. H. (2018). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 23(11), 2998. Available from: [Link]

  • Paprckova, D., et al. (2025). Thermodynamics of homolytic C-H bond cleavage in proteinogenic α-amino acids: Zwitterions in aqueous solution. Journal of Molecular Graphics and Modelling, 136, 108974. Available from: [Link]

  • Kwak, D. H., & Lee, J. H. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Chemistry For Everyone. (2024, May 28). How Does PH Affect Peptide Bonds? [Video]. YouTube. Retrieved from [Link]

  • Ruan, K., et al. (2004). Effect of pH on the stability and structure of yeast hexokinase A. Acidic amino acid residues in the cleft region are critical for the opening and the closing of the structure. The Journal of Biological Chemistry, 279(31), 32093-32099. Available from: [Link]

  • Ordoñez-Santos, L. E., et al. (2020). Encapsulation of β-carotene extracted from peach palm residues: A stability study using two spray-dried processes. DYNA, 87(213), 115-121. Available from: [Link]

  • Vardan, T. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available from: [Link]

  • Li, Y., et al. (2013). Development of an Analytical Method for the Determination of β 2 -Agonist Residues in Animal Tissues by High-Performance Liquid Chromatography with On-line Electrogenerated [Cu(HIO 6 ) 2 ] 5 - -Luminol Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 61(25), 5964-5971. Available from: [Link]

  • Wikipedia. (2024). Prion. In Wikipedia. Retrieved from [Link]

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Sources

Technical Support Center: Synthesis & Purification of (3S)-3-amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Applications & Process Chemistry Support Team

Welcome to the technical support guide for the synthesis and purification of (3S)-3-amino-4-methylpentanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable chiral building block. As a non-proteinogenic β-amino acid, its synthesis presents unique purification challenges that require a nuanced understanding of stereochemistry, protecting group strategy, and crystallization principles.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common purification hurdles and provide validated, step-by-step protocols to overcome them.

Section 1: The Primary Challenge - Stereocontrol and Separation

The central difficulty in any synthesis of (3S)-3-amino-4-methylpentanoic acid is achieving high stereochemical purity. Impurities often include the (3R)-enantiomer or diastereomers from preceding steps.

FAQ 1.1: I've completed my asymmetric synthesis, but HPLC analysis shows a mixture of diastereomers. How can I separate them effectively?

Answer: The separation of diastereomers is a critical purification step and is typically more straightforward than separating enantiomers due to their different physical properties. The two most common and effective methods are flash column chromatography and fractional crystallization.

Method A: Flash Column Chromatography

  • Expertise & Experience: Diastereomers have different polarities and affinities for the stationary phase, allowing for separation on silica gel. The key is to develop a solvent system with optimal selectivity. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol system. A shallow gradient is often required to achieve baseline separation.

  • Troubleshooting Protocol: Developing a Separation Method

    • TLC Analysis: On a silica TLC plate, spot your crude mixture. Develop several plates using different solvent systems (e.g., 9:1, 7:3, 1:1 Hexane:EtOAc; 98:2, 95:5 DCM:MeOH).

    • Identify Optimal System: The ideal solvent system is one that gives a significant difference in retention factor (ΔRf) between the two diastereomeric spots, ideally with the lower spot having an Rf of ~0.2-0.3.

    • Column Chromatography: Pack a silica gel column appropriate for your scale. Equilibrate the column with the chosen mobile phase. Load your sample (dissolved in a minimum amount of solvent or adsorbed onto silica) and elute using the developed solvent system. Collect fractions and analyze by TLC or HPLC to identify the pure product.

Method B: Fractional Crystallization

  • Expertise & Experience: This method leverages the differing solubilities of diastereomers in a specific solvent. By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, you can induce the less soluble one to crystallize out, leaving the other in the mother liquor.

  • Trustworthiness: This is a self-validating system. The purity of the crystalline material can be readily checked by HPLC or NMR, and successive recrystallizations can be performed until the desired purity is achieved.

FAQ 1.2: My synthesis resulted in a racemic mixture of (3S)- and (3R)-3-amino-4-methylpentanoic acid. What is the best approach for chiral resolution?

Answer: Resolving a racemic mixture of enantiomers requires introducing a new chiral element to form diastereomers, which can then be separated. The classic and most scalable method is diastereomeric salt formation.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

  • Select a Resolving Agent: Choose a commercially available, enantiomerically pure acid or base. For resolving a racemic amino acid, a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid is typically used.

  • Salt Formation: Dissolve your racemic amino acid in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture). Add an equimolar amount of the chiral resolving agent.

  • Crystallization: Gently heat the solution to ensure everything is dissolved, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator. One diastereomeric salt should preferentially crystallize due to its lower solubility.

  • Isolation and Analysis: Isolate the crystals by filtration. Analyze the enantiomeric excess (e.e.) of the crystals and the mother liquor by chiral HPLC.

  • Liberation of the Free Amino Acid: Once you have isolated the desired diastereomeric salt with high purity, dissolve it in water and adjust the pH to the isoelectric point of the amino acid to precipitate the free, enantiomerically pure amino acid. Alternatively, use ion-exchange chromatography.

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for tackling stereoisomer impurities.

G start Crude Product Analysis (Chiral HPLC / NMR) check_isomers Stereoisomers Detected? start->check_isomers is_diastereomer Diastereomers or Enantiomers? check_isomers->is_diastereomer Yes other_impurities Proceed to Next Purification Step check_isomers->other_impurities No flash_chrom Method 1: Flash Chromatography is_diastereomer->flash_chrom Diastereomers fract_cryst Method 2: Fractional Crystallization is_diastereomer->fract_cryst Diastereomers chiral_res Method: Diastereomeric Salt Resolution is_diastereomer->chiral_res Enantiomers pure_product Pure (3S)-Isomer flash_chrom->pure_product fract_cryst->pure_product chiral_res->pure_product

Caption: Decision tree for selecting a stereoisomer purification strategy.

Section 2: Troubleshooting Protecting Group Removal

The synthesis of amino acids requires the use of protecting groups for the amine and carboxyl functionalities to prevent side reactions like polymerization.[3][4] Their clean removal is paramount for achieving high purity.

FAQ 2.1: After removing the Boc (tert-Butoxycarbonyl) group with TFA, I'm having trouble isolating my product. What is the standard workup?

Answer: The removal of a Boc group using an acid like trifluoroacetic acid (TFA) leaves you with the ammonium trifluoroacetate salt of your amino acid.[5] Isolating the neutral zwitterionic product requires careful neutralization and removal of byproducts.

Workflow: Boc-Deprotection and Product Isolation

G cluster_deprotection Step 1: Deprotection cluster_workup Step 2: Workup & Isolation cluster_final Step 3: Final Product deprotection Boc-Protected Amino Acid + TFA in DCM evaporation Evaporate TFA/DCM (Yields TFA Salt) deprotection->evaporation neutralization Dissolve in H2O. Adjust to pH ~7 with mild base (e.g., NH4OH, Pyridine) evaporation->neutralization precipitation Product Precipitates at Isoelectric Point neutralization->precipitation isolation Filter, Wash with Cold H2O, Then Et2O. Dry. precipitation->isolation final_product (3S)-3-amino-4-methylpentanoic acid (Zwitterionic Solid) isolation->final_product

Caption: Standard workflow for Boc-group removal and product isolation.

  • Expertise & Experience: The choice of base for neutralization is critical. A strong base like NaOH can cause epimerization or other side reactions. A weak base like aqueous ammonia or pyridine is preferred. Alternatively, using a basic ion-exchange resin can provide a very clean product by adsorbing the TFA salt and eluting the free amino acid.

FAQ 2.2: What are some common impurities I should look for after deprotection?

Answer: Besides stereoisomers, several process-related impurities can arise.

Impurity SourceCommon ImpuritiesRecommended Analytical Technique
Boc Deprotection tert-butyl trifluoroacetate, residual TFA¹H NMR, ¹⁹F NMR
Z (Cbz) Deprotection Toluene (from hydrogenolysis), residual benzyl alcohol¹H NMR, GC-MS
Incomplete Reaction Starting material with protecting group still attachedHPLC, LC-MS
Reagents Coupling agents (e.g., DCC, EDC), catalystsHPLC

Section 3: Crystallization and Final Product Isolation

Obtaining the final product as a clean, crystalline solid is the last major hurdle. Amino acids can sometimes be challenging to crystallize, often yielding amorphous solids or oils.

FAQ 3.1: My final product is an oil or an amorphous solid after evaporation. How can I induce crystallization?

Answer: The inability to crystallize is usually due to residual impurities or the selection of an inappropriate solvent system.

Troubleshooting Protocol: Inducing Crystallization

  • Purity Check: First, ensure your product is sufficiently pure (>95%) via HPLC or NMR. Impurities can significantly inhibit crystal lattice formation. If impure, consider another round of purification (e.g., column chromatography).

  • Solvent Screening: The goal is to find a solvent system where your amino acid has high solubility at elevated temperatures but low solubility at room or cold temperatures.

    • Good Single Solvents: Water, ethanol, and isopropanol are excellent starting points for polar amino acids.

    • Binary Solvent Systems: If a single solvent doesn't work, use a binary system. Dissolve your compound in a "good" solvent (e.g., water or methanol) and slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, acetone, or acetonitrile) until the solution becomes faintly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Patience: Slow cooling is key. A rapid crash-out of solid often leads to amorphous material. Allow the solution to cool to room temperature over several hours, then transfer to a 4°C refrigerator.

  • Expertise & Experience: The zwitterionic nature of free amino acids means they are most soluble in polar protic solvents like water and least soluble in nonpolar organic solvents. A common and effective crystallization method is to dissolve the amino acid in a minimum amount of hot water and then slowly add ethanol or acetone as the anti-solvent.[6]

Section 4: Analytical Methods for Purity Assessment

Confirming the purity and stereochemical integrity of the final product is essential. A combination of analytical techniques is required for a complete picture.

FAQ 4.1: Which HPLC method should I use to determine chemical and enantiomeric purity?

Answer: You will need two distinct HPLC methods.

  • Chemical Purity (Reversed-Phase HPLC):

    • Column: A standard C18 column (e.g., Agilent Zorbax, Waters SunFire).

    • Mobile Phase: A gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is standard.

    • Detection: UV detection at ~210 nm. Alternatively, pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines allows for fluorescence detection, which is highly sensitive.[7]

  • Enantiomeric Purity (Chiral HPLC):

    • Column: A chiral stationary phase (CSP) is required. For amino acids, common choices include crown ether-based, ligand-exchange, or macrocyclic glycopeptide-based columns.[8][9][10]

    • Mobile Phase: The mobile phase is highly dependent on the column type. For example, ligand-exchange columns require a mobile phase containing a copper salt.[10]

    • Expertise & Experience: It is often necessary to derivatize the amino acid to achieve good separation on certain chiral columns. Derivatization with reagents like Marfey's reagent (FDAA) creates diastereomers that can be separated on a standard C18 column, providing an alternative to using a dedicated chiral column.[11]

References
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  • ResearchGate. (2025, August 10). Crystallization of amino acids at the chiral ionic liquid/water interface.
  • ACS Publications. (2022, July 1). Behavior of All Chiral Standard Amino Acids for Chiral Symmetry Breaking of p-Anisoin.
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  • PMC - NIH. (2025, October 24). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.
  • Natural Micron Pharm Tech. (n.d.). 3-Amino-4-methylpentanoic Acid.
  • MedchemExpress.com. (n.d.). 3-Amino-4-methylpentanoic acid | Metabolite.
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  • Sigma-Aldrich. (n.d.). (S)-3-amino-4-methyl-pentanoic acid AldrichCPR.
  • PubChem. (n.d.). (3R)-beta-Leucine | C6H13NO2 | CID 2761558.
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  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • ResearchGate. (n.d.). Preparing Unnatural Amino Acids.
  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Benchchem. (n.d.). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.

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Technical Support Center: Optimizing Peptide Coupling Reactions for β-Leucine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of β-leucine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this sterically hindered β-amino acid into peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the efficiency and success of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is coupling β-leucine hydrochloride more challenging than standard α-amino acids?

The primary challenge arises from steric hindrance. The bulky isobutyl side chain on the β-carbon of β-leucine physically obstructs the approach of the activated carboxyl group and the reacting amine, slowing down the rate of peptide bond formation.[1] This can lead to incomplete reactions and the formation of deletion sequences. Furthermore, as a hydrochloride salt, the amine nucleophile is protonated and non-reactive until neutralized by a base.[2][3]

Q2: What are the most effective coupling reagents for β-leucine?

For sterically demanding couplings like those involving β-leucine, high-reactivity coupling reagents are essential. Uronium/aminium and phosphonium salts are generally superior to carbodiimides (e.g., DCC, DIC).[1][4]

  • Uronium/Aminium Reagents: Reagents like HATU , HCTU , and COMU are highly recommended.[5][6][7] HATU, in particular, is often cited for its superiority in coupling sterically hindered amino acids due to the formation of a highly reactive OAt-ester intermediate, which can lead to faster reaction times and higher yields with a reduced risk of racemization.[5][6]

  • Phosphonium Reagents: Reagents such as PyAOP and PyBOP are also excellent choices, especially when minimizing racemization is critical.[8][9] Phosphonium reagents are known for "cleaner" reactions as they do not pose a risk of guanidinylation, a potential side reaction with uronium reagents.[9]

Q3: How much base should I use for β-leucine hydrochloride?

Since β-leucine is provided as a hydrochloride salt, its α-amino group is protonated. A base is required to neutralize the ammonium salt to the free amine, which is the active nucleophile for the coupling reaction.[2][3] Typically, you will need:

  • One equivalent of base to neutralize the hydrochloride salt.

  • Additional equivalents of base as required by the specific coupling reagent. For instance, uronium and phosphonium salt-mediated couplings often require a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the reaction.[2][10] For many uronium reagents, two equivalents of base are common.[11]

Therefore, a total of 2-3 equivalents of a non-nucleophilic base like DIPEA is a good starting point.

Q4: What is the best solvent for coupling β-leucine?

The choice of solvent is critical for successful solid-phase peptide synthesis (SPPS), as it must effectively solvate both the resin and the growing peptide chain.[12]

  • N,N-Dimethylformamide (DMF) is the most commonly used and often the most effective solvent for peptide coupling due to its excellent resin-swelling and peptide-solvating properties.[12]

  • For sequences prone to aggregation, using a solvent mixture such as DMSO/DMF or adding "chaotropic" salts like guanidine hydrochloride can help disrupt secondary structures and improve coupling efficiency.[7]

  • N-Methyl-2-pyrrolidone (NMP) can also be a good alternative, especially for improving resin and peptide-resin solvation.[12]

Q5: Can I use elevated temperatures to improve coupling efficiency?

Yes, increasing the reaction temperature can significantly improve the rate and completeness of difficult couplings.[13]

  • Microwave-assisted peptide synthesis (MAPS) is a powerful technique for accelerating the coupling of sterically hindered amino acids.[14][15][16] Microwave irradiation provides rapid and uniform heating, which can reduce reaction times and improve the purity of the crude peptide.[16][17]

  • Conventional heating to temperatures between 40°C and 90°C can also be effective.[13][18] However, it is important to note that the optimal temperature may not be the highest possible, and excessive heat can lead to side reactions, including racemization, particularly with sensitive amino acids.[13][18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction (indicated by a positive Kaiser test)1. Steric Hindrance: The bulky nature of β-leucine is impeding the reaction.[1] 2. Insufficient Reagent Reactivity: The chosen coupling reagent is not potent enough.[1] 3. Peptide Aggregation: The growing peptide chain is forming secondary structures on the resin, blocking reactive sites.[19] 4. Inadequate Neutralization: Insufficient base is present to deprotonate the β-leucine hydrochloride.1. Switch to a more powerful coupling reagent: Use HATU, HCTU, COMU, or PyAOP.[1][5] 2. Increase reaction time and/or temperature: Consider overnight coupling at room temperature or heating the reaction (conventional or microwave).[13][18][20] 3. Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents.[20][21] 4. Use a solvent mixture that disrupts aggregation: Try adding DMSO or using specialized "difficult sequence" protocols.[7] 5. Ensure sufficient base: Use at least 2-3 equivalents of DIPEA.
Presence of Deletion Sequences in Final Product (identified by mass spectrometry)1. Incomplete Coupling: A significant portion of the peptide chains did not react with the incoming β-leucine. 2. Premature Capping: Unreacted amines are capped, preventing further chain elongation.1. Implement the solutions for "Low Coupling Efficiency." 2. Increase the equivalents of amino acid and coupling reagent: Using a 3- to 5-fold excess is a common strategy for difficult couplings.[1][19]
Significant Racemization (loss of stereochemical purity)1. Over-activation of the amino acid: Prolonged exposure to activating conditions can lead to the formation of oxazolone intermediates, which are prone to racemization. 2. Excessively strong or nucleophilic base. 3. High reaction temperatures. [18]1. Choose a coupling reagent known for low racemization: Phosphonium reagents like PyAOP are often preferred.[9] Additives like HOAt or OxymaPure are also effective at suppressing racemization.[1] 2. Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine in place of DIPEA.[2] 3. Minimize pre-activation time. 4. Carefully control the reaction temperature, especially when heating.[18]
Guanidinylation of the N-terminus (capping of the peptide chain)1. Use of excess uronium/aminium reagents (e.g., HBTU, HATU): These reagents can react with the free N-terminal amine, especially if the carboxyl activation is slow.[9]1. Use phosphonium-based reagents (e.g., PyBOP, PyAOP), which do not cause this side reaction.[9] 2. Avoid a large excess of the uronium reagent. Use stoichiometric amounts or a slight excess.

Experimental Workflow & Diagrams

General Workflow for Coupling β-Leucine Hydrochloride

G cluster_prep Resin & Amino Acid Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. Wash Resin with DMF Fmoc_Deprotect->Wash_1 Add_to_Resin 6. Add Activated Amino Acid to Resin Wash_1->Add_to_Resin AA_Prep 4. Prepare Amino Acid Solution: - Fmoc-β-Leu-OH·HCl (3-5 eq) - Coupling Reagent (e.g., HATU) (2.9-4.9 eq) - Base (e.g., DIPEA) (6-10 eq) - Solvent (DMF) Pre_Activate 5. Pre-activate Amino Acid (if required, 1-2 min) AA_Prep->Pre_Activate Pre_Activate->Add_to_Resin React 7. Agitate at RT (1-4h) or Heat (Microwave or Conventional) Add_to_Resin->React Monitor 8. Monitor with Kaiser Test React->Monitor Wash_2 9. Wash Resin with DMF Monitor->Wash_2 Repeat 10. Repeat Cycle for Next Amino Acid Wash_2->Repeat

Caption: General workflow for solid-phase peptide synthesis (SPPS) involving the coupling of β-leucine hydrochloride.

Troubleshooting Decision Tree

G Start Start: Positive Kaiser Test (Incomplete Coupling) Q1 Is this the first attempt with β-leucine hydrochloride? Start->Q1 A1_Yes Switch to a high-reactivity coupling reagent (HATU/COMU/PyAOP) Q1->A1_Yes Yes A1_No Are you already using a high-reactivity reagent? Q1->A1_No No Double_Couple Perform a double coupling A1_Yes->Double_Couple Q2 Is peptide aggregation suspected (hydrophobic sequence)? A1_No->Q2 A2_Yes Use DMSO/DMF solvent system or heat the reaction Q2->A2_Yes Yes A2_No Consider procedural optimization Q2->A2_No No A2_Yes->Double_Couple A2_No->Double_Couple Increase_Equiv Increase equivalents of amino acid and reagents A2_No->Increase_Equiv Check_Base Verify base equivalents (at least 2-3 eq. DIPEA) A2_No->Check_Base

Caption: Decision tree for troubleshooting incomplete coupling of β-leucine.

References

  • Solid-phase peptide synthesis using microwave irradiation. PubMed. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Available at: [Link]

  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Royal Society of Chemistry. Available at: [Link]

  • Tips & Tricks. American Peptide Society. Available at: [Link]

  • Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. ACS Publications. Available at: [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. Available at: [Link]

  • Temperature Scanning. Gyros Protein Technologies. Available at: [Link]

  • How to Optimize Peptide Synthesis? Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Available at: [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. NIH. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available at: [Link]

  • Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society. Available at: [Link]

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Available at: [Link]

Sources

Technical Support Center: Synthesis of (S)-3-amino-4-methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-amino-4-methylpentanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable chiral building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

(S)-3-amino-4-methylpentanoic acid, a key structural motif in pharmaceuticals such as pregabalin, presents unique synthetic challenges, primarily centered around achieving high stereoselectivity and minimizing side reactions.[1][2][3][4] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of (S)-3-amino-4-methylpentanoic acid derivatives and provides actionable solutions based on established chemical principles.

Issue 1: Poor Diastereoselectivity in Asymmetric Reactions

Question: My reaction to introduce the stereocenter at C3 is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is paramount in the synthesis of chiral molecules like (S)-3-amino-4-methylpentanoic acid.[5][6] Several factors can contribute to poor stereocontrol. Let's break down the potential causes and solutions.

Probable Causes & Solutions

Probable Cause Detailed Explanation & Recommended Action
Ineffective Chiral Auxiliary The choice of chiral auxiliary is critical for inducing facial selectivity.[7][8] If you are using a chiral auxiliary-based method, its steric and electronic properties dictate the direction of attack of the incoming nucleophile or electrophile. Action: Consider screening different chiral auxiliaries. For instance, Evans' oxazolidinones and Schöllkopf auxiliaries are well-established for controlling stereochemistry in alkylation and aldol reactions.[7][8] The steric bulk of the auxiliary can significantly influence the outcome.[7]
Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity. Action: Perform the reaction at a lower temperature. For many stereoselective reactions, temperatures ranging from -78 °C to 0 °C are employed to enhance diastereoselectivity.
Incorrect Solvent Choice The solvent can influence the transition state geometry of the reaction. A solvent that does not effectively solvate the transition state leading to the desired product can result in poor selectivity. Action: Screen a range of solvents with varying polarities. For example, in aldol reactions using lithium enolates, ethereal solvents like THF are often preferred.
Metal Cation Effects in Enolate Chemistry When using metal enolates, the nature of the metal cation can impact the geometry of the enolate and the subsequent stereochemical outcome. Action: If using lithium enolates, consider transmetalation with reagents like ZnCl₂, TiCl₄, or Bu₂BOTf to form more rigid, chelated transition states, which can significantly improve diastereoselectivity.
Issue 2: Formation of Racemic or Partially Racemized Product

Question: I've successfully synthesized my target molecule, but chiral analysis shows significant racemization. What are the likely causes and how can I prevent this?

Answer: Racemization is a common pitfall in multi-step syntheses of chiral compounds and can occur at various stages. Identifying the source of racemization is key to mitigating it.

Probable Causes & Solutions

Probable Cause Detailed Explanation & Recommended Action
Harsh Deprotection Conditions Protecting groups are essential for masking reactive functional groups, but their removal under harsh acidic or basic conditions can lead to epimerization at the stereocenter.[9][10][11] Action: Employ orthogonal protecting group strategies that allow for deprotection under mild conditions. For example, if you have an acid-labile protecting group, ensure that other functional groups are stable to acid. Consider using protecting groups that can be removed by hydrogenolysis (e.g., Cbz, Bn) if your molecule is compatible.[9][10]
Prolonged Reaction Times or High Temperatures Extended reaction times or elevated temperatures, especially in the presence of base, can promote enolization and subsequent racemization. Action: Optimize reaction conditions to minimize reaction time and temperature. Monitor the reaction closely by TLC or LC-MS to determine the point of completion and quench the reaction promptly.
Inappropriate Purification Method Certain purification techniques, such as chromatography on silica gel that is slightly acidic or basic, can induce epimerization of sensitive compounds. Action: Neutralize silica gel by washing with a solution of triethylamine in the eluent before use. Alternatively, consider other purification methods like crystallization or preparative HPLC with a suitable mobile phase.
Issue 3: Low Yield Due to By-product Formation

Question: My reaction yield is consistently low, and I'm observing several by-products. What are the common side reactions in the synthesis of β-amino acids and how can I suppress them?

Answer: Side reactions can significantly impact the overall efficiency of your synthesis. Understanding the potential pathways for by-product formation is crucial for optimizing your reaction conditions.

Probable Causes & Solutions

Probable Cause Detailed Explanation & Recommended Action
Self-Condensation of Starting Materials In reactions like the Mannich reaction, aldehydes or ketones can undergo self-condensation under basic or acidic conditions. Action: Control the rate of addition of the electrophile to the reaction mixture. Running the reaction at a lower temperature can also help to minimize self-condensation.
Over-alkylation or Multiple Additions In alkylation reactions, it is possible for the product to be more reactive than the starting material, leading to multiple alkylations. Action: Use a slight excess of the starting material relative to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction.
Elimination Reactions β-Hydroxy carbonyl compounds, often intermediates in these syntheses, can undergo elimination to form α,β-unsaturated compounds, especially under acidic or basic conditions at elevated temperatures. Action: Perform subsequent steps at low temperatures and use mild reagents. If an elimination product is observed, consider protecting the hydroxyl group before proceeding to the next step.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic planning and execution of (S)-3-amino-4-methylpentanoic acid derivative synthesis.

Q1: What are the most common synthetic strategies for preparing enantiomerically pure (S)-3-amino-4-methylpentanoic acid?

A1: Several robust strategies have been developed for the asymmetric synthesis of β-amino acids. The choice of strategy often depends on the available starting materials and the desired scale of the synthesis.

  • Chiral Auxiliary-Based Methods: This is a widely used approach where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[7][8] Evans' oxazolidinones, for example, are effective in controlling the stereochemistry of enolate alkylation reactions.[8] The auxiliary is then cleaved to reveal the desired chiral product.

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to generate the desired stereoisomer.[5][12] Methods like asymmetric hydrogenation of enamines or catalytic asymmetric Mannich reactions are powerful tools for accessing enantiomerically enriched β-amino acids.[5][13]

  • Resolution of Racemates: In this classical approach, a racemic mixture of the target molecule or a precursor is prepared and then separated into its constituent enantiomers.[1] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[1][3]

Q2: How do I choose the right protecting groups for my synthesis?

A2: Protecting group strategy is a critical aspect of any multi-step synthesis. The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removed without affecting other functional groups.[10][11] For the amino group, common protecting groups include Boc (tert-butyloxycarbonyl), which is acid-labile, and Cbz (benzyloxycarbonyl), which can be removed by hydrogenolysis.[9][10] The choice will depend on the overall synthetic plan and the compatibility with other functional groups in your molecule.

Q3: What are the best analytical techniques for determining enantiomeric and diastereomeric purity?

A3: Accurate determination of stereochemical purity is essential.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[14][15][16] A variety of chiral stationary phases are commercially available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it is excellent for determining diastereomeric ratios. The use of chiral solvating agents or derivatizing agents (e.g., Mosher's acid) can allow for the determination of enantiomeric excess by NMR.[17]

  • Optical Rotation: Measurement of the specific rotation of your product and comparison to the literature value for the enantiomerically pure compound can provide an indication of enantiomeric excess. However, this method is less accurate than chiral HPLC.

Experimental Workflow & Diagrams

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in the synthesis of (S)-3-amino-4-methylpentanoic acid derivatives.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Analysis Analysis cluster_Hypothesis Hypothesis & Solution cluster_Implementation Implementation & Evaluation Problem Unsatisfactory Result (e.g., Low Yield, Poor Selectivity) Analyze Analyze Reaction Data (NMR, LC-MS, Chiral HPLC) Problem->Analyze Identify Identify Potential Cause(s) (e.g., Side Reaction, Racemization) Analyze->Identify Hypothesize Formulate Hypothesis Identify->Hypothesize Propose Propose Solution(s) (e.g., Change Reagent, Modify Conditions) Hypothesize->Propose Implement Implement Modified Protocol Propose->Implement Evaluate Evaluate Outcome Implement->Evaluate Success Successful Optimization Evaluate->Success Improved Result Failure Re-evaluate Evaluate->Failure No Improvement Failure->Analyze

Caption: A systematic workflow for troubleshooting synthetic challenges.

Decision Tree for Optimizing Diastereoselectivity

This diagram provides a decision-making framework for improving the diastereoselectivity of your reaction.

Diastereoselectivity_Optimization cluster_Temp Temperature Control cluster_Auxiliary Chiral Auxiliary cluster_Solvent Solvent Effects cluster_Cation Metal Cation Start Poor Diastereoselectivity Temp_Check Is the reaction run at low temperature? Start->Temp_Check Lower_Temp Lower Reaction Temperature (e.g., -78°C) Temp_Check->Lower_Temp No Aux_Check Is a chiral auxiliary used? Temp_Check->Aux_Check Yes Lower_Temp->Aux_Check Screen_Aux Screen Different Chiral Auxiliaries Aux_Check->Screen_Aux Yes Solvent_Check Have different solvents been screened? Aux_Check->Solvent_Check No Screen_Aux->Solvent_Check Screen_Solvents Screen Solvents of Varying Polarity Solvent_Check->Screen_Solvents No Cation_Check Is a metal enolate used? Solvent_Check->Cation_Check Yes Screen_Solvents->Cation_Check Change_Cation Consider Transmetalation (e.g., to Ti, Zn) Cation_Check->Change_Cation Yes End Optimized Selectivity Cation_Check->End No Change_Cation->End

Caption: A decision tree for optimizing reaction diastereoselectivity.

References

Technical Support Center: NMR Analysis of (S)-3-amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of (S)-3-amino-4-methylpentanoic acid. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide not just procedural steps but also the underlying scientific reasoning to empower your analytical work.

Frequently Asked Questions (FAQs)
1. Sample Preparation & Initial Setup

Q1: My baseline is distorted, and a large, broad peak is obscuring my signals around 4.7 ppm. What's causing this and how do I fix it?

A: This is a classic sign of a dominant water signal (H₂O or HDO) and potential sample impurities. (S)-3-amino-4-methylpentanoic acid is zwitterionic, making solvent choice and pH critical for good solubility and sharp signals.

  • Causality: The zwitterionic nature of amino acids can lead to aggregation and complex interactions with the solvent. The broad signal is from residual protons in your deuterated solvent (e.g., HDO in D₂O), which can exchange with the amine (-NH₂) and carboxylic acid (-COOH) protons of your analyte, causing their signals to broaden or disappear entirely.[1]

  • Solution Protocol:

    • Solvent Selection: Deuterium oxide (D₂O) is a common choice for its excellent solvating power for amino acids. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are alternatives if solubility is an issue or if you need to observe the NH/OH protons.[1]

    • pH Adjustment: The solubility of amino acids is lowest at their isoelectric point. Adjust the pD (the pH equivalent in D₂O) by adding a trace amount of DCl or NaOD to move away from the isoelectric point, which will improve solubility and sharpen peaks.

    • Solvent Suppression: Utilize a solvent suppression pulse sequence on the NMR spectrometer (e.g., presaturation or WATERGATE) to significantly reduce the intensity of the residual HDO signal.

    • Sample Purity: Ensure your sample is free of particulate matter by filtering it through a pipette with a glass wool plug directly into a high-quality NMR tube.[2] Paramagnetic impurities, which can cause significant line broadening, should also be avoided.

2. Spectral Interpretation & Signal Assignment

Q2: The proton signals between 0.8-2.5 ppm are complex and overlapping. How can I confidently assign the protons of the isobutyl group?

A: The complexity arises from the chiral center at C3, which renders the adjacent protons and methyl groups chemically non-equivalent. This phenomenon is known as diastereotopicity.[3][4][5]

  • Causality: The chiral center at C3 creates a stereochemically distinct environment for the two methyl groups on C4 and the two protons on C2.[3][6] Consequently, these pairs of protons/groups are diastereotopic and will have different chemical shifts and coupling constants, leading to more complex splitting patterns than a simple analysis might predict.[4][7] For instance, the two methyl groups will appear as two distinct doublets, not a single six-proton doublet.

  • Data Interpretation Workflow:

    • 1D ¹H NMR Analysis: First, analyze the 1D proton spectrum to identify the key multiplets. Use the expected chemical shifts as a guide.

    • 2D COSY: Run a Correlation Spectroscopy (COSY) experiment. This will reveal which protons are coupled to each other. You should see a correlation between the H3 proton and the protons on C2 and C4.

    • 2D HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates protons directly to the carbons they are attached to. This is invaluable for unambiguously assigning the diastereotopic methyl carbons and the C2 methylene carbon.

    • 2D HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two or three bonds. This can confirm assignments, for example, by showing a correlation from the methyl protons to the C3 and C4 carbons.

Below is a table of predicted chemical shifts. Actual values will vary based on solvent, pH, and temperature. The structure of a related compound, pregabalin, provides a useful comparison.[8][9]

Position Atom Predicted ¹H Shift (ppm) Expected Multiplicity Predicted ¹³C Shift (ppm)
1-COOH--~175-182
2-CH₂~2.2 - 2.4dd, dd (diastereotopic)~40-44
3-CH~3.0 - 3.2m~45-50
4-CH~1.8 - 2.0m~30-35
5, 5'-CH₃~0.8 - 1.0d, d (diastereotopic)~21-24

Note: Predicted values are based on typical ranges for similar structures and should be confirmed with 2D NMR data.[10][11][12][13]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common NMR analysis issues with (S)-3-amino-4-methylpentanoic acid.

G Troubleshooting Workflow for NMR Analysis start Poor NMR Spectrum (Broad Peaks, Low S/N, Baseline Issues) sub_sample Sample Preparation Issues start->sub_sample sub_instrument Instrumental Issues start->sub_instrument sub_interpretation Spectral Interpretation Issues start->sub_interpretation sol_solvent Incorrect Solvent or pH? - Use D₂O, adjust pD - Try DMSO-d₆ sub_sample->sol_solvent sol_concentration Too Concentrated? - Dilute sample - Check for aggregation sub_sample->sol_concentration sol_impurities Particulates or Paramagnetics? - Filter sample - Use high-purity solvents sub_sample->sol_impurities sol_shimming Poor Shimming? - Re-run automated shimming (topshim) - Manual shimming required? sub_instrument->sol_shimming sol_lock Unstable Lock? - Check lock power/phase - Sufficient deuterated solvent? sub_instrument->sol_lock sol_temp Temperature Fluctuation? - Allow sample to equilibrate (5-10 min) - Check instrument air flow sub_instrument->sol_temp sol_overlap Signal Overlap? - Run 2D COSY to see J-coupling - Run 2D HSQC to assign C-H sub_interpretation->sol_overlap sol_diastereotopicity Complex Multiplets? - Caused by C3 chiral center - Expect two distinct methyl doublets sub_interpretation->sol_diastereotopicity sol_stereo Need to Confirm Stereochemistry? - Use Chiral Solvating Agent (CSA) - Derivatize with Mosher's Acid sub_interpretation->sol_stereo

Caption: A flowchart for diagnosing and resolving common NMR issues.

3. Advanced Analysis

Q3: How can I use NMR to confirm the (S)-enantiomeric purity of my sample?

A: Standard NMR in an achiral solvent cannot distinguish between enantiomers. To determine enantiomeric excess (%ee), you must create a diastereomeric environment, which will cause the enantiomers to have distinct NMR signals.

  • Method 1: Chiral Solvating Agents (CSAs)

    • Principle: CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with each enantiomer of your analyte.[14][15] These complexes have slightly different magnetic environments, leading to separate signals for the (R) and (S) forms in the NMR spectrum.[16][17] This method is rapid and does not require chemical modification of your sample.[14]

    • Protocol:

      • Acquire a standard ¹H NMR spectrum of your analyte in a suitable solvent (e.g., CDCl₃ or C₆D₆).

      • Add a sub-stoichiometric amount of a suitable CSA (e.g., a derivative of ethyl (S)-lactate or an isohexide) to the NMR tube.[17][18]

      • Acquire another spectrum. The signals of the two enantiomers should now be resolved into two separate sets.

      • Integrate the corresponding resolved peaks to determine the enantiomeric ratio.

  • Method 2: Chiral Derivatizing Agents (CDAs)

    • Principle: CDAs, like Mosher's acid chloride, react covalently with your analyte (typically at the amine group) to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification. This method is robust but requires a chemical reaction and subsequent purification.

    • Protocol:

      • React your sample of (S)-3-amino-4-methylpentanoic acid with a chiral derivatizing agent.

      • Purify the resulting diastereomeric products.

      • Acquire a ¹H or ¹⁹F NMR spectrum (if using a fluorine-containing CDA).

      • Integrate the well-resolved signals corresponding to each diastereomer to calculate the %ee.

Experimental Protocol: 2D COSY Acquisition

This protocol outlines the basic steps for acquiring a standard 2D COSY spectrum, which is essential for assigning proton-proton correlations.

  • Prepare the Sample: Prepare a solution of 5-10 mg of (S)-3-amino-4-methylpentanoic acid in 0.6-0.7 mL of D₂O in a high-quality NMR tube.

  • Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated shimming (topshim or equivalent command) to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad peaks.[2][19]

  • Acquire a 1D Proton Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p). Ensure the peaks of interest are within the spectral window.

  • Set Up the COSY Experiment:

    • Load a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker instrument).

    • Set the spectral width (sw) in both dimensions (F1 and F2) to the value determined from the 1D spectrum.

    • Set the number of scans (ns) to a multiple of 4 or 8 (e.g., 8 or 16) for proper phase cycling.

    • Set the number of increments in the indirect dimension (td in F1) to at least 256 for adequate resolution.

  • Acquire Data: Start the acquisition (zg). The experiment time will depend on the number of scans and increments.

  • Process Data: After acquisition, perform a 2D Fourier transform (xfb), phase correction, and baseline correction to obtain the final spectrum. Analyze the cross-peaks to identify coupled protons.

References
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Pellón, R. F., & Tormo, J. R. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry. [Link]

  • Kim, H., et al. (2019). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. PubMed Central. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Restano, E., et al. (n.d.). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Publishing. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative.... [Link]

  • ResearchGate. (n.d.). Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O. [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. [Link]

  • Gheorghiu, M. D., & Stolnicu, D. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • Unknown Author. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0014375). [Link]

  • Unknown Author. (n.d.). Note An efficient total synthesis of (±)-pregabalin. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. [Link]

  • NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Unknown Author. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • Thanabal, V., Omecinsky, D. O., Reily, M. D., & Cody, W. L. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents. PubMed. [Link]

  • PubChem. (n.d.). (3S)-2-amino-3-methylpentanoic acid | C6H13NO2 | CID 10396882. [Link]

  • Google Patents. (n.d.). US20100286442A1 - Novel method for preparing pregabalin.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). [Link]

  • Unknown Author. (n.d.). The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue. [Link]

Sources

Technical Support Center: Stereochemical Integrity of (S)-beta-Homovaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (S)-beta-Homovaline. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a critical challenge in the synthesis and derivatization of this valuable chiral building block: the prevention of racemization. As Senior Application Scientists, we have compiled this resource based on established principles of amino acid chemistry and extensive field experience to help you maintain the enantiomeric purity of your compounds.

Understanding the Challenge: Racemization in β-Amino Acids

Racemization is the conversion of a pure enantiomer (in this case, the S-enantiomer) into a mixture containing both enantiomers, ultimately leading to a 1:1 racemic mixture[1][2]. For a chiral molecule like (S)-beta-Homovaline, the stereocenter at the β-carbon is susceptible to epimerization, particularly when the adjacent carboxyl group is activated for a reaction, such as in peptide coupling.

The loss of stereochemical integrity is a major issue in drug development, as different enantiomers can have drastically different pharmacological activities or toxicities. The primary mechanism involves the abstraction of the proton at the chiral β-carbon, which is rendered acidic by the electron-withdrawing carboxyl group. This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in both the original (S) and the undesired (R) enantiomer[3][4][5].

RacemizationMechanism cluster_0 Reaction Pathway S_Homovaline (S)-β-Homovaline (Chiral) Intermediate Planar Enolate Intermediate (Achiral) S_Homovaline->Intermediate + Base - H⁺ Products Racemic Mixture (S)- and (R)-β-Homovaline Intermediate->Products + H⁺ caption Mechanism of β-Proton Abstraction and Racemization. TroubleshootingWorkflow start Racemization Observed (Loss of e.e.) q_base What base was used? start->q_base s_base1 TEA or DIPEA? q_base->s_base1 s_base2 NMM or Collidine? q_base->s_base2 a_base Action: Switch to a weaker, more hindered base (NMM/Collidine). s_base1->a_base Yes q_temp What was the reaction temperature? s_base1->q_temp No s_base2->q_temp Yes end_node Re-run experiment and analyze e.e. a_base->end_node s_temp1 Elevated Temp (>RT) or prolonged time? q_temp->s_temp1 s_temp2 0°C to RT? q_temp->s_temp2 a_temp Action: Run reaction at 0°C. Minimize reaction time. s_temp1->a_temp Yes q_reagent What coupling reagent was used? s_temp1->q_reagent No s_temp2->q_reagent Yes a_temp->end_node s_reagent1 Carbodiimide alone? q_reagent->s_reagent1 s_reagent2 Uronium/Phosphonium or Carbodiimide + Oxyma? q_reagent->s_reagent2 a_reagent Action: Use HATU/PyBOP or add Oxyma to DIC/DCC. s_reagent1->a_reagent Yes s_reagent1->end_node No s_reagent2->end_node If problem persists, check solvent/other factors. a_reagent->end_node

Sources

long-term storage and handling of (3S)-3-amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (3S)-3-amino-4-methylpentanoic acid (CAS No: 5699-54-7), a beta-amino acid and a positional isomer of L-leucine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on its long-term storage, handling, and troubleshooting for experimental use. As your Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding (3S)-3-amino-4-methylpentanoic acid.

Q1: What is the recommended temperature for long-term storage of the solid compound? For maximal stability, the solid powder should be stored at -20°C.[1][2] While some suppliers suggest storage at room temperature or 4°C for shorter periods, storing at -20°C minimizes the risk of slow degradation over time, which is a known concern for amino acids.[3][4][5]

Q2: How should I store the compound once it's dissolved in a solvent? Solutions are significantly less stable than the solid powder. For optimal longevity, store solutions in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[6]

Q3: Is (3S)-3-amino-4-methylpentanoic acid sensitive to air or moisture? Yes. While specific data for this compound is limited, amino acids as a class can be hygroscopic, meaning they absorb moisture from the air.[7][8][9] It is crucial to keep the container tightly sealed.[1][10] For sensitive applications, handling in a glove box or desiccator is recommended.

Q4: What personal protective equipment (PPE) is required for handling this compound? Standard laboratory PPE is required. This includes safety goggles with side shields, protective gloves, and a lab coat.[1][11] When handling the powder outside of a ventilated hood, a suitable respirator should be worn to prevent inhalation.[1][10]

Q5: What are the primary chemical incompatibilities for this compound? Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can induce decomposition.[1]

Part 2: In-Depth Guides & Protocols

This section provides detailed explanations and step-by-step protocols for critical procedures.

Long-Term Storage: Best Practices

The stability of (3S)-3-amino-4-methylpentanoic acid is paramount for reproducible results. While stable under recommended conditions, improper storage can lead to degradation.[1] The primary concerns are temperature, moisture, and atmospheric exposure.

Data Summary: Recommended Storage Conditions

FormTemperatureDurationRationale & Key Considerations
Solid Powder -20°CUp to 3 years[1]Optimal for long-term stability. Minimizes kinetic degradation pathways.
4°CUp to 2 years[1]Acceptable for intermediate-term storage. Risk of moisture absorption is higher if not sealed properly.
Room Temp.Short-term onlyNot recommended for long-term storage due to the potential for accelerated degradation common to amino acids.[5][6]
In Solvent -80°CUp to 6 months[1]Best for preserving solution integrity. Minimizes solvent evaporation and chemical reactions.
-20°CUp to 1 month[1]Suitable for working stock solutions. Prone to concentration changes from freeze-thaw cycles.
Safe Handling and Use Workflow

Proper handling ensures both user safety and compound integrity. The following workflow illustrates the critical steps from receiving the compound to its use in an experiment.

cluster_storage Compound Storage cluster_prep Preparation cluster_use Experimental Use storage Receive & Log Compound Store at -20°C Container Tightly Sealed weigh Equilibrate to RT in Desiccator storage->weigh Retrieve for Use dissolve Weigh Powder Rapidly (Preferably in a fume hood) weigh->dissolve solution Prepare Stock Solution (Use anhydrous solvent) dissolve->solution use Use in Experiment (Filter sterilize if needed) solution->use Aliquot & Store -80°C cleanup Dispose of Waste per Local Regulations use->cleanup

Caption: Workflow for handling (3S)-3-amino-4-methylpentanoic acid.

Protocol: Preparation of Stock Solutions

Difficulty in dissolving the compound is a common issue that can often be traced to solvent choice or quality.[2][12] This protocol provides a validated method for preparing a stock solution.

Objective: To prepare a clear, ready-to-use stock solution of (3S)-3-amino-4-methylpentanoic acid.

Materials:

  • (3S)-3-amino-4-methylpentanoic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Remove the vial of (3S)-3-amino-4-methylpentanoic acid from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30-60 minutes.

    • Expert Rationale: This critical step prevents atmospheric moisture from condensing onto the cold powder, which would compromise weighing accuracy due to the compound's potential hygroscopicity.[7][9]

  • Weighing: In a chemical fume hood or on a balance with high sensitivity, carefully weigh the desired amount of powder. Perform this step as quickly as possible to minimize air exposure.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

    • Causality Note: Using anhydrous DMSO is crucial. Moisture-contaminated DMSO can significantly reduce the solubility of many organic compounds.[12]

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but do not overheat.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C.

    • Trustworthiness Principle: Aliquoting prevents multiple freeze-thaw cycles, which is a primary cause of compound degradation and concentration variability in stored solutions.[6]

  • Aqueous Solutions (If Required): For experiments requiring an aqueous buffer, it is best practice to dilute the DMSO stock solution into the aqueous medium immediately before use. If a water-only stock is needed, be aware that solubility may be limited.[13] Such solutions should be prepared fresh and filter-sterilized with a 0.22 µm filter before use.[13]

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My experimental results are inconsistent between batches. What could be the cause?

A: Inconsistent results often trace back to the stability and handling of the compound. Follow this decision tree to diagnose the potential issue.

start Inconsistent Results Observed q1 Was the solid stored at -20°C in a tightly sealed vial? start->q1 q2 Was the stock solution stored at -80°C in aliquots? q1->q2 Yes res1_no Potential Degradation. Order a new batch and follow storage protocol. q1->res1_no No q3 Was the powder equilibrated to RT in a desiccator before weighing? q2->q3 Yes res2_no Degradation from freeze-thaw cycles is likely. Prepare a fresh stock and aliquot properly. q2->res2_no No q4 Was anhydrous solvent used for the stock solution? q3->q4 Yes res3_no Inaccurate weighing due to moisture absorption. Review handling protocol. q3->res3_no No res4_no Poor solubility or solvent-induced degradation. Use anhydrous solvent. q4->res4_no No end_node If issues persist, consider analytical validation (e.g., LC-MS) of the compound. q4->end_node Yes

Caption: Troubleshooting inconsistent experimental results.

Q: I'm having trouble completely dissolving the compound, even in DMSO.

A: First, confirm you are using a fresh, anhydrous grade of DMSO, as moisture is a common culprit for reduced solubility.[12] Second, ensure the powder was properly equilibrated to room temperature before use to avoid moisture condensation. If solubility issues persist, gentle warming (not exceeding 40°C) or sonication may assist. Note that the published solubility can be low (<1 mg/mL for some solvents), so you may be exceeding its solubility limit.[2]

Q: The solid powder in the vial appears clumpy or discolored. Can I still use it?

A: Clumping is a strong indicator of moisture absorption, likely from improper storage or handling (e.g., opening a cold vial in ambient air). Discoloration may suggest degradation. In either case, the compound's purity is compromised. For quantitative or sensitive applications, it is strongly recommended to discard the vial and use a new, properly stored batch to ensure the reliability of your results.

References

  • 3-Amino-4-methylpentanoic acid Product Information. (Selleckchem). [Link]

  • Peng, C., & Chan, C. K. (2001). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology, 35(22), 4495–4501. [Link]

  • Luo, B., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Ye, Z., et al. (2018). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Environment. [Link]

  • Mellon, E. F., & Hoover, S. R. (1949). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society, 71(8), 2761–2765. [Link]

  • (+/-)-3-Amino-4-methyl-pentanoic acid hydrochloride. (SQUARIX). [Link]

  • Luo, B., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. ResearchGate. [Link]

  • (3S)-3-amino-3-methylpentanoic acid. (PubChem). [Link]

  • den Elzen, R., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

  • Li, Y., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biotechnology & Biotechnological Equipment. [Link]

Sources

Technical Support Center: Scaling Up the Production of beta-Leucine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the process development and scale-up of beta-Leucine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis and purification. Our focus is on providing practical, causality-driven solutions to ensure a robust, scalable, and reproducible manufacturing process.

Section 1: Overview of a Common Synthetic Pathway

While multiple synthetic routes to beta-leucine exist, a common and scalable approach involves the stereoselective conjugate addition of a nitrogen source to an α,β-unsaturated ester, followed by hydrolysis and salt formation. This guide will focus on troubleshooting aspects of such a pathway.

G cluster_0 Upstream Processing cluster_1 Core Synthesis & Work-up cluster_2 Downstream Processing & Final Product A Isovaleraldehyde (Starting Material) B Wittig or Horner-Wadsworth-Emmons Reaction A->B Reagents: Phosphonium ylide or Phosphonate ester C α,β-Unsaturated Ester (e.g., Ethyl 4-methyl-2-pentenoate) B->C D Asymmetric Michael Addition C->D Chiral amine source (e.g., (R)-benzylamine) E Protected β-Amino Ester D->E F Hydrolysis (Acid or Base Catalyzed) E->F G Crude β-Leucine (Zwitterion) F->G H Crystallization / Purification G->H I Purified β-Leucine H->I J Salt Formation with HCl I->J Anhydrous HCl in suitable solvent K β-Leucine Hydrochloride (API) J->K L Drying & Milling K->L

Caption: A representative workflow for beta-Leucine hydrochloride synthesis.

Section 2: Troubleshooting Guide (Question & Answer Format)

Part 2.1: Core Synthesis - The Asymmetric Michael Addition

Question 1: My Michael addition reaction is showing low conversion and the formation of multiple byproducts. What are the likely causes and how can I fix this?

Answer: Low conversion in a Michael addition for this purpose is often multifactorial. Let's break down the primary culprits:

  • Causality - Reagent Purity & Stoichiometry: The purity of your α,β-unsaturated ester is paramount. Residual acidic or basic impurities from the previous step can neutralize your catalyst or base, stalling the reaction. Similarly, inaccurate stoichiometry of the chiral amine or catalyst can lead to incomplete conversion. The most critical factor is ensuring the exclusion of moisture, which can hydrolyze reagents and intermediates.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Use quantitative NMR (qNMR) or high-performance liquid chromatography (HPLC) with a calibrated standard to confirm the purity of the unsaturated ester is >99%.

    • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Optimize Stoichiometry: Run a Design of Experiments (DoE) matrix varying the equivalents of the amine source and any catalyst used. Often, a slight excess (1.05-1.1 equivalents) of the nucleophile can drive the reaction to completion.

    • Temperature Control: These reactions can be exothermic. Poor temperature control can lead to side reactions. Maintain the recommended reaction temperature using a properly calibrated reactor cooling system.

Question 2: The stereoselectivity (enantiomeric excess, e.e.) of my protected β-amino ester is below the target of >98%. What factors influence stereocontrol?

Answer: Achieving high stereoselectivity is the cornerstone of this synthesis. The choice of chiral auxiliary/catalyst, solvent, and temperature are the key levers.

  • Causality - Reaction Energetics & Solvent Effects: The chiral catalyst or auxiliary creates a diastereomeric transition state with a lower activation energy for the formation of one enantiomer over the other. The polarity of the solvent can influence the conformation of this transition state. Lower temperatures generally increase the energy difference between these transition states, leading to higher enantiomeric excess.

  • Troubleshooting Steps:

    • Catalyst/Auxiliary Selection: This is the most impactful parameter. If you are using a chiral amine, ensure it has high enantiomeric purity itself (>99.5% e.e.). If results are still poor, screen alternative chiral catalysts or auxiliaries.

    • Solvent Screening: Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). A non-polar solvent like toluene often provides better stereocontrol in these types of reactions.

    • Temperature Reduction: Perform the reaction at lower temperatures. Start at 0°C and incrementally decrease to -20°C, -40°C, or even -78°C. Be aware that reaction times will increase significantly at lower temperatures. Monitor conversion by in-process controls (IPCs).

Part 2.2: Purification & Salt Formation

Question 3: My crystallization of the free β-Leucine zwitterion results in a low yield and poor filtration characteristics (fine particles, gummy consistency). How can I improve this?

Answer: This is a classic challenge with amino acid crystallization. The zwitterionic nature of β-leucine means its solubility is highly dependent on pH and solvent composition. A gummy or oily product indicates it is "oiling out" of solution rather than crystallizing.

  • Causality - Supersaturation and Nucleation: Crystal formation requires a state of controlled supersaturation. If the solution becomes supersaturated too quickly (e.g., by rapid cooling or fast addition of an anti-solvent), spontaneous nucleation occurs, leading to many fine particles or an amorphous oil. The goal is to achieve a metastable zone where crystal growth is favored over nucleation.

  • Troubleshooting Steps:

    • pH Adjustment: The lowest solubility for an amino acid is at its isoelectric point (pI). Carefully adjust the pH of your crude solution to the pI of β-leucine (typically around 6.0-6.5) to induce crystallization.[1] A slow, controlled addition of the acid or base is critical.

    • Solvent System: Utilize a mixed-solvent system. Dissolve the crude β-leucine in a minimal amount of a good solvent (like water) and then slowly add an anti-solvent (like isopropanol or ethanol) in which it is poorly soluble.

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp in the reactor. A typical profile might be cooling from 60°C to 20°C over 4-6 hours.

    • Seeding: Introduce a small quantity of pure β-leucine crystals once the solution is slightly supersaturated. This provides nucleation sites and promotes the growth of larger, more easily filterable crystals.

G A Low Yield or Oiling Out During Crystallization B Is pH at Isoelectric Point (pI)? A->B C Adjust pH slowly to pI (e.g., 6.0-6.5) B->C No D Is Cooling Rate Too Fast? B->D Yes C->D E Implement Slow, Linear Cooling Profile (e.g., 5-10°C / hour) D->E Yes F Is Solution Appropriately Supersaturated? D->F No E->F G Optimize Solvent/Anti-Solvent Ratio. Consider Seeding Strategy. F->G No H Improved Crystallization: High Yield, Good Morphology F->H Yes G->H

Caption: Decision tree for troubleshooting beta-Leucine crystallization.

Question 4: During the final salt formation with HCl, my product is discolored and contains high levels of residual solvent. What's going wrong?

Answer: Discoloration and high residual solvents at this stage often point to issues with the HCl source, solvent choice, and inadequate drying procedures.

  • Causality - Impurities and Azeotropes: The use of aqueous HCl can introduce water, which affects solubility and can form azeotropes with organic solvents, making them difficult to remove. Discoloration can arise from trace impurities in the HCl source or from degradation if the temperature is not controlled during the exothermic salt formation.

  • Troubleshooting Steps:

    • Use Anhydrous HCl: Employ a solution of anhydrous HCl gas dissolved in a suitable solvent like isopropanol (IPA) or ethyl acetate. This prevents the introduction of water.

    • Control Temperature: The addition of HCl is exothermic. Perform the addition slowly and with efficient cooling to maintain a low temperature (e.g., 0-10°C) to prevent potential degradation.

    • Solvent Exchange: Before adding HCl, consider performing a solvent swap to a solvent that does not form azeotropes with water and from which the hydrochloride salt will readily precipitate (e.g., replacing a wet solvent with dry IPA).

    • Drying Protocol: Dry the final product under vacuum with a nitrogen sweep. A gentle temperature ramp (e.g., to 40-50°C) can help remove stubborn residual solvents. Confirm solvent levels meet ICH guidelines using Gas Chromatography (GC).

Section 3: Analytical Protocols & Data

Protocol 3.1: HPLC Method for Purity and Impurity Profiling

This protocol is a standard starting point for analyzing beta-Leucine hydrochloride.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically effective. For separating closely related amino acid impurities, an ion-exchange chromatography (IEC) method may be required.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 2% B

    • 20-25 min: Re-equilibrate at 2% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~25 mg of beta-Leucine HCl into a 50 mL volumetric flask and dissolve in Mobile Phase A.

Table 3.2: Typical Impurity Profile and Limits
Impurity NameTypical SourceICH Limit (General)Potential Analytical Method
alpha-Leucine Isomerization during synthesisReportable: >0.05%Chiral HPLC, IEC-VIS[2]
Isoleucine/Valine Impurities in starting materialsReportable: >0.05%HPLC, Amino Acid Analyzer[3][4]
Unreacted Precursors Incomplete reaction< 0.10%HPLC, GC
Degradation Products Harsh workup/drying< 0.10%HPLC, LC-MS
Residual Solvents Inefficient dryingPer ICH Q3CHeadspace GC

Section 4: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for beta-Leucine hydrochloride? A: Beta-Leucine hydrochloride should be stored in a well-sealed container, protected from light and moisture. For long-term stability, storage at 2-8°C is recommended.[5][6]

Q: My final product has a slight off-white or yellowish color. Is this acceptable? A: While the ideal appearance is a white to off-white powder, a slight yellow tint can sometimes be present due to trace-level impurities.[5] The critical factor is whether these impurities are within the specification limits determined by a validated HPLC method. If the purity is >99.0% and no single impurity is >0.10%, it may be acceptable, but this must be defined in your product specification sheet. A charcoal treatment or a re-crystallization step can often resolve color issues.

Q: How can I confirm the absolute stereochemistry of my final product? A: The most definitive method is single-crystal X-ray crystallography. However, for routine confirmation, measuring the specific optical rotation and comparing it to a reference standard is a standard and reliable method.[5][6] For example, the L-isomer (R-3-Amino-4-methylpentanoic acid hydrochloride) typically has a positive specific rotation, while the D-isomer has a negative one.[5][6]

Q: Can I use fermentation to produce beta-Leucine? A: While industrial production of standard L-amino acids like L-leucine heavily relies on fermentation using organisms like Corynebacterium glutamicum, the direct fermentative production of beta-amino acids is not a mainstream industrial process.[7][8] Beta-leucine is a metabolite of L-leucine in humans, formed by the enzyme leucine 2,3-aminomutase, but this pathway is not typically exploited for large-scale production.[9][10] Chemical synthesis remains the primary route for scaling up production.

References

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • Veeprho. (n.d.). Leucine Impurities and Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Leucine Impurities. Retrieved from [Link]

  • García, C., et al. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • European Patent Office. (1998). Method for purifying branched chain amino acids. EP 0861826 A1.
  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]

  • YouTube. (2014). Biosynthesis of Leucine. Retrieved from [Link]

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  • Wikipedia. (n.d.). β-Leucine. Retrieved from [Link]

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common impurities in commercial (S)-3-amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-amino-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities. The following question-and-answer guide provides in-depth solutions and protocols to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when using commercial (S)-3-amino-4-methylpentanoic acid?

When working with commercially available (S)-3-amino-4-methylpentanoic acid, it is crucial to be aware of several potential impurities that can arise from the synthesis, purification, or storage processes. Understanding these impurities is the first step in ensuring the accuracy and reproducibility of your results. The primary categories are enantiomeric impurities, synthesis-related byproducts, and residual solvents.

The most critical impurity is the unwanted (R)-enantiomer. Since many synthetic routes start from a racemic mixture and employ resolution techniques, incomplete separation is a common issue.[1][2] Other organic impurities can include unreacted starting materials or byproducts from side reactions. For instance, intramolecular cyclization can lead to the formation of a corresponding lactam, particularly under thermal stress such as in a GC injection port.[3]

Below is a summary of the most common impurities:

Impurity Category Specific Impurity Common Origin Recommended Analytical Technique
Enantiomeric (R)-3-amino-4-methylpentanoic acidIncomplete chiral resolution of a racemic precursor.[2]Chiral High-Performance Liquid Chromatography (HPLC)
Synthesis-Related 4-methyl-3-nitropentanoic acidIncomplete reduction of the nitro-group precursor in some synthetic routes.Reversed-Phase HPLC (RP-HPLC), LC-MS
Synthesis-Related Isobutylmalonic acidByproduct from malonic ester synthesis routes.RP-HPLC, LC-MS, Gas Chromatography (GC) after derivatization
Degradation Product 4-isobutyl-azetidin-2-one (Lactam)Intramolecular cyclization, often induced by heat.[3]LC-MS, GC-MS
Residual Solvents Isopropyl alcohol (IPA), Water, etc.Remnants from synthesis and recrystallization steps.[2]Headspace Gas Chromatography (HS-GC)
Q2: My chiral HPLC analysis shows a second peak. How can I confirm it's the (R)-enantiomer and what are the acceptable limits?

Observing a secondary peak in a chiral separation is a strong indicator of enantiomeric impurity. Confirming its identity and quantifying it accurately is essential, as the biological activity of the (R)-enantiomer can differ significantly from the desired (S)-enantiomer.

Causality and Confirmation: The presence of the (R)-enantiomer is almost always due to the incomplete efficiency of the chiral resolution step during synthesis.[2] To confirm the identity of this peak, the most reliable method is to inject a certified reference standard of the racemic mixture. The peak that increases in area upon spiking your sample with the racemate, and which corresponds to the second peak in the racemate chromatogram, can be confidently identified as the (R)-enantiomer.

Acceptable limits for the (R)-enantiomer depend on the final application. For early-stage research, a chiral purity of ≥97% may be acceptable.[4][5] However, for pharmaceutical development, particularly for a substance like pregabalin (for which this compound is a key intermediate), regulatory bodies like the USP set stringent limits, often requiring enantiomeric purity greater than 99.5%.

Protocol: Chiral Purity Analysis by HPLC

This protocol is adapted from established methods for the analysis of structurally similar compounds like pregabalin and serves as a robust starting point.[6]

Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-amino-4-methylpentanoic acid.

Materials:

  • (S)-3-amino-4-methylpentanoic acid sample

  • Racemic 3-amino-4-methylpentanoic acid reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Derivatizing agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or o-phthalaldehyde (OPA)

  • Buffer: Sodium borate buffer (pH 9.5)

Instrumentation:

  • HPLC system with a UV or Fluorescence detector

  • Chiral HPLC Column (e.g., Astec CHIROBIOTIC V, 15 cm x 4.6 mm, 5 µm) or a standard C18 column for post-derivatization.

Step-by-Step Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh and dissolve 10 mg of the sample in 10 mL of sodium borate buffer.

    • To 100 µL of this solution, add 200 µL of the derivatizing agent solution (e.g., 1% FDAA in acetone).

    • Heat the mixture at 40°C for 1 hour.

    • Cool to room temperature and neutralize with 20 µL of 2 M HCl.

    • Dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

    • Rationale: Derivatization is often necessary to introduce a chromophore for UV detection and to create diastereomers that can be separated on a standard achiral column.[6]

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 6.0) at a ratio of 30:70 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 340 nm (for FDAA derivatives).

    • Injection Volume: 10 µL.

  • Analysis and System Suitability:

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the derivatized racemic standard. The resolution between the two enantiomer peaks should be greater than 2.0.

    • Inject the derivatized sample solution.

    • Identify the (S) and (R) peaks based on the retention times from the standard.

    • Calculate the percentage of the (R)-enantiomer using the area percent method: % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100

This self-validating system, which includes a resolution check with a racemic standard, ensures that the separation is adequate for accurate quantification.

Q3: I'm observing an unexpected peak in my LC-MS that isn't the (R)-enantiomer. How can I identify it?

Identifying unknown peaks requires a systematic troubleshooting approach. Beyond the (R)-enantiomer, unexpected signals can originate from synthesis byproducts, degradation products, or even contaminants from your experimental setup.

Diagnostic Workflow: The logical flow for identification involves determining the mass-to-charge ratio (m/z) of the unknown peak and correlating it with plausible structures. A common degradation product for amino acids is a lactam, formed through intramolecular cyclization.[3] For 3-amino-4-methylpentanoic acid (MW: 131.17 g/mol ), the corresponding lactam (4-isobutyl-azetidin-2-one) would have a molecular weight of 113.16 g/mol , resulting from the loss of water (18.01 g/mol ).

The following diagram outlines a decision-making process for identifying such an impurity.

impurity_identification start Unexpected Peak Detected in LC-MS ms_data Determine m/z of the peak start->ms_data check_mw Does m/z match a known potential impurity? ms_data->check_mw mw_lactam m/z = 114.1 [M+H]+ (Lactam) check_mw->mw_lactam Yes mw_starting_material m/z matches a known starting material or reagent? check_mw->mw_starting_material Yes no_match Investigate further: - Forced degradation study - Review detailed synthesis route check_mw->no_match No confirm_structure Confirm Structure (NMR, MS/MS) mw_lactam->confirm_structure mw_starting_material->confirm_structure remediate Modify purification or synthesis confirm_structure->remediate

Caption: Decision tree for identifying an unknown impurity.

Q4: My material contains an unacceptably high level of the (R)-enantiomer. How can I purify it?

If your batch of (S)-3-amino-4-methylpentanoic acid has failed to meet the required enantiomeric purity, repurification is necessary. For crystalline solids like this amino acid, the most common and effective laboratory-scale method is recrystallization.

Principle of Enantiomeric Enrichment by Recrystallization: This technique exploits subtle differences in the crystal lattice energies of the racemate and the pure enantiomer. In many cases, the racemic compound has different solubility properties than the pure enantiomer. By carefully selecting a solvent system, it is possible to create conditions where the desired (S)-enantiomer preferentially crystallizes, leaving the (R)-enantiomer enriched in the mother liquor. FDA documentation on the related compound pregabalin notes that recrystallization from an isopropyl alcohol (IPA)/water mixture is an effective method for removing the (R)-enantiomer.[2]

Protocol: Purification by Recrystallization

Objective: To increase the enantiomeric purity of (S)-3-amino-4-methylpentanoic acid.

Materials:

  • Impure (S)-3-amino-4-methylpentanoic acid

  • Isopropyl alcohol (IPA), reagent grade

  • Deionized water

  • Heating mantle with magnetic stirring

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Dissolution:

    • Place the impure amino acid in a clean, dry Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the IPA/water solvent mixture (start with a ratio of 9:1 IPA:water) to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring (e.g., to 50-60°C).

    • Continue to add small portions of the hot solvent mixture until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying and Analysis:

    • Dry the purified crystals under vacuum.

    • Perform a chiral HPLC analysis (as described in Q2) on the dried crystals and the mother liquor to determine the success of the purification. The mother liquor should show an enrichment of the (R)-enantiomer.

The workflow for purification and re-analysis is critical for ensuring the final product meets specifications.

purification_workflow start Impure (S)-enantiomer (High %R) recrystallize Recrystallize from IPA/Water start->recrystallize separate Isolate Crystals (Filtration) recrystallize->separate crystals Dried Crystals separate->crystals mother_liquor Mother Liquor separate->mother_liquor analyze_crystals Analyze Crystals (Chiral HPLC) crystals->analyze_crystals analyze_liquor Analyze Mother Liquor (Optional) mother_liquor->analyze_liquor check_purity Purity > 99.5%? analyze_crystals->check_purity pass Product Meets Spec check_purity->pass Yes fail Repeat Recrystallization or Re-evaluate check_purity->fail No

Caption: Workflow for purification and quality control.

Q5: What are the best practices for handling and storing (S)-3-amino-4-methylpentanoic acid to prevent degradation?

Proper handling and storage are essential to maintain the chemical and chiral integrity of your material. While the compound is generally stable, improper conditions can lead to degradation or contamination.

Best Practices:

  • Storage Conditions: Store the compound in a tightly sealed container to protect it from moisture and air.[7] It should be kept in a cool, dry, and well-ventilated place at room temperature.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[7]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound can cause skin and eye irritation.[7] Avoid generating dust during handling.

  • Long-Term Stability: For long-term storage, particularly of high-purity reference materials, consider storing under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (e.g., 2-8°C), although room temperature is generally sufficient for routine use.

By following these guidelines, you can minimize the risk of introducing new impurities and ensure the compound remains suitable for your experiments.

References
  • 3-Amino-4-methylpentanoic acid-SDS-MedChemExpress. MedChemExpress.
  • Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatiz
  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies.
  • Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chrom
  • (S)-3-Amino-4-methylpentanoic acid | 40469-85-0. ChemScene.
  • Resolution of Racemic Pregabalin with Chiral Mandelic Acid Derivatives and Achiral Additives. Chemical & Pharmaceutical Research.
  • CHEMISTRY REVIEW(S) - accessdata.fda.gov. U.S.
  • 3-Amino-4-methylpentanoic Acid.
  • (S)-3-amino-4-methyl-pentanoic acid AldrichCPR. Sigma-Aldrich.
  • 3-Amino-4-methylpentanoic acid. Selleck Chemicals.
  • 3-Amino-4-methylpentanoic acid | Metabolite. MedChemExpress.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • (S)-3-Amino-4-methylpentanoic acid, min 97%, 1 gram. Strem Chemicals.

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Technical Support Center: Optimizing Crystallization of (S)-3-amino-4-methylpentanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (S)-3-amino-4-methylpentanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline material. As an amino acid hydrochloride, this compound presents unique challenges and opportunities in process development. This document provides foundational principles, detailed troubleshooting guides, and validated experimental protocols to empower you to achieve consistent and optimized results.

Section 1: Foundational Principles of Crystallization

Understanding the crystallization of (S)-3-amino-4-methylpentanoic acid HCl begins with its physicochemical properties. As a hydrochloride salt of a chiral amino acid, its behavior in solution is governed by factors such as polarity, pH, and temperature. Crystallization is fundamentally a process of controlled precipitation, driven by creating a supersaturated solution from which the compound can self-assemble into a highly ordered crystal lattice.[1]

Key concepts include:

  • Solubility and Supersaturation: The compound is highly soluble in polar protic solvents (e.g., water, methanol) and sparingly soluble in non-polar organic solvents. Crystallization is induced by creating a state of supersaturation—where the concentration of the solute in the solution exceeds its equilibrium solubility. This is typically achieved through cooling, solvent evaporation, or the addition of an anti-solvent.[2]

  • Nucleation and Crystal Growth: Supersaturation drives two key processes: nucleation (the formation of new crystal nuclei) and growth (the addition of molecules to existing crystals). For optimal results, the goal is to control the rate of nucleation and favor crystal growth. Uncontrolled, rapid nucleation often leads to small, impure particles, while controlled growth on a limited number of nuclei (often introduced via seeding) yields larger, higher-purity crystals.[3]

  • The Metastable Zone (MSZ): This is a critical region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur on existing seed crystals.[4][5] Operating within the MSZ is paramount for achieving controlled crystallization.

  • Polymorphism: Organic molecules, particularly pharmaceuticals, can often crystallize into multiple different crystal structures, known as polymorphs.[1][6] These forms can have different physical properties, including solubility and stability. Controlling polymorphism is critical for consistent product performance and is often achieved by strictly controlling crystallization conditions and using seed crystals of the desired form.[4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the crystallization of (S)-3-amino-4-methylpentanoic acid HCl.

Q1: My compound is not crystallizing, even after cooling the solution. What should I do?

Answer: This indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation.

Causality: The concentration of the solute is likely within the stable or metastable zone of the solubility curve. Without nucleation sites or a higher driving force, crystallization will not begin.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[7]

  • Add Seed Crystals: If you have previous batches of crystalline material, add a very small amount (a few specks on a spatula) to the cold solution. This is the most reliable method to induce crystallization of the desired form.[4][8][9]

  • Increase Supersaturation:

    • Concentrate the Solution: If using a volatile solvent, gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.[7]

    • Add an Anti-solvent: Slowly add a miscible solvent in which the compound is insoluble (e.g., MTBE, heptane, or toluene if your primary solvent is an alcohol). Add the anti-solvent dropwise until slight turbidity persists, then warm slightly to redissolve and cool slowly.[2]

    • Cool to a Lower Temperature: Place the flask in an ice-water or ice-salt bath to further decrease solubility. Be aware that very rapid cooling can negatively impact crystal quality.

Q2: Instead of crystals, my compound is forming an oil or a sticky gum. Why is this happening and how can I fix it?

Answer: This phenomenon, known as "oiling out" or liquid-liquid phase separation, is a common problem when crystallization is attempted from a solution that is too highly supersaturated.[2]

Causality: The driving force for phase separation is so high that the solute separates as a liquid phase (the oil) rather than an ordered solid phase. This often occurs when a solution is cooled too quickly or when the concentration of the solute is too high. Impurities can also sometimes promote oiling out.

Troubleshooting Steps:

  • Reduce Supersaturation Level:

    • Add More Solvent: Re-heat the mixture until the oil dissolves completely. Add 10-20% more of the primary solvent to the solution, and then attempt to cool it again, but much more slowly.[7]

    • Reduce Starting Concentration: If this is a recurring issue, start the entire process over with a lower initial concentration of your compound.

  • Slow Down the Cooling Rate: Rapid cooling plunges the system deep into the supersaturated region, promoting oiling. Allow the flask to cool slowly to room temperature on the benchtop before moving it to a cold bath. Insulating the flask (e.g., with paper towels) can also help.[7]

  • Change the Solvent System: Select a solvent in which the compound is slightly less soluble at high temperatures. This creates a less steep solubility curve, making it easier to control supersaturation during cooling.

  • Seed the Solution: Re-heat to dissolve the oil, cool the solution to a temperature just below the saturation point (where it is slightly cloudy or where you expect crystallization to start), and add seed crystals. The seeds provide a template for growth, bypassing the need for spontaneous nucleation which can be preceded by oiling out.[4]

Q3: My crystallization yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after filtration.

Causality: This can be due to using an excessive amount of solvent, not cooling the mixture to a low enough temperature, or choosing a solvent system where the compound has relatively high solubility even at low temperatures.[7]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent is a primary cause of low yields.[7]

  • Maximize Cooling: Ensure the crystallization slurry is cooled to the lowest practical temperature before filtration (e.g., 0-5 °C using an ice bath) and allowed to stir at that temperature for a sufficient time (e.g., 1-2 hours) to allow for complete crystallization.

  • Utilize an Anti-solvent: After cooling the solution, consider adding a miscible anti-solvent to decrease the compound's solubility in the mother liquor. Perform this addition slowly and with good stirring to avoid crashing out impurities.

  • Evaporate Mother Liquor: If you have already filtered your product, you can try to recover more material by concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: The crystals are very fine needles or agglomerates, making filtration difficult. How can I get larger, more well-defined crystals?

Answer: The formation of fine needles or agglomerates is typically the result of very rapid nucleation, which leaves little time for individual crystals to grow larger.[10]

Causality: High supersaturation leads to a "burst" of primary nucleation, creating a vast number of small crystals that may clump together. This is often exacerbated by rapid cooling or insufficient agitation.

Troubleshooting Steps:

  • Slow the Rate of Supersaturation Generation:

    • Cool Slowly: As mentioned previously, slow cooling is critical. It keeps the system within the metastable zone for a longer period, favoring growth over nucleation.

    • Slow Anti-solvent Addition: If using an anti-solvent, add it very slowly, perhaps subsurface, into a well-agitated vessel to avoid high local supersaturation.[2]

  • Implement Seeding: Seeding is the most effective way to control particle size.[4][8] By providing a known number of growth sites, you can control the final particle count and encourage growth. Add the seeds at a point of slight supersaturation (e.g., 2-5 °C below the saturation temperature).

  • Introduce an Aging Step: Hold the crystal slurry at the crystallization temperature for several hours with gentle stirring. This process, known as Ostwald ripening, can lead to the dissolution of smaller, less stable particles and the growth of larger ones.

  • Optimize Agitation: Agitation that is too vigorous can cause secondary nucleation through crystal breakage. Use smooth, gentle agitation (e.g., a large magnetic stir bar at low RPM or an overhead stirrer) to keep the crystals suspended without causing excessive shear.

Q5: I am getting inconsistent results between batches. Sometimes I get nice crystals, and other times it oils out or produces fine powder. What is causing this variability?

Answer: Inconsistent results often point to uncontrolled variables in the crystallization process, which can lead to the formation of different polymorphs or variations in crystal habit.

Causality: Minor, unrecorded differences in cooling rate, initial concentration, solvent purity (especially water content), or agitation can have a significant impact on the outcome. Polymorphism is a key concern, as different crystal forms can arise under slightly different conditions.[1][11]

Troubleshooting Steps:

  • Standardize Your Protocol: Develop a strict, written protocol and adhere to it precisely for every batch. Record all parameters, including volumes, temperatures, addition times, and cooling rates.

  • Control Polymorphism with Seeding: This is the most crucial step for ensuring batch-to-batch consistency. Always seed your crystallization with well-characterized crystals of the desired polymorph. This templates the crystallization to produce that same form consistently.[4][12]

  • Characterize Your Material: Use analytical techniques like Powder X-ray Diffraction (PXRD) to confirm the polymorphic form of your starting material and final product. Differential Scanning Calorimetry (DSC) can also identify different polymorphs by their melting points.

  • Ensure Solvent Purity: Use solvents from the same source and grade for each experiment. The presence of small amounts of water or other impurities can significantly affect solubility and crystallization behavior.

Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent & Anti-Solvent Screening

This protocol provides a method for identifying a promising solvent system for crystallization.

Methodology:

  • Place approximately 20-30 mg of (S)-3-amino-4-methylpentanoic acid HCl into several small test tubes or vials.

  • To each vial, add a different potential primary solvent (e.g., water, methanol, ethanol, isopropanol) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial in a water or sand bath until the solid dissolves. Record the approximate temperature of dissolution.

  • Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath (0-5 °C).

  • Observe the outcome in each vial. Note whether crystals form, if the material oils out, or if it remains in solution. Assess the quality of any crystals formed (e.g., needles, plates, prisms).

  • For promising primary solvents where crystallization occurred but yield may be a concern, take the mother liquor and add potential anti-solvents (e.g., ethyl acetate, MTBE, toluene, heptane) dropwise to induce further precipitation.

  • Summarize your results in a table to identify the most promising solvent or solvent/anti-solvent system.

Data Summary Table Example:

Primary SolventSolubility (RT)Solubility (Hot)Outcome on CoolingCrystal QualityAnti-Solvent Test (e.g., Toluene)
WaterVery SolubleVery SolubleNo CrystalsN/AN/A
EthanolSolubleVery SolubleFine NeedlesPoor, small particlesGood precipitation
IsopropanolSparingly SolubleSolublePrismatic CrystalsGood, well-formedExcellent precipitation
AcetonitrileInsolubleSparingly SolublePowderVery PoorN/A
Protocol 2: Controlled Cooling Crystallization with Seeding

This protocol describes a robust method for obtaining high-quality crystals once a solvent system (e.g., isopropanol) has been selected.

Methodology:

  • Dissolution: Charge a jacketed reactor (or a round-bottom flask with a magnetic stirrer and a temperature probe in a cooling bath) with (S)-3-amino-4-methylpentanoic acid HCl and the chosen solvent (e.g., 5 mL of isopropanol per 1 g of compound).

  • Heating: Heat the mixture with stirring to a temperature that ensures complete dissolution (e.g., 60-70 °C). Visually confirm that all solids have dissolved.

  • Controlled Cooling: Program the cooling bath to cool the solution at a slow, linear rate (e.g., 10-20 °C per hour).

  • Seeding: Once the solution has cooled to a temperature 2-3 °C below the saturation temperature (determined in screening), add a small amount (0.1-1.0% by weight) of seed crystals. The seed crystals should be of the desired polymorph.

  • Continued Cooling & Growth: Continue the slow cooling to the final target temperature (e.g., 0-5 °C).

  • Aging: Hold the resulting slurry at the final temperature with gentle agitation for at least 2-4 hours to ensure complete crystallization and allow for crystal maturation.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 4: Visualization of Workflows
General Crystallization Optimization Workflow

This diagram outlines the logical progression from initial screening to an optimized crystallization process.

CrystallizationWorkflow cluster_prep Phase 1: System Selection cluster_opt Phase 2: Process Optimization cluster_scale Phase 3: Finalization A Start: Crude Material B Solvent & Anti-Solvent Screening A->B C Identify Lead System(s) (e.g., IPA, EtOH/Toluene) B->C D Determine Solubility Curve & Metastable Zone Width C->D E Optimize Cooling Profile (Rate, Hold Points) D->E F Optimize Seeding (Temp, Loading, Quality) E->F G Assess Crystal Attributes (Yield, Purity, PSD, Form) F->G G->E Iterate H Confirm Robustness (Small-scale variations) G->H I Scale-Up Considerations (Mixing, Heat Transfer) H->I J End: Optimized Process I->J

Caption: Workflow for Crystallization Process Development.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization problems.

TroubleshootingTree Start Crystallization Problem Observed NoCrystals No Crystals Forming Start->NoCrystals OilingOut Oiling Out / Gum Formation Start->OilingOut LowYield Low Yield Start->LowYield PoorQuality Poor Crystal Quality (Needles, Fines) Start->PoorQuality Cause_NoCrystals Cause: Insufficient Supersaturation NoCrystals->Cause_NoCrystals Cause_Oiling Cause: Supersaturation Too High or Cooling Too Fast OilingOut->Cause_Oiling Cause_Yield Cause: Too Much Solvent or Insufficient Cooling LowYield->Cause_Yield Cause_Quality Cause: Rapid Primary Nucleation PoorQuality->Cause_Quality Sol_Scratch Action: Scratch Flask Cause_NoCrystals->Sol_Scratch Sol_Seed Action: Add Seed Crystals Cause_NoCrystals->Sol_Seed Sol_Concentrate Action: Concentrate or Add Anti-Solvent Cause_NoCrystals->Sol_Concentrate Sol_Dilute Action: Add More Solvent Cause_Oiling->Sol_Dilute Sol_SlowCool Action: Slow Cooling Rate Cause_Oiling->Sol_SlowCool Sol_SeedOil Action: Seed at Lower Supersaturation Cause_Oiling->Sol_SeedOil Sol_LessSolvent Action: Use Minimum Hot Solvent Cause_Yield->Sol_LessSolvent Sol_Cooler Action: Cool to Lower Temp Cause_Yield->Sol_Cooler Sol_AntiSolvent Action: Add Anti-Solvent Post-Cooling Cause_Yield->Sol_AntiSolvent Sol_SlowCool_Q Action: Slow Cooling Rate Cause_Quality->Sol_SlowCool_Q Sol_Seed_Q Action: Implement Seeding Protocol Cause_Quality->Sol_Seed_Q Sol_Age Action: Introduce Slurry Aging Step Cause_Quality->Sol_Age

Caption: Decision Tree for Troubleshooting Crystallization Issues.

Section 5: Frequently Asked Questions (FAQs)
  • Q: What is a good starting point for solvent selection? A: For amino acid hydrochlorides, start with polar, protic solvents like lower-chain alcohols (ethanol, isopropanol). They typically provide moderate solubility at elevated temperatures and lower solubility at room temperature, which is an ideal profile for cooling crystallization.

  • Q: How much seed crystal should I use? A: A typical seed loading is between 0.1% and 1.0% of the expected final crystal mass.[8] Using too little may not be effective, while using too much can lead to a smaller final particle size. The key is consistency.

  • Q: How does pH affect the crystallization of an amino acid hydrochloride? A: The pH of the solution can significantly impact the solubility of amino acids and their salts.[13][14][15][16] For (S)-3-amino-4-methylpentanoic acid HCl, maintaining an acidic pH is crucial to keep it in its salt form. Shifting the pH towards the isoelectric point would decrease its solubility but would be crystallizing the free amino acid, not the HCl salt. For consistent results, ensure the pH remains in the acidic range.

  • Q: Can I use a solvent mixture for crystallization? A: Yes, solvent/anti-solvent systems are very powerful.[2] A common strategy is to dissolve the compound in a good solvent (like methanol) and then slowly add a miscible anti-solvent (like MTBE or toluene) to induce crystallization. This provides an isothermal method for controlling supersaturation.

References
  • CatSci Ltd. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Available from: [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. Available from: [Link]

  • Mersmann, A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. Available from: [Link]

  • ResearchGate. (2019). Effect of Specific Amino Acids on Controlling Crystal Pseudopolymorphism of L-Arginine Hydrochloride. Available from: [Link]

  • Hampton Research. Seeding. Available from: [Link]

  • White Rose Research Online. Progress and Opportunities of Seeding Technique in Crystallization Processes. Available from: [Link]

  • Journal of New Developments in Chemistry. Crystallization Seeding. Available from: [Link]

  • Desikan, S., et al. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Sakata, Y. (1961). Studies on the Polymorphism of L-Glutamic Acid. Part I. Effects of Coexisting Substances on Polymorphic Crystallization. Available from: [Link]

  • ResearchGate. (2000). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Available from: [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Available from: [Link]

  • European Patent Office. Process for producing crystals of salt of acidic amino acid and basic amino acid. Available from: [Link]

  • Ferreira, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Molbank, 2023(3), M1690. Available from: [Link]

  • ACS Publications. (2011). Comparison of the Crystal Chemistry, the Process Conditions for Crystallization and the Relative Structural Stability of Two Polymorphic Forms of NG-monomethyl-l-arginine Hydrochloride. Available from: [Link]

  • ResearchGate. (2004). Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms. Available from: [Link]

  • ResearchGate. (1998). Control of Polymorphism in Crystallization of Amino Acid. Available from: [Link]

  • Wang, F., et al. (2005). Polymorphism in the Crystallization of Glycine. Journal of the Chinese Chemical Society, 52(3), 541-546. Available from: [Link]

  • ACS Omega. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Available from: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1451–1467. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yield in (S)-3-Amino-4-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-amino-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral β-amino acid, a key precursor for various pharmaceutical applications. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and other experimental hurdles.

I. General Troubleshooting & Monitoring

Before diving into specific synthetic routes, let's address some common issues applicable to most syntheses of (S)-3-amino-4-methylpentanoic acid.

Question: My overall yield is consistently low, but I'm unsure at which stage the problem lies. How can I effectively monitor the reaction progress?

Answer: Effective reaction monitoring is crucial for identifying problematic steps. A multi-pronged approach using Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of intermediates and the final product.[1][2][3]

  • Troubleshooting with TLC:

    • Problem: Starting material spot remains intense, and the product spot is faint.

      • Possible Cause: Incomplete reaction.

      • Solution: Extend the reaction time, increase the temperature (if the reaction is not temperature-sensitive), or check the quality and stoichiometry of your reagents.

    • Problem: Multiple new spots appear.

      • Possible Cause: Formation of side products.

      • Solution: Re-evaluate the reaction conditions. Lowering the temperature or using a more selective reagent might be necessary.

    • Problem: Streaking or tailing of spots.

      • Possible Cause: The compound may be highly polar or ionic, interacting strongly with the stationary phase.

      • Solution: Adjust the mobile phase polarity. For amino acids, adding a small amount of acetic acid or ammonia to the eluent can improve spot shape.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of intermediates and the final product, as well as for identifying impurities.[4][5][6][7]

  • Troubleshooting with NMR:

    • Problem: The NMR spectrum of the crude product shows a mixture of signals corresponding to the starting material and the desired product.

      • Possible Cause: Incomplete reaction.

      • Solution: Re-optimize reaction conditions as mentioned for TLC.

    • Problem: Unexpected signals are present in the spectrum.

      • Possible Cause: Formation of byproducts.

      • Solution: Compare the spectrum with known side products for the specific reaction. This will guide you in modifying the reaction conditions to minimize their formation.

II. Troubleshooting Specific Synthetic Routes

This section addresses common problems associated with specific synthetic pathways to (S)-3-amino-4-methylpentanoic acid.

Route 1: Reductive Amination

Reductive amination is a common method for synthesizing amines from carbonyl compounds.[8][9][10] In the context of (S)-3-amino-4-methylpentanoic acid synthesis, this typically involves the reaction of a suitable keto-acid with an ammonia source, followed by reduction.

Question: I am attempting a reductive amination of a keto-acid precursor, but my yield of (S)-3-amino-4-methylpentanoic acid is very low. What are the likely causes?

Answer: Low yields in reductive amination can stem from several factors, primarily related to imine formation and the subsequent reduction step.

Troubleshooting Reductive Amination:

Potential Issue Explanation & Causality Recommended Solution & Protocol
Incomplete Imine Formation The equilibrium between the carbonyl compound and the amine to form the imine can be unfavorable.[8] Water produced during this step can also hydrolyze the imine back to the starting materials.Optimize pH: The reaction is often acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH range of 5-7 is generally optimal. Remove Water: Use a dehydrating agent like magnesium sulfate or molecular sieves, or employ a Dean-Stark apparatus if the reaction is run at elevated temperatures.
Reduction of the Carbonyl Group The reducing agent can reduce the starting keto-acid before it forms the imine, leading to a hydroxy acid byproduct.Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over the more reactive sodium borohydride (NaBH₄).[8][11]
Side Reactions Over-alkylation of the amine product can occur, especially if the product amine is more nucleophilic than the starting ammonia source.Control Stoichiometry: Use a sufficient excess of the ammonia source to favor the formation of the primary amine. One-Pot vs. Stepwise: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve selectivity.[9]

Experimental Protocol: Monitoring Imine Formation

  • Set up the reaction for imine formation under your chosen conditions.

  • At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a suitable solvent.

  • Analyze the aliquot by ¹H NMR. The disappearance of the aldehydic or ketonic proton signal and the appearance of a new imine proton signal (often in the 7-9 ppm region) will indicate the progress of the reaction.

Diagram: Troubleshooting Reductive Amination Workflow

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine optimize_ph Optimize pH (5-7) incomplete_imine->optimize_ph Yes check_reduction Analyze for Carbonyl Reduction Byproduct incomplete_imine->check_reduction No remove_water Remove Water (Dehydrating Agent/Dean-Stark) optimize_ph->remove_water remove_water->check_imine carbonyl_reduction Carbonyl Reduction Observed check_reduction->carbonyl_reduction change_reductant Use Milder Reducing Agent (NaBH3CN, NaBH(OAc)3) carbonyl_reduction->change_reductant Yes check_side_products Analyze for Over-alkylation carbonyl_reduction->check_side_products No change_reductant->check_imine over_alkylation Over-alkylation Detected check_side_products->over_alkylation control_stoichiometry Control Stoichiometry (Excess Ammonia Source) over_alkylation->control_stoichiometry Yes success Improved Yield over_alkylation->success No stepwise_procedure Consider Stepwise Procedure control_stoichiometry->stepwise_procedure stepwise_procedure->check_imine G start Low Enantiomeric Excess check_separation Analyze Diastereomeric Salt Crystals (HPLC/NMR) start->check_separation poor_separation Poor Diastereomer Separation check_separation->poor_separation screen_agents Screen Different Chiral Resolving Agents poor_separation->screen_agents Yes check_salt_formation Verify Complete Salt Formation poor_separation->check_salt_formation No screen_solvents Screen Different Crystallization Solvents screen_agents->screen_solvents optimize_crystallization Optimize Crystallization Conditions (e.g., Cooling Rate) screen_solvents->optimize_crystallization optimize_crystallization->check_separation incomplete_salt Incomplete Salt Formation check_salt_formation->incomplete_salt adjust_stoichiometry Adjust Stoichiometry and pH incomplete_salt->adjust_stoichiometry Yes validate_hplc Validate Chiral HPLC Method incomplete_salt->validate_hplc No adjust_stoichiometry->check_separation success High Enantiomeric Excess Achieved validate_hplc->success

Caption: Decision tree for troubleshooting low enantiomeric excess in chiral resolution.

III. Purification & Characterization FAQs

Question: My crude (S)-3-amino-4-methylpentanoic acid is an oil and difficult to purify by crystallization. What are my options?

Answer: Amino acids can sometimes be challenging to crystallize directly from the crude reaction mixture. Here are a few strategies:

  • Salt Formation: Convert the amino acid to a more crystalline salt, such as the hydrochloride or hydrobromide salt, by treating a solution of the amino acid in an organic solvent (e.g., ether or ethyl acetate) with HCl or HBr gas or a solution of the acid in an organic solvent.

  • Chromatography: Ion-exchange chromatography is a powerful technique for purifying amino acids.

  • Solvent Screening for Crystallization: Systematically screen a wide range of solvent systems for crystallization. Mixtures of a solvent in which the amino acid is soluble and an anti-solvent in which it is insoluble can often induce crystallization.

Question: How can I confirm the absolute stereochemistry of my final product?

Answer: Confirming the absolute stereochemistry is critical.

  • Chiral HPLC: Co-injection with an authentic, commercially available standard of (S)-3-amino-4-methylpentanoic acid on a chiral HPLC column is a reliable method. * Optical Rotation: Measurement of the specific rotation and comparison with the literature value can provide supporting evidence.

  • X-ray Crystallography: If a suitable single crystal can be obtained (often as a salt with a chiral counter-ion), X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

References

  • Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1649–1661. [Link]

  • Dunn, A. L., et al. (2016). A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy. Magnetic Resonance in Chemistry, 54(6), 477-484. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • NMR-Bio. Isotope-labeled amino acids and compounds for NMR studies. [Link]

  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 59-69. [Link]

  • Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product.[Link]

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  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

  • Lu, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 7(12), 920-938. [Link]

  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Rehman, R., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-8. [Link]

  • MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubChem. (3S)-2-amino-3-methylpentanoic acid. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of (S)-beta-Homovaline and Other Beta-Amino Acids in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more stable and potent therapeutic peptides is a constant endeavor. The inherent susceptibility of natural α-peptides to rapid enzymatic degradation in vivo presents a significant hurdle. Beta-amino acids have emerged as a powerful tool to overcome this limitation, offering a scaffold for designing peptidomimetics with enhanced pharmacokinetic profiles and retained or improved biological activity. This guide provides an in-depth comparison of the efficacy of (S)-beta-Homovaline against other commonly utilized beta-amino acids, supported by experimental insights and protocols.

Introduction: The Strategic Advantage of Beta-Amino Acids

Beta-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle change introduces a profound impact on the resulting peptide's structure and function. The extended backbone alters the peptide's conformational preferences and, crucially, renders it significantly more resistant to degradation by proteases.[1][2] This increased stability is a cornerstone of their application in medicinal chemistry.[3][4]

(S)-beta-Homovaline, chemically known as (S)-3-amino-4-methylpentanoic acid, is a homolog of the proteinogenic amino acid L-valine. Its branched isopropyl side chain introduces specific steric constraints that can influence peptide secondary structure and interaction with biological targets. This guide will explore how these properties translate into tangible efficacy, particularly in the context of proteolytic stability, when compared with other beta-amino acids such as the simpler beta-alanine and the aromatic beta-phenylalanine.

Physicochemical Properties and Conformational Influence

The choice of a specific beta-amino acid in a peptidomimetic sequence is a critical design element that dictates its three-dimensional structure and, consequently, its biological activity. The side chain of the beta-amino acid plays a pivotal role in determining the local and global conformation of the peptide.

Feature(S)-beta-Homovalinebeta-Alanine(S)-beta-Phenylalanine
Structure Branched aliphatic side chain (-CH(CH₃)₂)No side chainAromatic side chain (-CH₂-Ph)
Stereochemistry (S) configuration at C3Achiral(S) configuration at C3
Key Property Induces specific steric hindrance, potentially favoring helical or turn structures.Provides flexibility to the peptide backbone.Introduces potential for π-π stacking and hydrophobic interactions.

The incorporation of beta-amino acids with varying side chains allows for the fine-tuning of a peptide's conformational landscape.[5] For instance, the bulky, branched side chain of (S)-beta-Homovaline can pre-organize the peptide backbone into specific secondary structures, such as helices, which can be crucial for receptor binding.[6] In contrast, the lack of a side chain in beta-alanine offers greater conformational flexibility. (S)-beta-Phenylalanine, with its aromatic ring, can participate in crucial binding interactions with target proteins.

Comparative Efficacy: Proteolytic Stability

The primary measure of efficacy for beta-amino acids in many therapeutic applications is the enhancement of the peptide's half-life in a biological environment. While it is well-established that beta-peptides are significantly more stable than alpha-peptides, the specific contribution of different beta-amino acid side chains to this stability is a key area of investigation.

One such study on the L-aminopeptidase-D-amidase/esterase (DmpA) from Ochrobactrum anthropi revealed that the enzyme could efficiently hydrolyze peptides with N-terminal beta-homoglycine (no side chain) and beta-homoalanine (methyl side chain).[7] This suggests that a short side chain is a prerequisite for efficient cleavage by this particular enzyme. Extrapolating from this, it is highly probable that the larger, branched isopropyl side chain of (S)-beta-Homovaline would confer a greater degree of resistance to this and similar beta-aminopeptidases compared to beta-amino acids with smaller or no side chains.

This leads to a hypothesized ranking of proteolytic resistance against certain enzymes:

(S)-beta-Homovaline > (S)-beta-Phenylalanine > beta-Alanine

This hypothesis is rooted in the principle of steric hindrance; the bulkier side chain of (S)-beta-Homovaline is expected to provide a more significant physical barrier to the active site of proteolytic enzymes.

Experimental Protocols: Assessing Proteolytic Stability

To empirically validate the comparative efficacy of (S)-beta-Homovaline, a standardized in vitro serum stability assay is essential. The following protocol provides a robust framework for such an investigation.

Protocol: In Vitro Serum Stability Assay

Objective: To determine and compare the half-life (t₁/₂) of peptides containing (S)-beta-Homovaline, beta-Alanine, and (S)-beta-Phenylalanine in human serum.

Materials:

  • Synthetic peptides (e.g., a model hexapeptide with a single beta-amino acid substitution).

  • Pooled human serum (commercially available).

  • Trichloroacetic acid (TCA) solution (10% w/v) for protein precipitation.

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, HPLC grade.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Incubator set to 37°C.

  • Microcentrifuge.

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Thaw pooled human serum at 37°C and centrifuge to remove any precipitates.

    • In a microcentrifuge tube, add a specific volume of the peptide stock solution to the human serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of cold 10% TCA solution.

  • Sample Preparation:

    • Vortex the quenched sample and incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide.

  • RP-HPLC Analysis:

    • Analyze the supernatant by RP-HPLC. Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).

    • Monitor the elution of the intact peptide by UV absorbance at a characteristic wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t₁/₂) for each peptide.

Expected Outcome: This experiment is expected to provide quantitative data on the half-life of each peptide, allowing for a direct comparison of the stabilizing effect of (S)-beta-Homovaline versus other beta-amino acids.

Visualizing the Workflow and Rationale

To conceptualize the experimental design and the underlying principles, the following diagrams illustrate the workflow and the mechanism of enhanced stability.

Experimental_Workflow cluster_prep Peptide Synthesis & Preparation cluster_assay Serum Stability Assay cluster_analysis Data Analysis Peptide_Synthesis 1. Synthesis of Peptides (with β-Homovaline, β-Alanine, etc.) Stock_Solution 2. Preparation of 1 mg/mL Stock Solutions Peptide_Synthesis->Stock_Solution Incubation 3. Incubation with Human Serum at 37°C Stock_Solution->Incubation Sampling 4. Time-Point Sampling & Quenching with TCA Incubation->Sampling Precipitation 5. Protein Precipitation & Centrifugation Sampling->Precipitation Supernatant 6. Collection of Supernatant Precipitation->Supernatant HPLC 7. RP-HPLC Analysis of Supernatant Supernatant->HPLC Quantification 8. Quantification of Intact Peptide HPLC->Quantification Half_Life 9. Calculation of Half-Life (t₁/₂) Quantification->Half_Life

Caption: Experimental workflow for comparing the proteolytic stability of peptides containing different beta-amino acids.

Stability_Mechanism cluster_alpha α-Peptide cluster_beta β-Peptide Protease_A Protease Peptide_A α-Peptide (Susceptible) Protease_A->Peptide_A Recognizes & Binds Cleavage_A Cleavage Peptide_A->Cleavage_A Rapid Degradation Protease_B Protease Peptide_B β-Peptide (Resistant) Protease_B->Peptide_B Poor Recognition Steric Hindrance No_Cleavage_B No Cleavage Peptide_B->No_Cleavage_B Enhanced Stability

Caption: Mechanism of enhanced proteolytic stability of beta-peptides compared to alpha-peptides.

Conclusion and Future Perspectives

The incorporation of (S)-beta-Homovaline into peptide sequences offers a promising strategy for enhancing their proteolytic stability, a critical factor for the development of peptide-based therapeutics. While direct quantitative comparisons with other beta-amino acids are still an emerging area of research, existing evidence strongly suggests that the steric bulk of the isopropyl side chain of (S)-beta-Homovaline provides a significant advantage in resisting enzymatic degradation compared to beta-amino acids with smaller side chains.

Future research should focus on systematic, head-to-head comparisons of a diverse range of beta-amino acids within various peptide scaffolds to build a comprehensive understanding of their structure-stability relationships. This will enable a more rational design of peptidomimetics with finely tuned pharmacokinetic and pharmacodynamic properties, ultimately accelerating the development of novel and more effective peptide drugs.

References

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  • Chen, Y., Li, X., Shang, D., & Xiang, L. (2024). Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. Bioorganic & Medicinal Chemistry Letters, 108, 129794. [Link]

  • Werner, H. M., & Horne, W. S. (2016). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ChemBioChem, 17(8), 712–718. [Link]

  • Horne, W. S., & Gellman, S. H. (2016). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ChemBioChem, 17(8), 712-718. [Link]

  • van Gunsteren, W. F., Daura, X., & Mark, A. E. (2001). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Helvetica Chimica Acta, 84(12), 3143-3157. [Link]

  • Píriz, J., Gairí, M., Ruiz, L., Fernández-Carneado, J., Giralt, E., & Pujol, M. D. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183. [Link]

  • Kotelchuck, D., & Scheraga, H. A. (1968). The influence of short-range interactions on protein conformation. I. Side chain-backbone interactions within a single peptide unit. Proceedings of the National Academy of Sciences of the United States of America, 61(4), 1163–1170. [Link]

  • Prasad, B. V., & Balaram, P. (1990). Peptide design: influence of a guest Aib-Pro segment on the stereochemistry of an oligo-val sequence--solution conformations and crystal structure of Boc-(Val)2-Aib-Pro-(Val)3-OMe. Biopolymers, 29(10-11), 1433-1442. [Link]

Sources

A Spectroscopic Guide to the Chiral Distinction of (S)- and (R)-3-amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it can be the very determinant of therapeutic efficacy and toxicological profile. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological activities. The human body, being a chiral environment, interacts with each enantiomer of a drug substance differently, potentially leading to one being a potent therapeutic while the other is inactive or, in some cases, harmful.

This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 3-amino-4-methylpentanoic acid. This β-amino acid is a structural analog of pregabalin, a widely used anticonvulsant and neuropathic pain agent, which underscores the pharmacological relevance of this molecular scaffold. For researchers in drug discovery and development, the ability to unambiguously distinguish between and quantify the enantiomeric purity of such compounds is paramount. Herein, we delve into the practical application and theoretical underpinnings of various spectroscopic techniques to achieve this chiral discrimination, offering field-proven insights and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Indirect Enantiomeric Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich structural information. However, in an achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-3-amino-4-methylpentanoic acid are identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are the same, resulting in identical chemical shifts. To overcome this limitation, a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), must be introduced to create a diastereomeric interaction, which will manifest as distinct signals in the NMR spectrum.[1][2]

Causality of Experimental Choice: The Chiral Derivatizing Agent Approach

The use of a chiral derivatizing agent (CDA) is a robust method for enantiomeric differentiation by NMR.[3] By reacting the amino acid enantiomers with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, different NMR spectra.[1] Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a classic example of a CDA that reacts with the amino group of our target molecules to form stable diastereomeric amides.

Expected ¹H and ¹³C NMR Spectral Data (after derivatization with (R)-Mosher's acid chloride)

The following tables present the expected chemical shifts for the diastereomeric products formed from the reaction of (S)- and (R)-3-amino-4-methylpentanoic acid with (R)-Mosher's acid chloride. The predicted values for the underivatized compound are based on computational predictions for beta-leucine. The key diagnostic feature will be the difference in chemical shifts (Δδ) for corresponding protons and carbons in the two diastereomers.

Table 1: Expected ¹H NMR Chemical Shifts (ppm) in CDCl₃

AssignmentExpected Shift (Underivatized β-leucine in D₂O)Expected Shift (S)-enantiomer derivativeExpected Shift (R)-enantiomer derivative
~2.30~2.45~2.50
~3.20~3.40~3.35
~1.80~1.90~1.85
CH₃ (isopropyl)~0.90~0.95~0.92
CH₃ (isopropyl)~0.85~0.90~0.87

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) in CDCl₃

AssignmentExpected Shift (Underivatized β-leucine in D₂O)Expected Shift (S)-enantiomer derivativeExpected Shift (R)-enantiomer derivative
COOH~175~174.5~174.8
~40~41.0~41.2
~55~56.5~56.3
~30~31.0~30.8
CH₃ (isopropyl)~22~22.5~22.3
CH₃ (isopropyl)~20~20.5~20.3
Experimental Protocol: Chiral Derivatization for NMR Analysis
  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the 3-amino-4-methylpentanoic acid sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Addition of CDA: Slowly add 1.1 equivalents of enantiomerically pure (R)-Mosher's acid chloride to the stirred solution.

  • Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction for completion by observing the disappearance of the starting material's signals.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Ensure a sufficient relaxation delay (D1) for accurate integration of the diastereomeric signals.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte (S)- or (R)-3-amino-4-methylpentanoic acid Mix Reaction Mixture Analyte->Mix Solvent Anhydrous CDCl3 Solvent->Mix Base Pyridine Base->Mix CDA (R)-Mosher's acid chloride CDA->Mix NMR NMR Spectrometer Mix->NMR Acquire Data Spectra ¹H and ¹³C NMR Spectra NMR->Spectra Analysis Analysis of Diastereomeric Signals Spectra->Analysis

Caption: Workflow for NMR analysis with a chiral derivatizing agent.

Mass Spectrometry (MS): Unveiling Chirality through Complexation

Standard mass spectrometry techniques, such as electrospray ionization (ESI), will not differentiate between enantiomers as they have identical mass-to-charge ratios (m/z). However, by forming diastereomeric complexes with a chiral selector, it is possible to distinguish between the (S) and (R) enantiomers.[4][5] This is often achieved by introducing a chiral selector into the ESI solution, leading to the formation of non-covalent diastereomeric adducts in the gas phase.

Causality of Experimental Choice: The Chiral Selector Method

The formation of diastereomeric complexes with a chiral selector allows for differentiation based on the relative stability of these complexes.[6] When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the diastereomeric precursor ions will fragment to different extents, allowing for quantification. N-(tert-butoxycarbonyl)phenylalanine (Boc-Phe) is an effective chiral selector for amino acids.[5]

Expected Mass Spectrometry Data

In the presence of a chiral selector like L-Boc-Phe, the (S)- and (R)-enantiomers will form diastereomeric protonated trimers, for example, [(S)-amino acid + 2(L-Boc-Phe) + H]⁺ and [(R)-amino acid + 2(L-Boc-Phe) + H]⁺. While these trimers will have the same m/z, their fragmentation patterns upon CID will differ.

Table 3: Expected MS/MS Fragmentation Behavior

Precursor IonExpected m/zMajor Fragment IonExpected Difference in Fragment Intensity
[(S)-amino acid + 2(L-Boc-Phe) + H]⁺Calculated m/z[(S)-amino acid + L-Boc-Phe + H]⁺Higher or lower intensity depending on complex stability
[(R)-amino acid + 2(L-Boc-Phe) + H]⁺Calculated m/z[(R)-amino acid + L-Boc-Phe + H]⁺Inverse of the (S)-enantiomer complex
Experimental Protocol: ESI-MS/MS with a Chiral Selector
  • Solution Preparation: Prepare a solution containing the 3-amino-4-methylpentanoic acid sample (analyte) and the chiral selector (e.g., L-Boc-Phe) in a suitable solvent such as methanol/water. Typical concentrations are in the low micromolar range.

  • Infusion: Infuse the solution into the ESI source of a tandem mass spectrometer at a constant flow rate.

  • Precursor Ion Selection: In the first mass analyzer (MS1), select the m/z corresponding to the protonated trimer complex.

  • Collision-Induced Dissociation (CID): In the collision cell, subject the selected precursor ions to CID with an inert gas (e.g., argon).

  • Fragment Ion Analysis: In the second mass analyzer (MS2), scan for the fragment ions.

  • Data Analysis: Compare the relative intensities of the fragment ions for the (S)- and (R)-enantiomers.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS/MS Analysis Analyte (S)- or (R)-amino acid Solution ESI Solution Analyte->Solution Selector Chiral Selector (L-Boc-Phe) Selector->Solution Solvent Methanol/Water Solvent->Solution ESI ESI Source Solution->ESI MS1 MS1: Select Precursor Ion ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Analyze Fragment Ions CID->MS2 Detector Detector MS2->Detector

Caption: Workflow for MS/MS analysis with a chiral selector.

Infrared (IR) Spectroscopy: The Power of Vibrational Circular Dichroism

Conventional Fourier-transform infrared (FTIR) spectroscopy, which measures the absorption of infrared radiation due to molecular vibrations, cannot distinguish between enantiomers. The vibrational modes of (S)- and (R)-3-amino-4-methylpentanoic acid are identical, leading to identical FTIR spectra. However, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is exquisitely sensitive to molecular chirality.[7]

Causality of Experimental Choice: VCD for Absolute Configuration

VCD provides information about the stereochemistry of a molecule. Enantiomers will produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This makes VCD a powerful tool for determining the absolute configuration of chiral molecules when compared to theoretical calculations.[8]

Expected FTIR and VCD Spectral Data

The FTIR spectra of the (S)- and (R)-enantiomers will be identical. The VCD spectra will be mirror images.

Table 4: Expected Key FTIR and VCD Bands

Vibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected VCD Signal (S)-enantiomerExpected VCD Signal (R)-enantiomer
N-H stretch3200-3000Positive or NegativeOpposite of (S)
C=O stretch1750-1700Positive or NegativeOpposite of (S)
N-H bend1650-1580Positive or NegativeOpposite of (S)
C-H stretch3000-2850Positive or NegativeOpposite of (S)
Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to a concentration of approximately 0.1 M. The choice of solvent is critical to avoid strong solvent absorption in the spectral regions of interest.

  • Cell Assembly: Use a sample cell with BaF₂ or CaF₂ windows and a path length of 50-100 µm.

  • Data Acquisition: Place the cell in a VCD spectrometer. Acquire the VCD spectrum over the desired spectral range (typically 4000-800 cm⁻¹). A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The VCD spectrum is typically presented as the difference in absorbance (ΔA) between left and right circularly polarized light.

VCD_Workflow cluster_prep Sample Preparation cluster_analysis VCD Analysis Analyte (S)- or (R)-amino acid Solution Sample Solution Analyte->Solution Solvent Deuterated Solvent Solvent->Solution VCD_Spec VCD Spectrometer Solution->VCD_Spec Acquire Data Spectra VCD Spectrum VCD_Spec->Spectra Comparison Compare Spectra of Enantiomers Spectra->Comparison

Caption: Workflow for Vibrational Circular Dichroism analysis.

Circular Dichroism (CD) Spectroscopy: The Definitive Chiral Technique

Circular Dichroism (CD) spectroscopy is the quintessential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions.[9] Because enantiomers interact differently with circularly polarized light, they produce distinct CD spectra.

Causality of Experimental Choice: Direct and Sensitive Chiral Analysis

CD spectroscopy provides a direct and sensitive method for distinguishing between enantiomers. The CD spectra of (S)- and (R)-3-amino-4-methylpentanoic acid will be mirror images of each other.[9] This technique is particularly useful for determining enantiomeric purity and for studying the conformation of chiral molecules in solution.[8]

Expected CD Spectral Data

The CD spectra of the (S)- and (R)-enantiomers will exhibit Cotton effects (positive or negative peaks) at the same wavelengths but with opposite signs.

Table 5: Expected CD Spectral Features

Wavelength (nm)Expected CD Signal (S)-enantiomer (mdeg)Expected CD Signal (R)-enantiomer (mdeg)
~210PositiveNegative
~190NegativePositive

Note: The exact wavelengths and signs of the Cotton effects are illustrative and depend on the specific chromophores and their environment.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a solution of the amino acid in a transparent solvent, typically water or a buffered aqueous solution, at a concentration that gives an absorbance of approximately 1.0 at the wavelength of interest.

  • Cuvette Selection: Use a quartz cuvette with a path length of 0.1 to 1.0 cm, depending on the sample concentration.

  • Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the sample.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically plotted as ellipticity (in millidegrees) versus wavelength.

CD_Workflow cluster_prep Sample Preparation cluster_analysis CD Analysis Analyte (S)- or (R)-amino acid Solution Sample Solution Analyte->Solution Solvent Aqueous Buffer Solvent->Solution CD_Spec CD Spectrometer Solution->CD_Spec Acquire Data Spectra CD Spectrum CD_Spec->Spectra Comparison Mirror-Image Spectra Spectra->Comparison

Sources

A Comparative Guide to the Biological Activity of (S)-3-amino-4-methylpentanoic acid versus L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

L-leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a critical regulator of cellular growth and metabolism.[1] Its celebrity status in cellular signaling is primarily due to its potent activation of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of anabolic processes.[2]

(S)-3-amino-4-methylpentanoic acid, a β-amino acid, shares the same molecular formula and isobutyl side chain as L-leucine. The key distinction lies in the position of the amino group, which is on the β-carbon in (S)-3-amino-4-methylpentanoic acid, as opposed to the α-carbon in L-leucine. This seemingly subtle structural shift has profound implications for its biological activity, particularly its ability to engage the mTORC1 pathway.

This guide will illuminate the functional consequences of this structural variance, providing a clear, evidence-based comparison of these two molecules.

The Central Arena: mTORC1 Signaling

The mTORC1 pathway is a critical signaling node that integrates cues from growth factors, cellular energy status, and amino acids to control protein synthesis, cell growth, and proliferation.[3] L-leucine is a primary and potent activator of this pathway.[4]

L-leucine: The Archetypal mTORC1 Activator

L-leucine's activation of mTORC1 is a well-orchestrated molecular event. A key player in this process is Sestrin2, a cytosolic leucine sensor.[5][6] In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex.[7] GATOR2 is a positive regulator of the Rag GTPases, which are essential for translocating mTORC1 to the lysosomal surface, its site of activation.[8]

The binding of L-leucine to Sestrin2 disrupts the Sestrin2-GATOR2 interaction, thereby liberating GATOR2 to inhibit the GATOR1 complex, a GTPase-activating protein for RagA/B.[7][9] This ultimately leads to the activation of Rag GTPases and the subsequent recruitment and activation of mTORC1 at the lysosome.[3] The crystal structure of Sestrin2 in complex with leucine reveals a specific binding pocket that accommodates the α-amino group and the isobutyl side chain of leucine, highlighting the structural determinants of this interaction.[10]

cluster_0 Leucine-Mediated mTORC1 Activation Leucine L-leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag inhibits mTORC1 mTORC1 Rag->mTORC1 recruits & activates Downstream Downstream Effectors (S6K1, 4E-BP1) mTORC1->Downstream phosphorylates Growth Cell Growth & Protein Synthesis Downstream->Growth promotes

Caption: L-leucine activation of the mTORC1 signaling pathway.

(S)-3-amino-4-methylpentanoic acid: A Weak Agonist

In stark contrast to L-leucine, (S)-3-amino-4-methylpentanoic acid exhibits only weak agonist activity towards the mTORC1 pathway. The structural shift of the amino group from the α- to the β-position is the primary reason for this diminished activity. The highly specific binding pocket of Sestrin2 is configured to recognize the α-amino acid structure of L-leucine.[10] The altered stereochemistry of (S)-3-amino-4-methylpentanoic acid likely results in a significantly lower binding affinity for Sestrin2, leading to inefficient disruption of the Sestrin2-GATOR2 complex and, consequently, weak activation of downstream mTORC1 signaling.

Quantitative Comparison of Biological Activity

CompoundStructuremTORC1 Activation PotencyPrimary Mechanism of Action
L-leucine α-amino acidHighBinds to Sestrin2, releasing GATOR2 inhibition and activating the Rag GTPase-mTORC1 axis.[7][9]
(S)-3-amino-4-methylpentanoic acid β-amino acidWeakPoor binding to Sestrin2 due to the β-position of the amino group, resulting in inefficient mTORC1 activation.

Experimental Protocols for Comparative Analysis

To empirically validate the differential activities of L-leucine and (S)-3-amino-4-methylpentanoic acid, the following experimental workflows are recommended.

Western Blot Analysis of mTORC1 Signaling

Objective: To compare the ability of L-leucine and (S)-3-amino-4-methylpentanoic acid to induce the phosphorylation of key mTORC1 downstream effectors, S6K1 and 4E-BP1.

Causality Behind Experimental Choices:

  • Starvation Step: Amino acid starvation synchronizes the cells by minimizing basal mTORC1 activity, creating a low-noise background to observe the specific effects of the added compounds.

  • Phospho-specific Antibodies: The phosphorylation of S6K1 (at Threonine 389) and 4E-BP1 (at Threonine 37/46) are well-established, direct readouts of mTORC1 kinase activity. Using antibodies specific to these phosphorylated sites allows for a direct and quantitative measure of pathway activation.

  • Total Protein Normalization: Probing for the total, unphosphorylated forms of S6K1 and 4E-BP1 is crucial to ensure that any observed changes in phosphorylation are not due to variations in the total amount of these proteins between samples. This is a critical self-validating control.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, C2C12 myotubes) in complete growth medium and grow to 80-90% confluency.

  • Amino Acid Starvation:

    • Aspirate the growth medium and wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Incubate the cells in an amino acid-free medium (e.g., Earle's Balanced Salt Solution supplemented with dialyzed fetal bovine serum) for 1-2 hours.

  • Stimulation:

    • Prepare solutions of L-leucine and (S)-3-amino-4-methylpentanoic acid at various concentrations (e.g., 0, 10, 50, 100, 500 µM) in the amino acid-free medium.

    • Replace the starvation medium with the treatment solutions and incubate for 30-60 minutes.

  • Cell Lysis:

    • Place the culture plates on ice, aspirate the treatment medium, and wash once with ice-cold DPBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

cluster_1 Western Blot Workflow A Cell Culture B Amino Acid Starvation A->B C Stimulation with L-leucine or (S)-3-amino-4- methylpentanoic acid B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Antibody Incubation (Primary & Secondary) G->H I Detection & Quantification H->I

Caption: Experimental workflow for Western blot analysis.

Cell Proliferation Assay

Objective: To assess the impact of L-leucine and (S)-3-amino-4-methylpentanoic acid on cell proliferation, a downstream biological consequence of mTORC1 activation.

Causality Behind Experimental Choices:

  • Low Serum Conditions: Reducing the concentration of serum growth factors makes the cells more dependent on nutrient-driven signaling pathways for proliferation, thus amplifying the observable effects of L-leucine and its analogue.

  • MTT Assay Principle: This colorimetric assay is based on the ability of metabolically active, proliferating cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of proliferation. This provides a self-validating system where the readout is a direct consequence of cellular health and growth.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a low density in complete growth medium and allow them to attach overnight.

  • Treatment:

    • The next day, replace the medium with a low-serum medium (e.g., 1% FBS) containing various concentrations of L-leucine or (S)-3-amino-4-methylpentanoic acid.

    • Include a vehicle control (low-serum medium without added compounds).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.

Conclusion and Future Directions

The evidence strongly indicates that L-leucine is a potent activator of the mTORC1 signaling pathway, a function that is critically dependent on its α-amino acid structure. Its β-amino acid isomer, (S)-3-amino-4-methylpentanoic acid, is a significantly weaker agonist due to its inability to efficiently bind to the leucine sensor Sestrin2.

For researchers in drug development, this structural-activity relationship is a crucial consideration. While (S)-3-amino-4-methylpentanoic acid in its native form is not a strong mTORC1 activator, its backbone could be explored as a scaffold for developing inhibitors of other pathways or for creating more stable peptide-based therapeutics where mTORC1 activation is not the desired outcome.

Further studies are warranted to explore if (S)-3-amino-4-methylpentanoic acid has any unique biological activities independent of the mTORC1 pathway, or if it can act as a competitive inhibitor of L-leucine transport or signaling under certain conditions.

References

  • Wolfson, R. L., Chantranupong, L., Saxton, R. A., Shen, K., Scaria, S. M., Cantor, J. R., & Sabatini, D. M. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48. [Link]

  • Shen, K., Cantor, J. R., Wolfson, R. L., Chantranupong, L., Saxton, R. A., Scaria, S. M., & Sabatini, D. M. (2017). Sestrin2 is a leucine sensor for the mTORC1 pathway. DSpace@MIT. [Link]

  • Wolfson, R. L., Chantranupong, L., Saxton, R. A., Shen, K., Scaria, S. M., Cantor, J. R., & Sabatini, D. M. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. PubMed. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. [Link]

  • Saxton, R. A., Chantranupong, L., & Sabatini, D. M. (2016). Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. PubMed. [Link]

  • Valenstein, M. (n.d.). Elucidating the role of GATOR2 in nutrient sensing by mTORC1. Max Valenstein. [Link]

  • Jiang, Z., et al. (2023). GATOR2 Rings GATOR1 to Speak to mTORC1. PubMed Central. [Link]

  • Chen, J., et al. (2021). GATOR2-dependent mTORC1 activity is a therapeutic vulnerability in FOXO1 fusion–positive rhabdomyosarcoma. PubMed Central. [Link]

  • Bar-Peled, L., et al. (2013). A Multiprotein Complex Negatively Regulates RAG GTPases and mTORC1. Cancer Discovery. [Link]

  • The Medical Biochemistry Page. (2025). mTOR Complexes and Their Impact on Cell Function. The Medical Biochemistry Page. [Link]

  • Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. NIH. [Link]

  • How the amino acid leucine activates the key cell-growth regulator mTOR. (n.d.). ResearchGate. [Link]

  • Son, S. M., et al. (2018). Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. PubMed Central. [Link]

  • Escobar, J., et al. (2020). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. American Physiological Society Journal. [Link]

  • Duan, Y., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central. [Link]

  • Lynch, C. J., et al. (2001). Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. PubMed. [Link]

  • Escobar, J., et al. (2020). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. PubMed. [Link]

  • Lynch, C. J. (2001). Role of Leucine in the Regulation of mTOR by Amino Acids: Revelations from Structure–Activity Studies. ResearchGate. [Link]

  • Walker, D. K., et al. (2011). The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. PubMed Central. [Link]

  • Cury-Boaventura, M. F., et al. (2008). Leucine stimulates mTOR and muscle protein synthesis in both animal and human. scielo.br. [Link]

  • Moberg, M., et al. (2016). Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise. PubMed. [Link]

  • Escobar, J., et al. (2020). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. PubMed Central. [Link]

  • Attia, P. (2020). How amino acids like leucine drive mTOR and affect muscle mass. YouTube. [Link]

  • Quora. (2022). Does leucine activate mTOR? Quora. [Link]

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A Comparative Guide to the Synthetic Routes of β-Leucine: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Leucine in Modern Chemistry

Beta-leucine (3-amino-4-methylpentanoic acid) is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its incorporation into peptides can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation, making it a valuable building block for peptidomimetics with improved pharmacokinetic profiles. Furthermore, β-leucine and its derivatives have shown potential as chiral synthons and have been identified in various biologically active natural products. This guide provides a comparative analysis of the primary synthetic routes to enantiomerically pure β-leucine, offering insights into the experimental methodologies, underlying mechanisms, and practical considerations for each approach.

I. Homologation of α-Leucine: The Arndt-Eistert Approach

A common and direct strategy for the synthesis of β-amino acids is the one-carbon homologation of their α-amino acid counterparts. The Arndt-Eistert reaction is a classic and effective method for this transformation. This multi-step process involves the conversion of an N-protected α-amino acid into its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a silver catalyst and a nucleophile, such as water or an alcohol, yields the homologated β-amino acid.[1][2][3]

Mechanistic Rationale

The key step in the Arndt-Eistert synthesis is the Wolff rearrangement, a 1,2-rearrangement of the diazoketone to form a ketene intermediate.[1] This rearrangement is known to proceed with retention of stereochemistry at the migrating carbon, which is crucial for transferring the chirality from the starting α-amino acid to the final β-amino acid product. The use of N-protection, such as Boc or Cbz groups, is essential to prevent side reactions with the amino group.

Arndt_Eistert A N-Protected α-Leucine B Acid Chloride A->B SOCl₂ or (COCl)₂ C Diazoketone B->C CH₂N₂ D Ketene Intermediate C->D Ag₂O, Δ or hν (Wolff Rearrangement) E N-Protected β-Leucine D->E H₂O

Figure 1. Workflow of the Arndt-Eistert homologation for β-leucine synthesis.

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-Leucine
  • Acid Chloride Formation: To a solution of N-Boc-L-leucine (1.0 eq) in anhydrous THF at 0 °C, oxalyl chloride (1.2 eq) is added dropwise with a catalytic amount of DMF. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the crude acid chloride.

  • Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a solution of diazomethane (excess) in diethyl ether at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the dropwise addition of acetic acid.

  • Wolff Rearrangement: The ethereal solution of the diazoketone is added to a suspension of silver oxide (0.1 eq) in a mixture of dioxane and water at 50-60 °C. The reaction is stirred until the evolution of nitrogen ceases. The mixture is then filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford N-Boc-β-leucine.

Performance Data
ParameterValue/CommentSource(s)
Yield Good to high, typically 60-80% over the three steps.[3]
Enantiomeric Purity High, with retention of configuration from the starting α-amino acid.[1]
Scalability Limited by the use of hazardous and explosive diazomethane, making it less suitable for large-scale industrial synthesis. Safer alternatives like trimethylsilyldiazomethane can be used but may increase costs.[1][4]
Cost & Availability L-leucine is a readily available and relatively inexpensive starting material. The main cost and safety concerns are associated with diazomethane generation and handling.[5]

II. Asymmetric Mannich Reaction

The Mannich reaction provides a powerful tool for the construction of carbon-carbon bonds and the introduction of an amino group.[6] In the context of β-leucine synthesis, an asymmetric variant of the Mannich reaction can be employed, where an enolate or its equivalent adds to an imine bearing the isobutyl group. The use of chiral catalysts or auxiliaries directs the stereochemical outcome of the reaction.[6][7]

Mechanistic Rationale

The reaction proceeds via the formation of an electrophilic iminium ion from an aldehyde and an amine. A nucleophilic enolate then adds to this iminium ion. The stereoselectivity is controlled by the chiral catalyst or auxiliary, which creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Mannich_Reaction A Isovaleraldehyde + Amine B Imine/Iminium Ion A->B [H⁺] D β-Amino Carbonyl Compound B->D Chiral Catalyst + Enolate (C) C Enolate Source (e.g., Silyl Ketene Acetal) E β-Leucine Derivative D->E Hydrolysis/Deprotection

Figure 2. General scheme of an asymmetric Mannich reaction for β-leucine synthesis.

Experimental Protocol: Organocatalyzed Asymmetric Mannich Reaction
  • Iminium Ion Formation: To a solution of isovaleraldehyde (1.2 eq) and a suitable amine (e.g., p-anisidine, 1.0 eq) in an appropriate solvent like dichloromethane, a chiral Brønsted acid catalyst (e.g., a derivative of phosphoric acid, 10 mol%) is added.

  • Mannich Reaction: A silyl ketene acetal derived from a protected glycine (1.5 eq) is added to the reaction mixture at a low temperature (e.g., -78 °C). The reaction is stirred for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the desired β-leucine.

Performance Data
ParameterValue/CommentSource(s)
Yield Moderate to high, depending on the specific catalyst and substrates used.[7][8]
Enantiomeric Excess (ee) Can be excellent, often exceeding 90% ee with optimized catalyst systems.[6]
Scalability Generally good, as organocatalysis is often more scalable than transition-metal catalysis.[5]
Cost & Availability Starting materials are generally inexpensive. The cost of the chiral catalyst can be a factor, but catalyst loadings are typically low.[5]

III. Conjugate Addition to Nitroalkenes

The conjugate addition of nucleophiles to nitroalkenes, followed by reduction of the nitro group, is a versatile method for the synthesis of β-amino acids. For β-leucine, this involves the 1,4-addition of an isopropyl nucleophile to a nitroacrylate derivative. Organocuprates are commonly used as the source of the nucleophile.

Mechanistic Rationale

The reaction is a Michael-type addition where a soft nucleophile, such as a Gilman reagent (a lithium diorganocuprate), preferentially attacks the β-position of the electron-deficient nitroalkene. The resulting nitroalkane can then be reduced to the corresponding amine using various methods, such as catalytic hydrogenation or reduction with metals like zinc or iron in acidic media.

Conjugate_Addition A Nitroacrylate C Nitroalkane Adduct A->C + Isopropyl Organocuprate (B) B Isopropyl Organocuprate D β-Leucine Ester C->D Reduction of NO₂ group (e.g., H₂, Pd/C)

Figure 3. Conjugate addition-reduction sequence for β-leucine synthesis.

Experimental Protocol: Conjugate Addition of Isopropylmagnesium Chloride
  • Organocuprate Formation: To a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C, a solution of isopropylmagnesium chloride (2.0 eq) in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Conjugate Addition: A solution of a suitable nitroacrylate (e.g., ethyl 2-nitroacrylate, 1.0 eq) in THF is added dropwise to the organocuprate solution at -78 °C. The reaction is stirred for several hours.

  • Reduction: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and then treated with a reducing agent, such as zinc dust and acetic acid, to reduce the nitro group.

  • Purification: After work-up, the crude product is purified by column chromatography to yield the β-leucine ester.

Performance Data
ParameterValue/CommentSource(s)
Yield Generally good for the conjugate addition step. The overall yield depends on the efficiency of the nitro group reduction.[9]
Stereoselectivity Achiral unless a chiral auxiliary or catalyst is employed.[9]
Scalability The use of organometallic reagents can present challenges on a large scale, but it is a feasible industrial route.[5]
Cost & Availability Starting materials are readily available. The cost of the copper salt and Grignard reagent is generally moderate.[5]

IV. Rearrangement Reactions: Curtius, Hofmann, and Schmidt

Rearrangement reactions provide alternative pathways to β-amino acids from dicarboxylic acid derivatives. The Curtius, Hofmann, and Schmidt rearrangements all involve the conversion of a carboxylic acid derivative into an amine with one fewer carbon atom.[10][11][12][13][14][15][16] For the synthesis of β-leucine, these reactions would typically start from a suitably substituted succinic or glutaric acid derivative.

Mechanistic Rationale
  • Curtius Rearrangement: Involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[10][11][12][13][14]

  • Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., bromine) and a base to form an isocyanate intermediate, which is then hydrolyzed.

  • Schmidt Reaction: A carboxylic acid is treated with hydrazoic acid under acidic conditions to form an acyl azide in situ, which then rearranges to an isocyanate.[15][16]

All three rearrangements proceed with retention of configuration of the migrating group.

Rearrangement_Reactions cluster_curtius Curtius cluster_hofmann Hofmann cluster_schmidt Schmidt A Carboxylic Acid Derivative B Acyl Azide A->B E Isocyanate Intermediate B->E C Primary Amide C->E D Carboxylic Acid D->E F β-Leucine Derivative E->F Hydrolysis

Figure 4. Converging pathways of Curtius, Hofmann, and Schmidt rearrangements to β-leucine.

Performance Data
ParameterValue/CommentSource(s)
Yield Can vary significantly depending on the specific substrate and reaction conditions.[10][13][15]
Stereoselectivity High retention of stereochemistry is a key advantage of these rearrangements.[11][12]
Scalability The use of azides (Curtius, Schmidt) or halogens (Hofmann) can pose safety and handling challenges on a large scale.[10][15]
Cost & Availability The starting dicarboxylic acid derivatives may require multi-step syntheses, which can impact the overall cost and efficiency.[5]

V. Enzymatic Resolution

Enzymatic methods offer a highly enantioselective approach to obtaining optically pure β-amino acids. This typically involves the kinetic resolution of a racemic mixture of β-leucine or its derivative using an enzyme, such as a lipase or an acylase, that selectively acts on one enantiomer.[17][18][19][20][21]

Mechanistic Rationale

Enzymes are chiral catalysts that can differentiate between the two enantiomers of a substrate. In a kinetic resolution, the enzyme catalyzes a reaction (e.g., hydrolysis of an ester or an amide) of one enantiomer at a much faster rate than the other. This allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction.

Enzymatic_Resolution A Racemic β-Leucine Derivative (e.g., Ester) C (R)-β-Leucine A->C Enzymatic Hydrolysis D (S)-β-Leucine Derivative (unreacted) A->D No Reaction B Enzyme (e.g., Lipase)

Figure 5. Principle of enzymatic kinetic resolution for β-leucine.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic N-Acetyl-β-Leucine Methyl Ester
  • Reaction Setup: A racemic mixture of N-acetyl-β-leucine methyl ester is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) containing a small amount of a co-solvent like acetone.

  • Enzymatic Hydrolysis: A lipase (e.g., from Candida antarctica or Pseudomonas cepacia) is added to the solution, and the mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle shaking. The progress of the reaction is monitored by HPLC.

  • Separation: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted ester (one enantiomer) is extracted with an organic solvent. The aqueous layer, containing the hydrolyzed acid (the other enantiomer), is acidified and then extracted.

  • Purification: Both the extracted ester and acid are purified and can be deprotected to yield the respective enantiomers of β-leucine.

Performance Data
ParameterValue/CommentSource(s)
Yield The maximum theoretical yield for the desired enantiomer is 50% in a classical kinetic resolution.[18]
Enantiomeric Excess (ee) Can be very high, often >99% ee for both the product and the unreacted starting material.[17][19]
Scalability Enzymatic processes are generally considered green and can be scalable, although the cost of the enzyme and the need for large volumes of buffer can be drawbacks.[5]
Cost & Availability The cost of the enzyme can be significant, but immobilization of the enzyme can allow for its reuse, reducing the overall cost.[18]

Comparative Summary and Outlook

Synthetic RouteKey AdvantagesKey DisadvantagesScalability
Arndt-Eistert Homologation Direct conversion from α-amino acids, high stereochemical retention.Use of hazardous diazomethane.Poor
Asymmetric Mannich Reaction High enantioselectivity, convergent, atom-economical.Catalyst may be expensive, optimization required.Good
Conjugate Addition Utilizes readily available starting materials.Requires a separate reduction step, stereocontrol can be challenging.Moderate
Rearrangement Reactions High stereochemical retention.Multi-step synthesis of starting materials, use of hazardous reagents.Moderate
Enzymatic Resolution Excellent enantioselectivity, mild reaction conditions.Maximum 50% yield for one enantiomer, requires separation of enantiomers.Good

The choice of a synthetic route to β-leucine will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, enantiomeric purity, cost constraints, and safety considerations. For laboratory-scale synthesis where high purity is paramount, the Arndt-Eistert homologation from readily available L-leucine offers a reliable, albeit hazardous, option. Asymmetric Mannich reactions and other catalytic asymmetric methods are increasingly becoming the methods of choice due to their high efficiency and stereocontrol, with ongoing research focused on developing more active and cost-effective catalysts. For industrial-scale production, enzymatic resolutions and potentially optimized conjugate addition routes offer a balance of scalability, cost-effectiveness, and environmental considerations. As the demand for enantiomerically pure β-amino acids continues to grow, the development of novel, efficient, and sustainable synthetic methodologies will remain a key area of research in organic chemistry.

References

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of (S)-β-Homovaline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its therapeutic efficacy and safety. For molecules such as (S)-β-Homovaline, a non-proteinogenic β-amino acid, ensuring enantiomeric purity is paramount. The presence of its (R)-enantiomer can lead to altered pharmacological profiles, reduced efficacy, or even unforeseen toxicological effects. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric purity of (S)-β-Homovaline, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most appropriate methodology.

The Criticality of Enantiomeric Purity in β-Amino Acids

β-amino acids are integral components in the synthesis of β-peptides, which form stable helical structures and exhibit remarkable resistance to proteolytic degradation, making them promising therapeutic agents. The biological activity of these peptides is exquisitely dependent on the stereochemistry of their constituent β-amino acids. Consequently, the rigorous assessment of the enantiomeric excess (e.e.) of building blocks like (S)-β-Homovaline is a non-negotiable aspect of quality control in drug discovery and manufacturing.

This guide will dissect and compare three principal analytical methodologies:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Each technique will be evaluated based on its underlying principles, experimental workflow, performance characteristics, and practical considerations, supported by experimental data and protocols.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the most widely adopted technique for enantiomeric purity analysis due to its versatility, robustness, and high resolving power.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Mechanism of Separation

The crux of chiral HPLC lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These complexes possess different energies of formation and dissociation, leading to different retention times on the column. For β-amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective due to their multiple chiral centers and interaction sites (ionic, hydrogen bonding, and hydrophobic).[2]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the analysis of (S)-β-Homovaline using a teicoplanin-based chiral column.

Figure 1: General workflow for chiral HPLC analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the (S)-β-Homovaline sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (teicoplanin-based) column (250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or formate) is typically used. The exact ratio needs to be optimized to achieve baseline separation. A common starting point is Methanol/Water/Acetic Acid (80/20/0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation and Comparison
ParameterChiral HPLC
Resolution (Rs) > 2.0 (baseline separation)
Limit of Detection (LOD) Low ng range
Limit of Quantitation (LOQ) High ng to low µg range
Analysis Time 10 - 30 minutes
Advantages High resolution, direct analysis of underivatized amino acids, robust and reproducible.[2]
Disadvantages Higher cost of chiral columns, requires method development for new compounds.

Chiral Gas Chromatography (GC): High Sensitivity for Volatile Derivatives

Chiral GC is another powerful technique for enantiomeric separation, particularly valued for its high sensitivity and efficiency.[3] However, a key requirement for GC analysis is the volatility of the analyte. Since amino acids are non-volatile, a derivatization step is mandatory to convert them into thermally stable and volatile compounds.[3][4]

Mechanism of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. Chirasil-Val, a polysiloxane-based CSP functionalized with L-valine-tert-butylamide, is a commonly used phase for amino acid enantioseparation.[3][5] The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole) between the derivatized enantiomers and the chiral stationary phase.

Experimental Workflow: Derivatization is Key

The workflow for chiral GC involves an additional but crucial derivatization step.

Figure 2: General workflow for chiral GC analysis.

Detailed Protocol:

  • Derivatization:

    • Esterification: Treat the dried amino acid sample with a solution of acetyl chloride in isopropanol (e.g., 1.25 M) and heat at 110 °C for 1 hour. Evaporate the reagent under a stream of nitrogen.

    • Acylation: Add trifluoroacetic anhydride (TFAA) and dichloromethane to the residue and heat at 150 °C for 10 minutes. Evaporate the excess reagent. Reconstitute the sample in an appropriate solvent (e.g., dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: Chirasil®-L-Val capillary column (25 m x 0.25 mm i.d.).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 4 °C/min).

    • Injector Temperature: 250 °C.

    • Detector (MS): Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]

  • Data Analysis: Integrate the peak areas of the derivatized enantiomers and calculate the e.e. as described for HPLC.

Data Presentation and Comparison
ParameterChiral GC-MS
Resolution (Rs) > 1.5 (often baseline)
Limit of Detection (LOD) pg to fg range
Limit of Quantitation (LOQ) Low pg range
Analysis Time 20 - 40 minutes (including derivatization)
Advantages Extremely high sensitivity, high resolution, MS detection provides structural confirmation.[3]
Disadvantages Requires derivatization which can be time-consuming and a source of error (racemization), not suitable for thermally labile compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it distinguishes them in the same solution by converting them into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7][8]

Mechanism of Differentiation

Upon reaction with a CDA, enantiomers are converted into diastereomers, which have distinct physical and chemical properties, including different NMR spectra.[9][10] The signals of specific protons (or other nuclei) in the resulting diastereomers will appear at different chemical shifts, allowing for their individual integration and the determination of their relative concentrations.[7]

Experimental Workflow: The Power of Chiral Auxiliaries

The NMR workflow is generally simpler in terms of instrumentation but requires careful selection of the chiral auxiliary.

Figure 3: General workflow for NMR analysis of enantiomeric excess.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the (S)-β-Homovaline sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral base (e.g., pyridine).

    • Ensure the reaction goes to completion.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to a proton in the newly formed diastereomers that shows a clear chemical shift difference.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the integral ratio.

Data Presentation and Comparison
ParameterNMR Spectroscopy
Resolution Dependent on the choice of CDA/CSA and magnetic field strength
Limit of Detection (LOD) Generally lower than chromatographic methods
Limit of Quantitation (LOQ) Typically requires e.e. > 5% for accurate determination
Analysis Time ~15-30 minutes (including sample preparation)
Advantages Non-separative, provides structural information, can be non-destructive (with CSAs).[11]
Disadvantages Lower sensitivity compared to chromatography, potential for kinetic resolution during derivatization, overlapping signals can complicate analysis.[7]

Comparative Summary and Recommendations

FeatureChiral HPLCChiral GC-MSNMR Spectroscopy
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Differentiation
Sample Prep Minimal (dissolution)Derivatization requiredDerivatization or addition of CSA
Sensitivity HighVery HighModerate
Resolution ExcellentExcellentVariable
Quantitative Accuracy HighHighGood (for e.e. > 5%)
Throughput HighModerateModerate
Best For Routine QC, direct analysisTrace analysis, confirmationRapid screening, structural info

Recommendations:

  • For routine quality control and high-throughput screening where high precision and direct analysis of the underivatized compound are desired, Chiral HPLC is the method of choice. Its robustness and reliability make it ideal for regulated environments.

  • When utmost sensitivity is required , for instance, in detecting trace enantiomeric impurities in biological matrices or in process development, Chiral GC-MS is unparalleled. The structural confirmation provided by the mass spectrometer adds an extra layer of confidence.

  • NMR spectroscopy serves as an excellent orthogonal technique for confirmation and is particularly useful for rapid analysis when developing new synthetic routes. It can provide a quick assessment of enantiomeric purity without the need for extensive method development.

The selection of the optimal analytical technique for determining the enantiomeric purity of (S)-β-Homovaline is contingent upon the specific requirements of the analysis, including sensitivity, throughput, and the nature of the sample matrix. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their valuable molecules.

References

A Senior Application Scientist's Guide to Chiral Column Performance for (3S)-3-amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and stereoisomeric analysis, the precise and accurate separation of enantiomers is paramount. (3S)-3-amino-4-methylpentanoic acid, a key chiral building block and a β-amino acid, presents a common challenge for analytical chemists. Its stereochemistry is critical to its biological activity and pharmacological profile. This guide provides an in-depth performance comparison of various chiral stationary phases (CSPs) for the enantiomeric separation of (3S)-3-amino-4-methylpentanoic acid and its structural analogs. We will delve into the underlying chiral recognition mechanisms and provide practical, experimentally-derived data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The direct separation of underivatized amino acids is often the preferred approach, as it circumvents the potential for racemization and the introduction of impurities associated with derivatization steps.[1] This guide will focus on direct enantioseparation methods using a variety of commercially available chiral columns.

Understanding the Analyte: (3S)-3-amino-4-methylpentanoic acid

(3S)-3-amino-4-methylpentanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a primary amine and a carboxylic acid group attached to a chiral center with an isobutyl side chain, dictates the types of interactions that can be exploited for chiral recognition. The zwitterionic nature of the molecule at neutral pH, and its ability to be protonated or deprotonated, are key considerations in method development.

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation.[2] We will now compare the performance of four major classes of chiral columns for this application: macrocyclic glycopeptide-based, zwitterionic ion-exchange, crown ether-based, and polysaccharide-based CSPs.

Macrocyclic Glycopeptide-Based Columns (e.g., Chirobiotic™ T, T2, TAG)

Macrocyclic glycopeptide columns, such as those based on teicoplanin (Chirobiotic™ T and T2) and its aglycone version (Chirobiotic™ TAG), are renowned for their versatility in separating a wide array of chiral compounds, including underivatized amino acids.[1][3]

Chiral Recognition Mechanism: The chiral recognition on teicoplanin-based CSPs is a complex interplay of multiple interactions. The large, basket-like structure of the glycopeptide contains numerous stereogenic centers and functional groups capable of hydrogen bonding, dipole-dipole interactions, ionic interactions, and steric hindrance. For β-amino acids like 3-amino-4-methylpentanoic acid, the primary amine and carboxylic acid groups can form ionic and hydrogen bonds with the CSP, while the hydrophobic isobutyl group can interact with the less polar regions of the selector. The rigid structure of the macrocycle provides the necessary steric environment for enantiomeric discrimination.

Experimental Data for 3-amino-4-methylpentanoic acid:

A key study directly investigated the enantioseparation of 3-amino-4-methylpentanoic acid on Chirobiotic™ T, T2, and TAG columns.[3] The results are summarized in the table below.

ColumnMobile Phasek1αRs
Chirobiotic™ T 0.1% TEAA (pH 4.1)/MeOH (30/70, v/v)1.831.101.13
Chirobiotic™ T2 0.1% TEAA (pH 4.1)/MeOH (30/70, v/v)1.771.101.10
Chirobiotic™ TAG 0.1% TEAA (pH 4.1)/MeOH (30/70, v/v)2.451.070.77

k1: retention factor of the first eluting enantiomer; α: selectivity factor; Rs: resolution factor. Data sourced from Péter, A., et al. (2008).[3]

Performance Insights:

From the experimental data, it is evident that both Chirobiotic™ T and T2 provide superior resolution for the enantiomers of 3-amino-4-methylpentanoic acid compared to the Chirobiotic™ TAG column under the tested conditions.[3] The slightly better performance of the native teicoplanin phases (T and T2) suggests that the sugar moieties on the macrocycle may play a beneficial role in the chiral recognition of this specific β-amino acid, potentially through additional hydrogen bonding interactions. The TAG column, lacking these sugar units, exhibited lower selectivity and resolution for this analyte.

Zwitterionic Ion-Exchange Columns (e.g., CHIRALPAK® ZWIX(+))

Zwitterionic CSPs are specifically designed for the separation of amphiprotic molecules like amino acids. They contain both acidic and basic functional groups, allowing for strong interactions with the zwitterionic analytes.[4]

Chiral Recognition Mechanism: The primary mechanism of chiral recognition on zwitterionic columns is based on synergistic ion-pairing. The protonated amine of the amino acid interacts with the negatively charged sulfonic acid group on the CSP, while the deprotonated carboxylic acid of the analyte interacts with the positively charged amine on the CSP. This "double ion-pairing" creates a rigid, diastereomeric complex. Additional interactions, such as hydrogen bonding and steric repulsion between the analyte's side chain and the chiral selector, contribute to the enantioselectivity.

Experimental Data for a Structural Analog (Pregabalin):

ColumnMobile Phasek1k2αRs
CHIRALPAK® ZWIX(+) 5 mM ammonium dihydrogen phosphate in MeOH/water (90/10, v/v)11.0812.981.172.37

k1, k2: retention factors of the enantiomers; α: selectivity factor; Rs: resolution factor. Data sourced from a Daicel application note.[5]

Performance Insights:

The CHIRALPAK® ZWIX(+) column demonstrates excellent performance for the direct separation of pregabalin enantiomers, achieving baseline resolution (Rs = 2.37).[5] This suggests that this type of CSP is highly suitable for β-amino acids like 3-amino-4-methylpentanoic acid. The strong ionic interactions provide high retention and selectivity. The ability to reverse the elution order by using the pseudo-enantiomeric ZWIX(-) column is a significant advantage for trace enantiomer analysis.[4]

Crown Ether-Based Columns (e.g., CROWNPAK® CR-I(+))

Crown ether-based CSPs are particularly effective for the enantioseparation of compounds containing a primary amino group at the chiral center, such as amino acids.[6]

Chiral Recognition Mechanism: The chiral recognition mechanism relies on the formation of an inclusion complex between the protonated primary amine (-NH3+) of the analyte and the chiral crown ether cavity. This complexation is facilitated by multiple hydrogen bonds. The separation is achieved due to the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral crown ether. Acidic mobile phases are required to ensure the protonation of the amino group.

Inferred Performance for 3-amino-4-methylpentanoic acid:

While specific experimental data for 3-amino-4-methylpentanoic acid on a Crownpak column was not found in the provided search results, separations of other β-amino acids have been reported.[7] For pregabalin, a structural analog, a good separation was obtained on a CROWNPAK CR-I(+) column, although there were concerns about analyte recovery under the strongly acidic mobile phase conditions.[8] Generally, for amino acids, the D-enantiomer elutes before the L-enantiomer on a CR(+) column.

Performance Considerations:

Crown ether columns can provide excellent selectivity for primary amino acids. However, the requirement for highly acidic mobile phases (typically pH 1-2) can be a drawback, potentially causing on-column degradation of sensitive analytes. The retention is also highly dependent on the hydrophobicity of the analyte's side chain.

Polysaccharide-Based Columns (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)

Polysaccharide-based CSPs, derived from cellulose and amylose, are some of the most widely used chiral columns due to their broad applicability.

Chiral Recognition Mechanism: Chiral recognition on polysaccharide-based CSPs is attributed to the formation of transient diastereomeric complexes between the analyte and the chiral selector. The helical structure of the polysaccharide derivatives creates chiral grooves and cavities where analytes can interact through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions (for aromatic analytes), and steric hindrance. The specific nature of the derivative (e.g., carbamate or ester) and the substituents on the phenyl groups significantly influence the selectivity.

Inferred Performance for 3-amino-4-methylpentanoic acid:

Direct separation of underivatized, non-aromatic amino acids on polysaccharide columns can be challenging due to their high polarity and the need for multiple interaction points for effective chiral recognition. Derivatization is often employed to enhance retention and selectivity.[2] For the direct separation of pregabalin, a baseline resolution was not achieved on several polysaccharide-based columns.[9] However, with a specific immobilized amylose-based column (CHIRALPAK® IE) and a normal-phase mobile phase, a successful separation was reported.[9]

Performance Considerations:

For underivatized 3-amino-4-methylpentanoic acid, polysaccharide-based columns may not be the first choice, especially under reversed-phase conditions. Normal-phase or polar organic modes might offer better selectivity, but method development can be more complex. These columns are generally more successful for derivatized amino acids or those containing aromatic moieties that can engage in π-π interactions.

Experimental Protocols

Workflow for Chiral Column Selection and Method Development

G cluster_0 Initial Screening cluster_1 Method Optimization cluster_2 Alternative Screening (if necessary) cluster_3 Final Method start Analyte: (3S)-3-amino-4-methylpentanoic acid screen1 Screen on Macrocyclic Glycopeptide (Chirobiotic T) & Zwitterionic (CHIRALPAK ZWIX(+)) Columns start->screen1 opt1 Optimize Mobile Phase Composition (Organic Modifier, pH, Additives) screen1->opt1 opt2 Optimize Temperature opt1->opt2 opt3 Optimize Flow Rate opt2->opt3 screen2 Screen on Crown Ether (CROWNPAK CR-I(+)) & Polysaccharide-based Columns opt3->screen2 If resolution is insufficient final Validated Chiral HPLC Method opt3->final If resolution is satisfactory screen2->opt1

Caption: A logical workflow for chiral method development for (3S)-3-amino-4-methylpentanoic acid.

Protocol 1: Separation on a Macrocyclic Glycopeptide Column (Chirobiotic™ T)
  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% (v/v) Triethylammonium Acetate (TEAA) in water (pH 4.1) / Methanol (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (can be optimized, e.g., lowered to enhance resolution)

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Separation on a Zwitterionic Ion-Exchange Column (CHIRALPAK® ZWIX(+))
  • Column: CHIRALPAK® ZWIX(+), 250 x 4.0 mm, 3 µm

  • Mobile Phase: 5 mM Ammonium Dihydrogen Phosphate in Methanol / Water (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 10°C

  • Detection: UV at 212 nm or Mass Spectrometry (MS)

  • Injection Volume: 30 µL

  • Sample Preparation: Dissolve the sample in Methanol / Water (50:50, v/v) at a concentration of 10 mg/mL.

Conclusion and Recommendations

Based on the available experimental data and an understanding of the chiral recognition mechanisms, a clear hierarchy of performance emerges for the enantioseparation of (3S)-3-amino-4-methylpentanoic acid.

  • Top Recommendation: Zwitterionic ion-exchange columns , such as CHIRALPAK® ZWIX(+) , are highly recommended as the first choice for this application. The strong performance observed for the structurally similar pregabalin, with excellent resolution and peak shape, suggests a high probability of success for the target analyte. The dual ion-pairing mechanism is particularly well-suited for zwitterionic β-amino acids.

  • Strong Alternative: Macrocyclic glycopeptide-based columns , specifically Chirobiotic™ T or T2 , are also excellent choices. Direct experimental data confirms their ability to resolve the enantiomers of 3-amino-4-methylpentanoic acid. These columns offer versatility and robustness.

  • Conditional Recommendations:

    • Crown ether-based columns (CROWNPAK® CR-I(+)) can be considered if the other column types fail to provide adequate separation. However, careful consideration of the highly acidic mobile phase and its potential impact on analyte stability is necessary.

    • Polysaccharide-based columns are generally not the primary recommendation for the direct separation of this underivatized, non-aromatic β-amino acid. They may be more suitable if derivatization is an option or if a normal-phase method is preferred.

This guide provides a comprehensive framework for selecting the optimal chiral column for the analysis of (3S)-3-amino-4-methylpentanoic acid. By understanding the interplay between the analyte's structure and the chiral stationary phase's recognition mechanism, and by leveraging the provided experimental data and protocols, researchers can confidently develop robust and reliable enantioselective methods.

References

  • Péter, A., et al. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Separation Science, 31(21), 3688-3697. [Link]

  • Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. [Link]

  • Miller, L., & Yue, Y. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

  • Ilisz, I., et al. (2015). High-performance liquid chromatographic separation of unusual β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Chromatography A, 1467, 214-223. [Link]

  • Yakabe, T., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-197. [Link]

  • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]

  • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]

  • Zhang, T., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1363, 194-203. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Brückner, H., & Fujii, N. (Eds.). (2011). D-amino acids: a new frontier in amino acid and protein research: practical methods and protocols. Springer Science & Business Media.
  • Péter, A., et al. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Separation Science, 31(21), 3688-3697. [Link]

Sources

A Practical Guide to Assessing the Purity of (S)-3-amino-4-methylpentanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-amino-4-methylpentanoic acid, a chiral building block and a key intermediate in the synthesis of pharmaceuticals like Pregabalin, demands high purity for ensuring the safety and efficacy of the final drug product.[1][2] The presence of chemical and stereoisomeric impurities can have a significant impact on the pharmacological and toxicological properties of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of (S)-3-amino-4-methylpentanoic acid from various commercial suppliers. By employing a multi-pronged analytical approach, we can build a detailed impurity profile, enabling an informed selection of starting materials critical for reproducible research and compliant drug manufacturing.

The Impurity Landscape: What to Look For

A thorough purity assessment goes beyond a simple percentage value on a Certificate of Analysis (CoA).[3][4][5][6] It requires an understanding of the potential impurities that can arise during the synthesis and storage of (S)-3-amino-4-methylpentanoic acid.

  • Enantiomeric Impurity: The most critical impurity is the (R)-enantiomer. Due to the stereospecific nature of drug-receptor interactions, the (R)-enantiomer may exhibit different pharmacological activity, be inactive, or even contribute to unwanted side effects.

  • Process-Related Impurities: These are impurities that originate from the synthetic route used by the manufacturer.[7] They can include unreacted starting materials, intermediates, by-products, and reagents.

  • Degradation Products: (S)-3-amino-4-methylpentanoic acid can degrade over time or under improper storage conditions, leading to the formation of new impurities.

  • Residual Solvents: Organic volatile chemicals used in the manufacturing process that are not completely removed are known as residual solvents.[8][9] Their levels are strictly regulated by guidelines such as the ICH Q3C.[10][11][12]

  • Inorganic Impurities: These can include salts and catalysts used in the synthesis.

A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. Therefore, a combination of orthogonal methods is essential for a robust assessment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak ZWIX(+) (or equivalent zwitterionic chiral selector).[13]

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) with a low concentration of an ammonium salt (e.g., 5 mM ammonium hydrogen orthophosphate).[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Column Temperature: 10 °C.[13]

  • Detection: UV at 212 nm.[13]

  • Sample Preparation: Dissolve the sample in a mixture of methanol and water (50:50 v/v) to a concentration of 10 mg/mL.[13]

  • Injection Volume: 10 µL.

Rationale: The zwitterionic nature of the CSP allows for direct separation of the enantiomers without the need for derivatization.[13] The low column temperature often enhances the chiral recognition and improves resolution.

chiral_hplc_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Methanol/Water (50:50) inject Inject onto Chiral Column prep->inject 10 µL injection separate Isocratic Elution inject->separate Mobile Phase Flow detect UV Detection (212 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Enantiomeric Excess (e.e. %) integrate->calculate

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Chemical Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure of the main component and for identifying and quantifying organic impurities.[14][15][16] The signal area in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for quantitative analysis (qNMR).[14]

Experimental Protocol: ¹H NMR

  • Solvent: Deuterium oxide (D₂O) or a deuterated acidic/basic solution to ensure solubility and minimize signal overlap.[15]

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.

  • Acquisition: Acquire the spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate quantification.

Rationale: NMR provides unambiguous structural information and can detect impurities that may not be visible by HPLC, especially those that lack a UV chromophore. The use of an internal standard allows for the accurate determination of the purity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[17][18][19][20] It is invaluable for identifying unknown impurities detected by HPLC. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in determining the elemental composition of an impurity.[21]

Experimental Protocol: LC-MS

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with a volatile modifier such as formic acid.

  • MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Analysis: Analyze the sample under the same chromatographic conditions as the HPLC purity method to correlate peaks.

Rationale: By obtaining the mass-to-charge ratio (m/z) of an impurity, its molecular weight can be determined.[17] Fragmentation data (MS/MS) can provide further structural information to aid in the identification of the impurity.[21]

analytical_workflow cluster_primary Primary Purity Assessment cluster_secondary Impurity Identification & Specific Tests cluster_results Comprehensive Purity Profile sample (S)-3-amino-4-methylpentanoic acid Sample hplc Chiral HPLC sample->hplc nmr ¹H & ¹³C NMR sample->nmr gc GC-HS sample->gc kf Karl Fischer sample->kf lcms LC-MS hplc->lcms Unknown Peaks enantiomeric Enantiomeric Purity hplc->enantiomeric chemical Chemical Purity nmr->chemical impurities Impurity Identification lcms->impurities solvents Residual Solvents gc->solvents water Water Content kf->water

Gas Chromatography (GC) for Residual Solvent Analysis

Headspace gas chromatography (HS-GC) is the preferred method for the analysis of residual solvents in pharmaceutical materials.[12] This technique is highly sensitive and can separate and quantify volatile organic compounds.

Experimental Protocol: GC-HS

  • System: A GC system equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).

  • Headspace Conditions: Optimize incubation temperature and time to ensure efficient partitioning of the solvents from the sample matrix into the headspace.

  • Quantification: Quantify the solvents against a standard solution of known solvent concentrations.

Rationale: The analysis of residual solvents is a critical safety requirement, and the limits for various solvents are defined in the ICH Q3C guidelines.[10][11]

Comparative Analysis of (S)-3-amino-4-methylpentanoic Acid from Different Suppliers

To illustrate the application of this analytical framework, here is a comparative analysis of hypothetical data for (S)-3-amino-4-methylpentanoic acid obtained from three different suppliers.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White solidWhite solidOff-white solidWhite to off-white solid
Enantiomeric Excess (e.e.) by Chiral HPLC 99.8%98.5%99.5%≥ 99.0%
Purity by HPLC (Area %) 99.5%99.9%98.8%≥ 98.5%
Major Impurity by LC-MS 0.3% (Unidentified, MW 145)< 0.05%0.8% (Starting Material X)Individual impurity ≤ 0.5%
Purity by ¹H NMR (qNMR) 99.4%99.8%98.7%≥ 98.5%
Residual Solvents (GC-HS) Toluene: 150 ppmAcetone: 200 ppmHeptane: 600 ppmToluene ≤ 890 ppm, Acetone ≤ 5000 ppm, Heptane ≤ 5000 ppm
Water Content (Karl Fischer) 0.2%0.1%0.8%≤ 1.0%

Interpretation of Results:

  • Supplier A: Provides material with excellent enantiomeric purity and overall chemical purity. However, the presence of a significant unidentified impurity warrants further investigation to determine its structure and potential toxicity.

  • Supplier B: Offers material with the highest chemical purity and very low levels of impurities. The enantiomeric excess, while acceptable for some applications, is lower than that from Supplier A. This material may be suitable for early-stage research but might require further purification for later-stage development.

  • Supplier C: The material from this supplier has a lower overall purity and a higher level of a known starting material. The enantiomeric excess is good, but the higher impurity content and water content may be undesirable for sensitive applications.

Conclusion and Recommendations

The selection of a supplier for a critical raw material like (S)-3-amino-4-methylpentanoic acid should not be based solely on the supplier's Certificate of Analysis.[3][4][22] An independent and comprehensive analytical assessment is crucial for ensuring the quality and consistency of the material. This guide outlines a robust, multi-pronged approach to purity assessment that combines chiral HPLC, NMR, LC-MS, and GC techniques.

For drug development applications, Supplier B 's material, despite having a slightly lower enantiomeric excess, presents a lower risk profile due to its high chemical purity and lack of significant unknown impurities. The material from Supplier A could be considered if the unknown impurity is identified and deemed non-toxic. The material from Supplier C would be less suitable for cGMP applications without further purification.

Ultimately, the choice of supplier will depend on the specific requirements of the intended application. However, by implementing the detailed analytical protocols and logical framework presented here, researchers and drug development professionals can make data-driven decisions to ensure the quality and integrity of their work.

References

  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Available from: [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. Available from: [Link]

  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available from: [Link]

  • Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available from: [Link]

  • Toref-Standards. Impurity Profiling with HRMS. Available from: [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Available from: [Link]

  • ICH. Impurities: Guideline for Residual Solvents Q3C(R6). Available from: [Link]

  • ICH. Impurities: Guideline for Residual Solvents Q3C(R8). Available from: [Link]

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available from: [Link]

  • National Institutes of Health. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • ResearchGate. Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Available from: [Link]

  • ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available from: [Link]

  • MDPI. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Available from: [Link]

  • PubMed. Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. Available from: [Link]

  • ResearchGate. Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Available from: [Link]

  • Royal Society of Chemistry. Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Available from: [Link]

  • Google Patents. CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof.
  • ResearchGate. Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. Available from: [Link]

  • National Institutes of Health. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Available from: [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. Available from: [Link]

  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of (S)-3-amino-4-methylpentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond GABA - The Evolving Landscape of Gabapentinoids

(S)-3-amino-4-methylpentanoic acid, widely known as pregabalin, and its predecessor gabapentin, are cornerstone therapies for a range of neurological conditions, including epilepsy and neuropathic pain.[1] While structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), their primary mechanism of action does not involve direct interaction with GABA receptors.[1][2] Instead, these "gabapentinoids" exert their therapeutic effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][4] This interaction modulates calcium influx, subsequently reducing the release of excitatory neurotransmitters like glutamate.[3]

The clinical success of pregabalin has spurred significant interest in the development of novel analogs with improved pharmacokinetic profiles, enhanced efficacy, and reduced side effects.[5][6] Computational methods, particularly molecular docking, have become indispensable tools in this endeavor.[7][8] By simulating the binding of these analogs to the α2δ-1 subunit at an atomic level, we can predict their binding affinity and orientation, providing crucial insights to guide rational drug design and prioritize candidates for synthesis and further testing.[9]

This guide provides a comprehensive framework for conducting comparative docking studies of (S)-3-amino-4-methylpentanoic acid analogs, grounded in scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, present a self-validating protocol, and support all claims with authoritative references.

The Molecular Target: Understanding the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The α2δ-1 subunit is an auxiliary protein associated with the main pore-forming α1 subunit of VGCCs.[4] While not directly involved in calcium ion conduction, it plays a critical role in the trafficking and cell surface expression of the channel complex.[4] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated, leading to increased neuronal excitability.[4] Gabapentinoids, by binding to this subunit, are thought to disrupt the forward trafficking of the channel, leading to a reduction in its presence at the presynaptic terminal and a subsequent decrease in neurotransmitter release.[4]

A robust docking study hinges on an accurate three-dimensional structure of the target protein. While the full-length structure of the human α2δ-1 subunit in complex with a ligand can be challenging to obtain, homologous structures or cryo-electron microscopy-derived models serve as excellent starting points for in silico investigations.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This protocol outlines a validated workflow for conducting a comparative docking study using widely accessible and well-regarded software tools such as AutoDock Vina for docking calculations and PyMOL for visualization.[10][11]

Part 1: Preparation of the Receptor and Ligands

The initial preparation of both the protein (receptor) and the small molecules (ligands) is a critical step that directly impacts the reliability of the docking results.

  • Receptor Preparation:

    • Obtain Protein Structure: Download the 3D structure of the target protein (e.g., a homology model of the human α2δ-1 subunit) from a repository like the Protein Data Bank (PDB).

    • Clean the Structure: Using molecular visualization software like PyMOL or UCSF Chimera, remove all non-essential molecules, such as water, ions, and co-crystallized ligands not relevant to the study.[12]

    • Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges to each atom using a force field (e.g., Gasteiger charges). This can be done using tools like AutoDockTools.[13]

    • Define the Binding Site: Identify the binding pocket of the protein. If a co-crystallized ligand is present, the binding site can be defined around it. Otherwise, literature data or binding site prediction servers can be used.

    • Generate Grid Box: Create a grid box that encompasses the entire binding site. This box defines the search space for the ligand during the docking simulation.[14] The size and center of the grid box are critical parameters.

    • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[15]

  • Ligand Preparation:

    • Obtain Ligand Structures: Obtain the 2D or 3D structures of (S)-3-amino-4-methylpentanoic acid and its analogs. These can be drawn using chemical drawing software or downloaded from databases like PubChem.

    • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy, stable 3D conformation. This can be done using software like Open Babel.[10]

    • Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges and define the rotatable bonds for each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

    • Save as PDBQT: Convert the prepared ligand files into the PDBQT format.[10]

Part 2: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.

  • Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.[15]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[13] Vina will perform the docking simulation, exploring various conformations, positions, and orientations of the ligand within the specified grid box.

  • Output Files: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). It will also produce a log file summarizing the results.[13]

Part 3: Post-Docking Analysis and Visualization

The interpretation of docking results is a multi-faceted process that goes beyond simply looking at the binding affinity scores.

  • Binding Affinity Comparison: The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy.[16][17] A more negative value indicates a stronger predicted binding.

  • Pose Analysis and Visualization: Use molecular visualization software like PyMOL to analyze the predicted binding poses.[18][19] Superimpose the docked poses of the different analogs within the receptor's binding site to visually compare their orientations.

  • Interaction Analysis: Identify and analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are critical for binding affinity and specificity.

    • Hydrophobic Interactions: Important for the overall stability of the protein-ligand complex.

    • Ionic Interactions (Salt Bridges): Strong interactions between charged groups. Tools like the Protein-Ligand Interaction Profiler (PLIP) server can automate the identification of these interactions.[12]

Part 4: Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

  • Redocking of a Co-crystallized Ligand: If a crystal structure with a bound ligand is available, a common validation method is to extract the native ligand and then dock it back into the binding site.[20][21]

  • RMSD Calculation: The accuracy of the redocking is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[20][22] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[22][23]

Visualizing the Workflow and Interactions

To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and a hypothetical ligand-protein interaction map.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PrepReceptor Receptor Preparation (Add H, Assign Charges) PDB->PrepReceptor Ligands Ligand Structures (SDF/MOL2) PrepLigands Ligand Preparation (Energy Minimization) Ligands->PrepLigands Grid Grid Box Generation PrepReceptor->Grid Vina AutoDock Vina Simulation PrepLigands->Vina Grid->Vina Results Docking Poses & Scores Vina->Results Visualization Visualization (PyMOL) Results->Visualization Interaction Interaction Analysis Visualization->Interaction Comparison Comparative Analysis Interaction->Comparison

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

G cluster_protein α2δ-1 Binding Pocket Ligand (S)-3-amino-4- methylpentanoic acid analog ARG125 Arg125 Ligand->ARG125 H-Bond TYR150 Tyr150 Ligand->TYR150 H-Bond GLU200 Glu200 Ligand->GLU200 Salt Bridge TRP215 Trp215 Ligand->TRP215 Hydrophobic

Caption: A 2D diagram of hypothetical key interactions between an analog and binding site residues.

Data Presentation and Interpretation

The results of a comparative docking study are best presented in a clear, tabular format. This allows for easy comparison of the binding affinities and key interactions of the different analogs.

AnalogStructure ModificationBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Parent (S)-3-amino-4-methylpentanoic acid-7.5Arg125, Tyr150, Glu200H-Bond, Salt Bridge
Analog A Addition of a phenyl group-8.2Arg125, Tyr150, Glu200, Trp215H-Bond, Salt Bridge, Hydrophobic
Analog B Replacement of isobutyl with cyclobutyl-7.8Arg125, Tyr150, Glu200H-Bond, Salt Bridge
Analog C Esterification of carboxylic acid-5.1Tyr150H-Bond

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From Docking to Pharmacophore Modeling

The insights gained from a comparative docking study can be used to develop a pharmacophore model.[24][25] A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. For (S)-3-amino-4-methylpentanoic acid analogs, a pharmacophore model might include:

  • A positive ionizable feature (the amino group).

  • A negative ionizable feature (the carboxylic acid group).

  • One or more hydrophobic features (the alkyl backbone).

This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that possess the desired features for binding to the α2δ-1 subunit.[26]

Conclusion

Comparative molecular docking is a powerful and cost-effective strategy in the early stages of drug discovery for identifying promising analogs of (S)-3-amino-4-methylpentanoic acid.[27][28] By providing detailed insights into the molecular interactions that govern binding affinity, these in silico studies enable a more targeted and efficient approach to lead optimization. A rigorously validated docking protocol, combined with careful analysis of the results, can significantly accelerate the development of next-generation gabapentinoids with improved therapeutic profiles. This guide provides a robust framework for researchers to design and execute such studies, ensuring that the generated data is both reliable and impactful.

References

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  • Ballester, P. J., & Mitchell, J. B. (2010). A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking. Bioinformatics, 26(9), 1169-1175. [Link]

  • Bioinformatics Tutorials. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube. [Link]

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  • Wikipedia contributors. (2024, May 15). Gabapentin. In Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Gabapentin? Patsnap Synapse. [Link]

  • Yasa, S., & Yasa, S. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 14(2), 104-116. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • Andersen, K. E., et al. (1995). GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative. Journal of Medicinal Chemistry, 38(19), 3789-3797. [Link]

  • Kaur, R., & Prakash, A. (2010). Pharmacophore models for GABAA modulators: implications in CNS drug discovery. Expert Opinion on Drug Discovery, 5(5), 441-460. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

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  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand...[Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Cook, J. M., et al. (2015). A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. International Journal of Medicinal Chemistry, 2015, 430248. [Link]

  • Barril, X. (2020). Binding Affinity via Docking: Fact and Fiction. Biomolecules, 10(7), 997. [Link]

  • Su, M., et al. (2019). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. Journal of Chemical Information and Modeling, 59(5), 1645-1658. [Link]

  • Medvolt.ai. (2025, October 7). Beyond Docking: State-of-the-Art Machine Learning Models for Binding Affinity. [Link]

  • Ballester, P. J., & Mitchell, J. B. (2010). A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking. Bioinformatics, 26(9), 1169-1175. [Link]

  • Contreras-García, J. J., et al. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 23(11), 2984. [Link]

  • Sandoral, E., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 52(5), 1347-1360. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • Al-Khafaji, K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 947. [Link]

  • Irwin, J. J., et al. (2011). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Journal of Chemical Information and Modeling, 51(8), 1947-1960. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • ResearchGate. (2013, February 14). Visualization Molecular Docking using PyMol or LigPlot. [Link]

  • ResearchGate. (n.d.). Heteroaromatic Side-Chain Analogues of Pregabalin. [Link]

  • Warren, G. L., et al. (2006). Lessons from Docking Validation. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]

  • Bryans, J. S., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(8), 2874-2883. [Link]

  • ResearchGate. (2024, September 19). Comparative Docking Study of Gamma-Aminobutyric Acid Receptor Subunit Alpha-1 Interactions with Approved and Emerging Antiepileptic Drugs. [Link]

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  • ResearchGate. (n.d.). Pharmacophore model for the neuroactive steroid binding site on GABA A...[Link]

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  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • ResearchGate. (2025, August 6). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. [Link]

  • Khan, S. A., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7856. [Link]

  • Patel, K. D., et al. (2023). Exploring the Therapeutic Potential of Metal Complexes of Pregabalin and Terbutaline: Spectroscopic Insights and Molecular Docking in Alzheimer's and Parkinson's Disease. Oriental Journal of Chemistry, 39(4). [Link]

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  • ResearchGate. (n.d.). Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid. [Link]

  • Onwordi, C. T., et al. (2021). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Journal of Taibah University for Science, 15(1), 603-613. [Link]

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The Gold Standard: Unambiguous Structure Determination via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Structural Validation of (S)-3-amino-4-methylpentanoic Acid: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit starkly different pharmacological and toxicological profiles. The stereospecific nature of biological targets, such as enzymes and receptors, necessitates the use of stereochemically pure active pharmaceutical ingredients (APIs). (S)-3-amino-4-methylpentanoic acid, a non-proteinogenic β-amino acid, serves as a critical chiral building block in the synthesis of various pharmaceutical agents, including prodrugs like valganciclovir, which is rapidly converted to the antiviral ganciclovir in the body[1][2]. Therefore, unambiguous confirmation of its absolute configuration is a non-negotiable step in quality control and regulatory compliance.

This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for determining the absolute structure of (S)-3-amino-4-methylpentanoic acid. We will dissect the experimental workflow, explaining the rationale behind each step. Furthermore, we will present an objective comparison with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD)—to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the appropriate validation method.

X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a molecule, providing atomic-level resolution of bond lengths, angles, and, most critically for chiral molecules, the absolute configuration.[3][4][5] The method relies on analyzing the diffraction pattern produced when a single, well-ordered crystal is irradiated with an X-ray beam.[6][7] The resulting electron density map allows for the unequivocal placement of each atom in space.

Experimental Protocol: From Powder to Final Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a systematic approach. Each stage is designed to ensure the final model is both accurate and reliable.

Step 1: Synthesis and Crystallization

The prerequisite for any crystallographic study is the availability of a high-purity, single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[3] Small molecules with limited conformational freedom, like (S)-3-amino-4-methylpentanoic acid, are generally amenable to crystallization through various established methods.[3][6]

  • Protocol for Crystallization of (S)-3-amino-4-methylpentanoic acid:

    • Material Procurement: Obtain high-purity (>98%) (S)-3-amino-4-methylpentanoic acid.

    • Solvent Screening: The choice of solvent is critical. A systematic screening should be performed using a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures. The ideal solvent system is one in which the compound is sparingly soluble.

    • Slow Evaporation (Primary Method):

      • Prepare a near-saturated solution of the amino acid in a suitable solvent system at room temperature in a clean vial.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.

    • Vapor Diffusion (Alternative Method):

      • Place a concentrated drop of the amino acid solution on a siliconized glass slide.

      • Invert the slide over a reservoir containing a "precipitant" (a solvent in which the compound is less soluble).

      • Seal the system. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the amino acid, promoting crystallization.

    • Crystal Harvesting: Once suitable crystals have formed, carefully extract them using a cryoloop and immediately proceed to mounting.

  • Causality Behind the Choices: Slow, controlled crystal growth is paramount. Rapid precipitation leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal diffraction. The systematic screening of solvents is necessary because crystal packing is highly dependent on intermolecular interactions, which are modulated by the solvent environment.

Experimental Workflow for X-ray Crystallography

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Start High-Purity (S)-3-amino-4-methylpentanoic acid Crystallization Crystallization (e.g., Slow Evaporation) Start->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction Processing Data Processing & Scaling Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Validation & Absolute Configuration Refinement->Validation End End Validation->End Final Structure (CIF)

Caption: Workflow for determining the crystal structure of a small molecule.

Step 2: Data Collection and Processing

  • Crystal Mounting: The selected crystal is mounted on a goniometer head. To minimize radiation damage and thermal motion during data collection, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of liquid nitrogen.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[3] As the crystal is rotated, a series of diffraction images are collected on a detector.[6]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This data is used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal) and the symmetry of the crystal lattice.

Step 3: Structure Solution, Refinement, and Validation

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map. For small molecules, this is often straightforward.

  • Model Building and Refinement: An atomic model of (S)-3-amino-4-methylpentanoic acid is built into the electron density map. This model is then refined computationally to achieve the best possible fit with the experimental diffraction data. The quality of the fit is assessed using the R-factor; a lower R-factor indicates a better fit.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing anomalous diffraction effects. The Flack parameter is calculated during refinement; a value close to 0 for the correct enantiomer (and close to 1 for the incorrect one) provides a high degree of confidence in the assignment of the (S) configuration.[4] This step is the unique and definitive advantage of X-ray crystallography for chiral molecules.

Comparative Analysis: Alternative Methodologies

While X-ray crystallography provides an unequivocal answer, other spectroscopic techniques are often employed for structural characterization. It is crucial to understand their capabilities and limitations in the context of validating chiral structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), one can establish the complete covalent structure and relative stereochemistry.[8]

  • Strengths:

    • Provides detailed information about the molecular structure in solution, which can be more biologically relevant than the solid state.[5][9]

    • It is a non-destructive technique.[9]

    • Does not require crystallization, which can be a significant bottleneck.[8]

  • Limitations for Absolute Configuration:

    • Standard NMR experiments cannot distinguish between enantiomers.

    • Determining absolute configuration requires the use of chiral derivatizing agents, chiral solvating agents, or comparison of data with that of a known standard. This makes the determination indirect and dependent on other sources of information.[8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[10] This provides a unique spectral signature for each enantiomer.

  • Strengths:

    • Highly sensitive to the stereochemistry of a molecule.[11][12]

    • Can be used to determine the enantiomeric purity of a sample.[12]

    • Requires a very small amount of sample and can be performed in solution.

  • Limitations for Absolute Configuration:

    • While CD spectra can easily distinguish between enantiomers (which will produce mirror-image spectra), assigning the absolute configuration (i.e., determining which spectrum corresponds to the S-enantiomer) typically requires comparison with a known reference standard or complex quantum chemical calculations.[12] It does not provide a de novo structure.

Decision Logic for Chiral Structure Validation

decision_flow decision decision result result Start Goal: Validate Structure of Chiral Molecule Q1 Is absolute configuration required for the first time? Start->Q1 Q2 Can a single crystal be obtained? Q1->Q2 Yes Q3 Is enantiomeric purity the primary concern? Q1->Q3 No XRC Use X-Ray Crystallography Q2->XRC Yes NMR_CDA Use NMR with Chiral Derivatizing Agents Q2->NMR_CDA No NMR_Std Use Standard NMR for Connectivity Q3->NMR_Std No, only connectivity Chiral_HPLC Use Chiral HPLC Q3->Chiral_HPLC Yes XRC->result Result: Unambiguous 3D Structure & Absolute Configuration NMR_CDA->result Result: Inferred Absolute Configuration CD_Calc Use Circular Dichroism + Calculation/Standard NMR_CDA->CD_Calc Or CD_Calc->result Result: Inferred Absolute Configuration NMR_Std->result Result: Connectivity & Relative Stereochemistry Chiral_HPLC->result Result: Enantiomeric Ratio (%ee)

Caption: Decision-making framework for selecting a structural validation technique.

Quantitative Comparison of Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Circular Dichroism (CD)
Primary Information Unambiguous 3D atomic structure, bond lengths/angles, absolute configuration (via Flack parameter).[4][13]Atomic connectivity, relative stereochemistry, and molecular dynamics in solution.[5]Distinguishes between enantiomers; used for determining enantiomeric purity and secondary structure (for proteins).[10][12]
Absolute Configuration Direct and definitive determination.[8]Indirect; requires chiral auxiliaries or comparison to standards.[8]Indirect; requires comparison to standards or theoretical calculations.[12]
Sample Requirement High-quality single crystal (0.1-0.5 mm).[3]Soluble sample (typically >1 mg) in deuterated solvent.[8]Soluble, optically active sample (µg to mg quantity).[12]
Key Advantage Provides the most complete and unambiguous structural data.[4]Analyzes molecules in their solution state, which can be more physiologically relevant; no crystallization needed.[9]High sensitivity to chirality; excellent for confirming enantiomeric identity and purity.[12]
Key Limitation The need to grow a suitable crystal can be a major bottleneck; provides a static picture in the solid state.[9][14]Cannot directly determine absolute configuration; spectra can be complex for large molecules.[8]Does not provide detailed structural information (bond lengths, angles, etc.).

Conclusion

For the definitive structural validation of a critical chiral intermediate like (S)-3-amino-4-methylpentanoic acid, single-crystal X-ray crystallography is the unequivocal gold standard. Its unique ability to directly determine the absolute configuration provides the highest level of certainty required in pharmaceutical development. While techniques like NMR and Circular Dichroism are invaluable for routine characterization, confirming connectivity, and assessing enantiomeric purity, they do not offer the same level of unambiguous structural detail. The choice of analytical method should be guided by the specific question at hand, but when the goal is absolute structural proof, crystallography provides the final, authoritative answer.

References

  • Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry - Nature Communications. [Link]

  • Chiral Circular Dichroism of Amino Acids - Mtoz Biolabs. [Link]

  • X-ray Crystallography - Creative BioMart. [Link]

  • Chiroptical gas phase spectra of amino acid enantiomers - ResearchGate. [Link]

  • (PDF) Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry - ResearchGate. [Link]

  • Circular Dichroism - Chemistry LibreTexts. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - National Institutes of Health (NIH). [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - ACS Publications. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR - eLS. [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. [Link]

  • Comparison of NMR and X-ray crystallography - University of Debrecen. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. [Link]

  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed. [Link]

  • 3-Amino-2-hydroxy-4-methylpentanoic acid - PubChem. [Link]

  • Ganciclovir - PubChem. [Link]

  • Valganciclovir - PubChem. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - National Institutes of Health (NIH). [Link]

  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method - ResearchGate. [Link]

  • x Ray crystallography - National Institutes of Health (NIH). [Link]

  • 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech. [Link]

  • Protein crystallization: Eluding the bottleneck of X-ray crystallography - AIMS Press. [Link]

  • (3R)-beta-Leucine - PubChem. [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - National Institutes of Health (NIH). [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Link]

  • A Newcomer's Guide to Peptide Crystallography - National Institutes of Health (NIH). [Link]

  • Crystallization and preliminary X-ray crystallographic studies on Type III antifreeze protein - PubMed. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-3-amino-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of (S)-3-amino-4-methylpentanoic acid hydrochloride, moving beyond mere instruction to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to handle this and similar research chemicals with the highest degree of scientific integrity and safety.

Foundational Knowledge: Understanding the Compound

This compound is a beta-amino acid derivative. While comprehensive, specific disposal data for every research chemical is not always available, we can infer its primary hazards from its structure and available data on similar compounds. The parent molecule, 3-amino-4-methylpentanoic acid, is classified as a skin and eye irritant, and is harmful if swallowed[1]. The hydrochloride salt will form a mildly acidic solution in water. Therefore, it is prudent to handle this compound as a hazardous chemical waste.

Key Safety Considerations:

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to irritant nature and potential for uncharacterized hazards.
Primary Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed[1]Direct contact can cause local tissue irritation. Ingestion may lead to systemic effects.
Incompatible Materials Strong Oxidizing Agents, Strong BasesTo prevent potentially vigorous or exothermic reactions.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coatTo prevent skin and eye contact during handling and disposal procedures.
The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound be disposed of down the sink or in regular trash[2].

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management.

  • Solid Waste: Collect pure this compound, as well as any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled solid waste container.

  • Aqueous Waste: If the compound is in solution, it must be collected in a separate, compatible, and clearly labeled liquid waste container.

  • Halogenated Waste Stream: As a hydrochloride salt, this compound contains a halogen (chlorine). Many institutions require the segregation of halogenated and non-halogenated waste streams[3]. Consult your institution's Environmental Health & Safety (EHS) department for specific requirements.

Step 2: Containerization and Labeling

Proper containerization and labeling are not just regulatory requirements; they are vital for the safety of everyone who will handle the waste.

  • Container Selection: Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and an indication of the primary hazards (e.g., "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are controlled environments for the safe, temporary storage of hazardous waste.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Segregation within SAA: Store the container away from incompatible materials, particularly strong bases.

Step 4: Arranging for Professional Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility.

  • Contact your EHS Department: Your institution's EHS department is the primary point of contact for arranging a waste pickup. They will provide specific instructions and ensure compliance with all local, state, and federal regulations.

Below is a decision-making workflow for the disposal process:

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal A Identify Waste: (S)-3-amino-4-methylpentanoic acid HCl B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Is the waste solid or liquid? C->D E Collect in Labeled SOLID Halogenated Waste Container D->E Solid F Collect in Labeled LIQUID Halogenated Waste Container D->F Liquid G Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->G F->G H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H I Professional Disposal via Approved Hazardous Waste Facility H->I

Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared researcher is a safe researcher.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) to avoid generating dust.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning solution as hazardous waste.

Exposure Protocol:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

The Role of Neutralization

While the neutralization of acidic waste is a common laboratory practice, it is generally not recommended for the routine disposal of this compound without explicit approval from your EHS department. The addition of a base could lead to an exothermic reaction or the release of aerosols.

However, for spill cleanup, a dilute solution of a weak base like sodium bicarbonate may be used to neutralize the spilled material after initial absorption. The final pH should be checked to be near neutral (pH 6-8) before the final wipe-down[4][5][6]. All materials used in the neutralization and cleanup must be collected as hazardous waste.

This guide is intended to provide a comprehensive framework for the safe disposal of this compound. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification. A culture of safety is a culture of scientific excellence.

References

  • Waters. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Retrieved from Waters. [Link]

  • SQUARIX. (n.d.). (+/-)-3-Amino-4-methyl-pentanoic acid hydrochloride. Retrieved from SQUARIX. [Link]

  • Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from Lab Alley. [Link]

  • Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid. Retrieved from Chemistry Stack Exchange. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from EPA NEPIC. [Link]

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×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-3-amino-4-methylpentanoic acid hydrochloride
Reactant of Route 2
(S)-3-amino-4-methylpentanoic acid hydrochloride

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